Cibinetide

Catalog No.
S523699
CAS No.
1208243-50-8
M.F
C51H84N16O21
M. Wt
1257.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cibinetide

CAS Number

1208243-50-8

Product Name

Cibinetide

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid

Molecular Formula

C51H84N16O21

Molecular Weight

1257.3 g/mol

InChI

InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

WZTIQQBMSJTRBR-WYKNNRPVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cibinetide; ARA 290; ARA-290; ARA290; PHBSP;

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1

The exact mass of the compound Cibinetide is 1256.5997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

cibinetide innate repair receptor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The core mechanism of cibinetide centers on its selective activation of the Innate Repair Receptor (IRR) [1] [2]. The diagram below illustrates this targeted signaling pathway.

G This compound Signaling via the Innate Repair Receptor This compound This compound IRR Innate Repair Receptor (IRR) (EPOR / CD131 Heterocomplex) This compound->IRR JAK2 JAK2 Activation IRR->JAK2 SIRT1 SIRT1 Upregulation JAK2->SIRT1 NFkB NF-κB p65 Subunit (Deacetylation / Inhibited) SIRT1->NFkB  Leads to Deacetylation InflammatoryMediators Pro-inflammatory Cytokines (TNF, IL-1β, IL-6) NFkB->InflammatoryMediators  Inhibits Production Outcome Outcome: Anti-inflammatory & Tissue-Protective Effects

This compound activates the IRR, leading to JAK2/SIRT1-dependent inhibition of NF-κB and inflammation.

This primary mechanism is characterized by:

  • Receptor Target: The IRR is a heterocomplex of the erythropoietin receptor (EPOR) and the β-common receptor (CD131) [1] [2]. This compound is designed to bind this specific complex.
  • Key Signaling Steps: Binding activates JAK2 [2], upregulates SIRT1 [3], and deacetylates the NF-κB p65 subunit [3] [2], inhibiting its activity.
  • Downstream Effects: This signaling cascade results in the reduced transcription and production of key pro-inflammatory cytokines and mediators [2].

Experimental Evidence and Quantitative Data

Substantial in vivo and in vitro evidence supports this mechanism. The table below summarizes quantitative findings from a 2025 study on apical periodontitis.

Experimental Model Key Parameter Measured Effect of this compound Citation
In Vivo Mouse AP Model SIRT1 Expression ↑ ~40% increase [3]
Acetylated NF-κB (p65) ↓ ~75% decrease [3]
IL-1β ↓ ~62.5% decrease [3]
Inflammatory Infiltration & Bone Loss Significantly Reduced [3]
In Vitro AP Model SIRT1 Expression ↑ ~40% increase [3]
Acetylated NF-κB (p65) ↓ ~75% decrease [3]
IL-1β ↓ ~62.5% decrease [3]
LPS-activated Macrophages NF-κB p65 Activity Inhibited (CD131/JAK2 dependent) [2]
Production of TNF, IL-6, IL-1β, Ccl2 Significantly Reduced [2]

Additional experimental findings from other disease models confirm the broad applicability of this mechanism:

  • Experimental Colitis: this compound treatment reduced infiltration of myeloid cells (neutrophils, monocytes) into the colonic lamina propria and diminished production of pro-inflammatory mediators including TNF, IL-1β, IL-6, and nitric oxide synthase-2 (NOS2) [2].
  • Cisplatin-Induced Nephrotoxicity: this compound decreased protein levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [3].

Core Experimental Protocols

Key methodologies from the cited research provide models for studying this compound.

In Vivo Model of Apical Periodontitis [3]

This protocol evaluates this compound's effects in a bone-inflammatory disease model.

  • Disease Induction: Apical periodontitis (AP) is induced in mice (e.g., C57BL/6) by surgically opening the pulp chamber of the mandibular first molar using a #1/4 round bur, exposing it to the oral environment for 28 days.
  • Treatment: Following disease induction, this compound is administered intraperitoneally at a dose of 120 μg/kg, three times per week.
  • Key Assessments:
    • Micro-CT Imaging: Quantifies the volume of bone loss in the periapical region.
    • Histological Staining:
      • Haematoxylin & Eosin (H&E): Assesses general tissue structure and inflammatory infiltration.
      • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Identifies and counts osteoclasts in the periapical lesion.
    • Immunohistochemistry/Immunofluorescence: Evaluates expression and localization of proteins in the SIRT1/NF-κB/IL-1β pathway within tissue sections.
In Vitro Macrophage-Based Assay [2]

This method investigates the molecular mechanism in a controlled system.

  • Cell Stimulation: Primary macrophages are activated with bacterial lipopolysaccharide (LPS).
  • Treatment & Pathway Blocking: Cells are treated with this compound. To prove mechanism specificity, critical pathway components are inhibited using:
    • Selisistat (EX-527): A specific SIRT1 inhibitor [3].
    • JAK2 Inhibitors: To confirm the role of JAK2 signaling [2].
    • Genetic Approaches: Using cells from CD131-deficient models to confirm receptor dependency [2].
  • Key Readouts:
    • Western Blotting: Measures protein expression and post-translational modifications (e.g., acetylation of NF-κB p65).
    • Quantitative PCR (qPCR): Quantifies mRNA levels of cytokines (TNF, IL-1β, IL-6) and chemokines (Ccl2, Ccl3).
    • Electrophoretic Mobility Shift Assay (EMSA): Assesses NF-κB p65 DNA-binding activity [2].

Structural and Functional Profile

This compound's design underpins its specific function, with key characteristics summarized in the table below.

Attribute Description

| Primary Structure | Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-OH (Glp = pyroglutamic acid; 11-amino acid linear peptide) [4] | | Origin | Derived from the helix-B surface domain of Erythropoietin (EPO) [1] [4] | | Primary Receptor | Innate Repair Receptor (IRR) - a heterocomplex of EPOR and CD131 (β-common receptor) [1] [2] | | Core Function | Selective IRR agonist; promotes tissue protection, nerve repair, and anti-inflammatory signaling [1] | | Key Differentiator | Non-erythropoietic; does not stimulate red blood cell production [1] [2] | | CAS Number | 1208243-50-8 [4] |

Research Context and Comparison

This compound is an investigational peptide that has been studied in Phase II and III clinical trials for conditions like sarcoidosis- and diabetic-associated neuropathy [1]. It is not yet approved for medical use.

Its unique mechanism distinguishes it from other therapeutic agents:

  • vs. Erythropoietin (EPO): this compound activates the tissue-protective IRR without binding to the erythropoietic EPOR homodimer, thus avoiding the risk of increased hematocrit, hypertension, and thrombosis associated with EPO therapy [1] [2].
  • vs. Broad Immunosuppressants: Unlike corticosteroids or biologic DMARDs, which cause broad immunosuppression, this compound is immunomodulatory, acting to resolve inflammation without causing general immune suppression [1].

References

what is the structure of cibinetide peptide

Author: Smolecule Technical Support Team. Date: February 2026

Structural Characteristics of Cibinetide

The table below summarizes the key structural and chemical properties of this compound:

Property Description
Amino Acid Sequence Pyroglutamic Acid-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser [1] [2]
Sequence (Short Form) Pyr-EQLERALNSS [2]
Molecular Formula C({51})H({84})N({16})O({21}) [1] [3] [2]
Molecular Weight 1257.31 g/mol [1] [3] [2]
CAS Number 1208243-50-8 [1] [3] [2]
Chemical Modification The N-terminal glutamate is cyclized to pyroglutamic acid (Pyr or Glp) [4] [2]

This compound mimics the three-dimensional structure of the helix B surface domain of erythropoietin (EPO) [1] [4] [5]. This design allows it to retain the tissue-protective and anti-inflammatory activities of EPO without binding to the classical EPO receptor homodimer responsible for erythropoiesis [6] [5].

Receptor Targeting and Signaling Mechanism

This compound's primary mechanism of action is the selective activation of the Innate Repair Receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the beta-common receptor (βcR, CD131) [6] [1] [5]. This receptor is upregulated following tissue injury.

The diagram below illustrates the core signaling pathway and experimental evidence demonstrating this compound's anti-inflammatory mechanism.

G cluster_0 Ligand-Receptor Interaction cluster_1 Intracellular Signaling cluster_2 Functional Outcomes (in LPS-activated macrophages) This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131 Heterodimer) This compound->IRR Binds & Activates JAK2 JAK2 IRR->JAK2 Activation NFkB_Inhibition Inhibition of NF-κB p65 Activity JAK2->NFkB_Inhibition Dependent on ReducedCytokines Reduced Pro-inflammatory Mediators (TNF, IL-6, IL-1β) NFkB_Inhibition->ReducedCytokines ReducedChemokines Reduced Chemokine Production (Ccl2, Ccl3) NFkB_Inhibition->ReducedChemokines ReducedNOS2 Reduced Nos2 Expression NFkB_Inhibition->ReducedNOS2 InVivoModel In Vivo Corollary (DSS-Colitis Model): Reduced immune cell infiltration, Preserved tissue integrity, Improved survival ReducedCytokines->InVivoModel Leads to ReducedChemokines->InVivoModel ReducedNOS2->InVivoModel

This compound's anti-inflammatory mechanism via IRR activation, JAK2, and NF-κB inhibition [6].

Experimental Evidence and Protocols

Key findings from a study using dextran sulphate sodium (DSS)-induced colitis in C57BL/6N mice demonstrate this compound's therapeutic potential [6].

In Vivo Model of Colitis
  • Disease Induction: Colitis was induced in mice by administering 3% DSS in drinking water for 7 days [6].
  • Treatment Protocol: After colitis was established (day 8), mice were treated for 7 days with daily intraperitoneal injections of either This compound, EPO, or solvent (PBS) [6].
  • Key Assessments:
    • Clinical Outcomes: Weight change, survival, fecal hemoglobin content (for intestinal bleeding), and hemoglobin levels in blood [6].
    • Histopathology: Colitis score and assessment of immune cell infiltration and mucosal thickening [6].
    • Immune Cell Analysis: Flow cytometry of lamina propria cells to quantify neutrophils, monocytes, eosinophils, and T-cell subsets [6].
    • Cytokine/Chemokine Measurement: mRNA expression of Ccl2, Ccl3, TNF, IL-1β, and IL-6 in FAC-sorted macrophages [6].
    • Receptor & Signaling Studies: Epor and CD131 mRNA expression and p65 (NF-κB) binding activity in sorted macrophages [6].
In Vitro Mechanism Elucidation
  • Cell System: Primary macrophages activated with LPS [6].
  • Intervention: Treatment with this compound.
  • Mechanistic Probes:
    • Use of CD131-deficient cells to confirm receptor necessity [6].
    • Use of JAK2 inhibitors to confirm signaling pathway dependence [6].
  • Key Readout: Inhibition of NF-κB subunit p65 activity, leading to reduced production of pro-inflammatory mediators [6].

Key Pharmacological Properties

Property Description
Primary Target Innate Repair Receptor (IRR) - EPOR/CD131 heterocomplex [6] [1]
Main Activities Anti-inflammatory, tissue-protective, anti-apoptotic, analgesic [6] [5]
Erythropoietic Effect None (does not activate EPOR homodimers) [6]
Reported Half-Life Short plasma half-life (approx. 2 minutes), yet triggers sustained biological effects [2] [5]

This compound represents a targeted therapeutic strategy. Its ability to modulate inflammation without promoting red blood cell production makes it a promising candidate for treating conditions like inflammatory bowel disease, neuropathic pain, and diabetic complications [6] [5].

References

Comprehensive Technical Analysis: Cibinetide-Mediated JAK2/STAT5 Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cibinetide and Its Receptors

This compound (also known as ARA290 or pHBSP) is a synthetic oligo-peptide rationally designed to selectively activate the innate repair receptor (IRR) without stimulating erythropoiesis. This 11-amino acid peptide mimics the structure of helix B within erythropoietin (EPO) but has been engineered to specifically bind the heterodimeric receptor complex consisting of one EPO receptor (EPOR) subunit and the β-common receptor (CD131). This specific targeting allows this compound to activate tissue-protective pathways while avoiding the potentially harmful hematopoietic effects associated with full-length EPO, such as increased hematocrit and thrombosis risk. The unique receptor specificity makes this compound a valuable research tool and promising therapeutic candidate for inflammatory conditions, tissue injury, and metabolic disorders. [1] [2]

The innate repair receptor represents a fundamental mechanism for tissue protection and inflammation control. Unlike the classical homodimeric EPOR that mediates erythropoiesis, the IRR is expressed predominantly on non-hematopoietic cells, including immune cells, neural cells, and various tissue-specific cell types. This receptor complex is typically upregulated under inflammatory conditions or tissue damage, creating a targeted response system that can be activated by either high local concentrations of EPO or specifically by this compound. The discovery and characterization of this receptor system have revealed sophisticated endogenous mechanisms for tissue protection that can be therapeutically harnessed without affecting red blood cell production. This differential receptor activation profile positions this compound as a unique investigational agent for dissecting protective signaling pathways in various disease models. [1] [2]

Mechanism of Action and Signaling Pathway

Molecular Signaling Cascade

The JAK2/STAT5 pathway serves as the central signaling mechanism through which this compound exerts its biological effects. Upon this compound binding to the IRR complex, the associated Janus kinase 2 (JAK2) undergoes rapid autophosphorylation and activation. This initial phosphorylation event triggers a carefully orchestrated intracellular signaling cascade that ultimately modulates gene expression and cellular function. The activation mechanism involves conformational changes in the receptor complex that bring JAK2 molecules into close proximity, allowing them to trans-phosphorylate and fully activate their kinase domains. This precise molecular initiation ensures specific downstream signaling without engaging the broad erythropoietic responses associated with classical EPO receptor activation. [1] [2]

Following JAK2 activation, the signal transducer and activator of transcription 5 (STAT5) becomes phosphorylated, dimerizes, and translocates to the nucleus where it functions as a transcription factor. This activated STAT5 complex binds to specific promoter regions of target genes involved in cell survival, proliferation, and inflammatory modulation. Research has demonstrated that this compound-mediated STAT5 activation leads to the upregulation of anti-apoptotic proteins while simultaneously suppressing pro-inflammatory pathways. The specific gene targets include regulators of mitochondrial membrane stability, inhibitors of apoptotic cascades, and modulators of cytokine production. This transcriptional program ultimately promotes cell survival and tissue integrity in the face of inflammatory or ischemic challenges. [1] [3] [2]

Key Pathway Interactions and Cross-Talk

The this compound-activated JAK2/STAT5 pathway exhibits significant cross-talk with other crucial signaling networks, particularly the NF-κB system. Experimental evidence from colitis models demonstrates that this compound activation of the IRR complex dependent on JAK2 functionality results in substantial inhibition of NF-κB subunit p65 activity. This inhibitory effect on NF-κB represents a crucial mechanism for the observed anti-inflammatory properties of this compound, as it leads to reduced production of pro-inflammatory mediators including cytokines, chemokines, and nitric oxide synthase-2. The intersection between these pathways occurs at multiple levels, including potential direct protein-protein interactions and competition for transcriptional co-activators. [1]

Beyond NF-κB cross-talk, this compound signaling also engages the PI3K/Akt pathway and MAPK cascade, creating a coordinated protective response. The PI3K/Akt branch contributes to mitochondrial stabilization through phosphorylation and inhibition of glycogen synthase kinase 3β (GSK3β), reducing mitochondrial permeability transition and subsequent apoptosis. Simultaneously, the MAPK pathway provides additional regulation of inflammatory responses and supports cellular survival mechanisms. This multi-pathway engagement ensures a robust protective response that addresses various aspects of tissue injury, from inflammatory mediator production to cellular vulnerability to apoptosis. The integration of these signals creates a comprehensive defense program that can be therapeutically harnessed. [2]

G This compound This compound IRR Innate Repair Receptor (EPOR/CD131) This compound->IRR JAK2 JAK2 Phosphorylation IRR->JAK2 STAT5 STAT5 Phosphorylation JAK2->STAT5 NFkB NF-κB p65 Inhibition JAK2->NFkB Inhibits PI3K PI3K/Akt Pathway Activation JAK2->PI3K MAPK MAPK Pathway Activation JAK2->MAPK STAT5_Dimer STAT5 Dimerization & Nuclear Translocation STAT5->STAT5_Dimer Gene_Expression Anti-apoptotic & Anti-inflammatory Gene Expression STAT5_Dimer->Gene_Expression NFkB->Gene_Expression Reduces pro-inflammatory transcription PI3K->Gene_Expression MAPK->Gene_Expression

Figure 1: this compound activates the JAK2/STAT5 pathway through the innate repair receptor, engaging multiple downstream signaling cascades that collectively promote tissue protection and reduce inflammation.

Experimental Evidence and Quantitative Data

Therapeutic Effects in Disease Models

Table 1: Quantitative Summary of this compound Effects in Preclinical Disease Models

Disease Model Dosing Regimen Key Efficacy Parameters Molecular Findings Source

| DSS-induced colitis (mice) | daily IP injection from day 8-14 | Improved weight gain Reduced mortality Preserved tissue integrity Reduced fecal hemoglobin | ↓ Myeloid cell infiltration ↓ TNF, IL-6, IL-12/IL-23 ↓ NF-κB p65 activity ↓ Chemokine production | [1] | | Allogeneic islet transplantation (mice) | 120 µg/kg IP perioperative then daily for 14 days | Improved glycemic control Delayed allograft loss Enhanced graft survival with tacrolimus | ↓ Proinflammatory cytokines in liver ↓ Dendritic cell maturation ↓ Allogeneic T-cell response | [4] | | High-fat diet induced obesity (mice) | Not specified | Improved glucose tolerance Reduced diet-induced obesity | Activation of EPO-EPOR-RUNX1 axis Enhanced metabolic regulation | [5] |

Extensive in vivo investigations have demonstrated this compound's significant therapeutic potential across multiple disease models. In dextran sulfate sodium (DSS)-induced colitis, this compound treatment resulted in marked improvement in clinical disease parameters, including restored weight gain, reduced mortality, and preserved colonic tissue architecture. These macroscopic improvements correlated with profound immunomodulatory effects at the molecular level, characterized by reduced infiltration of myeloid cells (neutrophils, monocytes, eosinophils) into the lamina propria and diminished production of pro-inflammatory mediators. The treatment effect was particularly notable in subsets of myeloid cells, which showed reduced intracellular TNF and Nos2 staining, indicating a targeted effect on the innate immune compartment. [1]

In transplantation medicine, this compound has shown remarkable efficacy in improving allograft survival and function. In a rigorous allogeneic pancreatic islet transplantation model, this compound monotherapy ameliorated local inflammatory responses in the liver and significantly delayed the onset of allograft rejection. When combined with low-dose tacrolimus, this compound treatment resulted in significantly improved long-term graft survival, suggesting synergistic effects between innate repair receptor activation and conventional immunosuppression. This combination approach allowed for reduced dosing of traditional immunosuppressants while maintaining or even enhancing therapeutic efficacy, potentially mitigating dose-limiting toxicities associated with calcineurin inhibitors. The ability to spare conventional immunosuppression represents a significant advantage in transplantation immunology. [4]

Cell-Type Specific Responses

Table 2: Cell-Type Specific Effects of this compound Signaling

Cell Type Experimental System Key Functional Outcomes Mechanistic Insights Source

| Macrophages | LPS-activated primary macrophages | ↓ TNF, IL-6, IL-1β production ↓ NO and iNOS expression ↓ Chemotaxis | CD131 and JAK2 dependent Inhibition of NF-κB p65 Reduced CCL2, CCL3, CCL11 | [1] [2] | | Dendritic cells | Bone-marrow derived immature DCs | ↓ Maturation and activation ↓ Allogeneic T-cell response | Reduced surface MHC class II Modulated co-stimulatory molecules | [4] | | CD4+ T cells | Lamina propria in colitis | ↓ IFN-γ+ and IL-17A+ cells No change in IL-10+ cells | Reduced Th1 and Th17 populations Minimal direct effect on cytokine expression | [1] | | Myeloid cells | DSS-induced colitis model | ↓ TNF positivity in Ly-6C+ monocytes and macrophages | Reduced inflammatory cytokine production Decreased Nos2 expression | [1] |

This compound demonstrates cell-type specificity in its immunomodulatory actions, with particularly potent effects on cells of the myeloid lineage. In LPS-activated primary macrophages, this compound treatment resulted in substantial reduction of pro-inflammatory cytokine production, including TNF, IL-6, and IL-1β, through a mechanism dependent on both CD131 and JAK2 functionality. This anti-inflammatory effect was mediated via inhibition of NF-κB subunit p65 activity, providing a clear molecular mechanism for the observed cytokine suppression. Additionally, this compound significantly impaired macrophage chemotaxis by reducing the expression of key chemokines including CCL2, CCL3, and CCL11, thereby limiting the recruitment of additional inflammatory cells to sites of tissue damage. [1] [2]

The effect of this compound extends to antigen-presenting cells, particularly dendritic cells, where it modulates maturation and subsequent T-cell activation. In bone-marrow derived immature dendritic cells, this compound treatment lowered maturation status and reduced the capacity to stimulate allogeneic T-cell responses. This effect on dendritic cell function provides an important mechanistic link between innate immune modulation and subsequent adaptive immune responses, particularly relevant in transplantation and autoimmune settings. Interestingly, this compound showed more limited direct effects on T lymphocytes themselves, with minimal impact on cytokine expression by CD4+ T cells, suggesting that its primary immunomodulatory activity targets the innate immune compartment with downstream effects on adaptive immunity. [1] [4]

Experimental Protocols and Research Methodologies

In Vitro Assays and Molecular Techniques

Investigation of this compound signaling mechanisms employs well-established in vitro systems that allow precise control of experimental conditions. For macrophage studies, a common approach involves isolating primary macrophages from mouse bone marrow or peritoneal cavity and stimulating them with LPS (typically 100 ng/mL from E. coli serotype 055:B5) in the presence or absence of this compound across a concentration range (1-100 nM). To confirm pathway specificity, researchers often employ JAK2 inhibitors (such as AZD1480 or ruxolitinib at 1-10 μM) and demonstrate that this compound's anti-inflammatory effects are abrogated when JAK2 signaling is pharmacologically blocked. The requirement for CD131 in this compound signaling can be confirmed using cells from CD131-deficient mice or through siRNA-mediated knockdown approaches. [1] [2]

Molecular analyses of this compound signaling typically include comprehensive assessment of phosphorylation states, transcriptional activity, and cytokine production. Standard protocols involve western blot analysis of phosphorylated JAK2 (Tyr1007/1008), STAT5 (Tyr694), and NF-κB p65 (Ser536) using specific phospho-antibodies, with total protein levels serving as loading controls. For assessment of STAT5 DNA-binding activity, electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) approaches are employed using consensus STAT5-binding elements. Nuclear and cytoplasmic fractionation followed by immunoblotting confirms STAT5 nuclear translocation. Gene expression profiling via RT-qPCR or RNA sequencing evaluates downstream targets, with particular focus on anti-apoptotic genes (Bcl-2, Bcl-xL) and inflammatory mediators (TNF, IL-6, IL-1β, CCL2, iNOS). Primer design typically references housekeeping genes such as GAPDH or β-actin for normalization. [1] [3]

In Vivo Models and Treatment Protocols

Animal models of inflammatory disease provide critical platforms for evaluating this compound's therapeutic potential. The dextran sulfate sodium (DSS)-induced colitis model in C57BL/6 mice represents a well-characterized system for studying intestinal inflammation. In this model, mice receive 3% DSS in drinking water for 7 days followed by a recovery period. This compound treatment (typically 30-120 μg/kg) is administered intraperitoneally daily, beginning after colitis establishment (day 8) and continuing through day 14. Disease activity is monitored through daily weight measurement, clinical scoring (stool consistency, occult blood), colon length assessment, and histological evaluation of inflammatory infiltrate and tissue architecture. Flow cytometric analysis of lamina propria immune cells characterizes specific leukocyte populations, while cytokine measurements in tissue homogenates or serum quantify the inflammatory response. [1]

Transplantation models offer insights into this compound's immunomodulatory properties in clinically relevant settings. In allogeneic pancreatic islet transplantation, diabetic C57BL/6N mice receive 320-450 BALB/c islets via portal vein infusion. This compound (120 μg/kg) is administered intraperitoneally just before transplantation, immediately after islet infusion, 6 hours post-transplantation, and then daily for 14 consecutive days. Graft function is assessed through non-fasting glucose measurements, intraperitoneal glucose tolerance tests, and histologic evaluation of graft-bearing livers. For mechanistic studies, recipients are euthanized at specific timepoints (16 hours or 5 days post-transplantation) for analysis of inflammatory gene expression (proinsulin, cytokines) in the liver and immune cell profiling. Combination therapy approaches involve concurrent administration of this compound with subtherapeutic doses of tacrolimus (0.4 mg/kg/d days 4-14) to evaluate potential synergistic effects. [4]

G In_Vitro In Vitro Studies Primary_Macrophages Primary Macrophage Isolation & Culture In_Vitro->Primary_Macrophages LPS_Stimulation LPS Stimulation (100 ng/mL) Primary_Macrophages->LPS_Stimulation Cibinetide_Treatment This compound Treatment (1-100 nM) LPS_Stimulation->Cibinetide_Treatment Inhibitor_Studies JAK2 Inhibitor Studies (AZD1480, Ruxolitinib) Cibinetide_Treatment->Inhibitor_Studies Molecular_Analysis Molecular Analysis (Western blot, EMSA, RT-qPCR) Inhibitor_Studies->Molecular_Analysis In_Vivo In Vivo Studies Disease_Models Disease Model Establishment (DSS colitis, Islet transplantation) In_Vivo->Disease_Models Cibinetide_Administration This compound Administration (30-120 μg/kg, IP daily) Disease_Models->Cibinetide_Administration Functional_Readouts Functional Readouts (Weight, Glucose, Survival) Cibinetide_Administration->Functional_Readouts Tissue_Analysis Tissue Collection & Analysis (Histology, Flow Cytometry, Cytokines) Functional_Readouts->Tissue_Analysis

Figure 2: Experimental workflow for investigating this compound mechanisms, encompassing both in vitro signaling studies and in vivo therapeutic efficacy assessments.

Therapeutic Potential and Clinical Applications

The immunomodulatory properties of this compound, particularly its selective targeting of the innate repair receptor, position it as a promising therapeutic candidate across multiple clinical domains. In inflammatory bowel disease, this compound's ability to dampen myeloid cell functions and suppress pro-inflammatory cytokine production addresses key pathological drivers of intestinal inflammation. The compound's effect on reducing infiltration of neutrophils, monocytes, and eosinophils into the lamina propria, coupled with diminished production of TNF, IL-6, IL-12/IL-23, and various chemokines, demonstrates comprehensive anti-inflammatory activity. Importantly, this compound treatment preserves tissue architecture and promotes healing while avoiding the hematopoietic side effects associated with erythropoietin-based therapies. This favorable safety profile suggests potential for chronic administration in conditions requiring long-term immunomodulation. [1]

In transplantation medicine, this compound offers a novel approach to mitigating both ischemia-reperfusion injury and allograft rejection. By reducing the initial inflammatory cascade triggered by transplantation procedures, this compound treatment creates a more favorable microenvironment for graft engraftment and function. The demonstrated synergy between this compound and conventional immunosuppressants like tacrolimus suggests potential for immunosuppression-sparing regimens that could reduce drug-specific toxicities while maintaining efficacy. Additionally, this compound's inhibitory effects on dendritic cell maturation and subsequent T-cell activation provide a unique mechanism for modulating the adaptive immune response without broad immunosuppression. These properties warrant further investigation in solid organ transplantation beyond the demonstrated efficacy in pancreatic islet transplantation. [4]

Beyond inflammatory and immune-mediated conditions, this compound shows promise in metabolic disorders and tissue protection scenarios. Evidence suggests that this compound activates the EPO-EPOR-RUNX1 axis, improving glucose tolerance and reducing diet-induced obesity in preclinical models. This metabolic activity, coupled with the compound's tissue-protective properties, suggests potential applications in conditions where inflammation and metabolic dysfunction intersect, such as type 2 diabetes and non-alcoholic fatty liver disease. The ability to selectively activate tissue-protective pathways without affecting erythropoiesis makes this compound particularly attractive for chronic conditions requiring long-term therapy, where the thrombotic and hypertensive risks associated with traditional EPO treatment would be concerning. Future clinical development will need to establish optimal dosing regimens, confirm long-term safety, and identify patient populations most likely to benefit from this targeted approach to inflammation control and tissue protection. [5] [2]

Conclusion

References

cibinetide NF-κB inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The anti-inflammatory effect of cibinetide is initiated by its binding to the IRR, which is upregulated on cells under stress or injury [1] [2]. The subsequent signaling events are outlined in the diagram below.

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR / CD131 Heterodimer) This compound->IRR Binds JAK2 JAK2 IRR->JAK2 Activates NFkB_Inhibition Inhibition of NF-κB p65 Activity & Transcription JAK2->NFkB_Inhibition Leads to AntiInflammation Anti-inflammatory & Tissue-Protective Effects NFkB_Inhibition->AntiInflammation Results in Cibinetidge Cibinetidge

This compound signaling pathway via the IRR to inhibit NF-κB.

  • Receptor Binding and Specificity: this compound is an 11-amino-acid peptide derived from the helix B surface of erythropoietin (EPO). It is engineered to selectively activate the IRR while having no affinity for the erythropoietin receptor (EPOR) homodimer, thus separating its tissue-protective effects from the hematologic effects of EPO [3] [1] [2].
  • Key Experimental Evidence for NF-κB Inhibition:
    • In Macrophages: Studies on LPS-activated primary macrophages show that this compound's anti-inflammatory effects are dependent on both CD131 and JAK2 functionality, culminating in the inhibition of NF-κB p65 activity [3].
    • In Aging Cardiomyocytes: Chronic this compound treatment in aged rats significantly reduced levels of both total NF-κB and phosphorylated (active) NF-κB in heart tissue, directly linking its action to the suppression of this pathway [2].
    • Via SIRT1 Upregulation: In a model of apical periodontitis, this compound was shown to upregulate SIRT1, a deacetylase that deacetylates the p65 subunit of NF-κB. This deacetylation inhibits NF-κB's transcriptional activity, leading to reduced levels of inflammatory mediators like IL-1β [4].

Quantitative Data from Key Studies

The following table compiles quantitative findings on the anti-inflammatory and tissue-protective effects of this compound from various models.

Disease Model Treatment Regimen Key Quantitative Outcomes

| Experimental Colitis [3] | this compound or EPO i.p. daily after DSS-induced colitis | • Improved weight gain & survival • Reduced fecal hemoglobin • ↓ Infiltration of neutrophils, monocytes, eosinophils • ↓ TNF+ myeloid cells and ↓ intracellular Nos2 | | Cardiac Aging [2] | ARA290 (100 μg/kg) i.p. tri-weekly for 15 months in aged rats | • Mitigated age-related ↑ in total NF-κB and p-NF-κB • Reduced pro-inflammatory cytokines • Blunted age-associated ↑ in blood pressure • Preserved LV ejection fraction | | Apical Periodontitis [4] | ARA290 (120 μg/kg) i.p. thrice weekly for 4 weeks in mice | • ↓ Lesion volume (Micro-CT) • ↓ Inflammatory infiltration and osteoclasts • ↑ SIRT1 expression by ~40% • ↓ Acetylated NF-κB (p65) by ~75% • ↓ IL-1β by ~62.5% |

Experimental Protocols for Key Findings

For researchers looking to validate or build upon these findings, here are the core methodologies from pivotal studies.

Protocol 1: NF-κB Inhibition in Myeloid Cells (Primary Macrophages)

This protocol is central to establishing the direct molecular mechanism [3].

  • Cell Preparation: Isolate and culture primary macrophages.
  • Activation & Inhibition: Activate cells with LPS. To demonstrate pathway specificity, use inhibitors of JAK2 functionality.
  • Stimulation: Treat cells with this compound.
  • Mechanism Analysis:
    • NF-κB Activity: Assess p65 binding activity in nuclear extracts using assays like EMSA or a p65 DNA-binding ELISA.
    • Gene Expression: Measure mRNA levels of NF-κB-driven genes (e.g., TNF, IL-6, Ccl2) via RT-qPCR.
    • Protein Secretion: Analyze culture supernatants for corresponding cytokines/chemokines via ELISA.
Protocol 2: In Vivo Anti-inflammatory Effect (DSS-Induced Colitis Model)

This model demonstrates the functional consequence of NF-κB inhibition in a whole-organism context [3].

  • Disease Induction: Administer 3% dextran sulphate sodium (DSS) in the drinking water of C57BL/6 mice for 7 days.
  • Treatment: After colitis is established (from day 8 to 14), administer this compound intraperitoneally daily.
  • Clinical & Histopathological Assessment:
    • Clinical Score: Monitor daily body weight, survival, and fecal hemoglobin content.
    • Tissue Analysis: At endpoint, harvest colons for histology (e.g., H&E staining) to score immune cell infiltration and tissue integrity.
  • Immune Cell Profiling:
    • Isolate lamina propria immune cells.
    • Use flow cytometry to quantify infiltrating neutrophils, monocytes, and TNF-positive or Nos2-positive myeloid cells.
Protocol 3: SIRT1/NF-κB Pathway Modulation (Apical Periodontitis Model)

This protocol outlines the investigation of an upstream regulator of NF-κB [4].

  • Disease Model: Induce apical periodontitis in mice by surgically opening the pulp chamber of mandibular first molars for 28 days.
  • Treatment: Administer this compound (120 μg/kg) intraperitoneally three times per week.
  • Outcome Assessment:
    • Bone Loss: Quantify periapical lesion volume using micro-CT.
    • Histology: Perform TRAP staining to count osteoclasts and H&E staining for general inflammation.
    • Molecular Analysis: Use Western blotting and immunohistochemistry on periapical lesion tissue to measure protein levels of SIRT1, acetylated NF-κB (p65), and IL-1β.

Clinical and Preclinical Perspective

  • Safety and Efficacy in Humans: this compound has been evaluated in several human trials. A phase 2 trial in patients with Diabetic Macular Edema (DME) found that a 4 mg/day subcutaneous dose for 12 weeks was safe and well-tolerated, with no serious adverse events or anti-cibinetide antibodies detected [5]. Its primary advantage is a safety profile distinct from EPO, as it does not stimulate red blood cell production, thereby avoiding associated risks like thrombosis [1] [2].
  • Therapeutic Potential: By targeting the IRR and dampening NF-κB-driven inflammation, this compound represents a promising therapeutic strategy for a range of conditions characterized by chronic inflammation, including inflammatory bowel disease, sarcoidosis, neuropathies, and age-related tissue deterioration [3] [1] [2].

References

Comprehensive Technical Analysis: Cibinetide's Anti-inflammatory Effects on Myeloid Cells

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cibinetide (ARA290) represents a novel class of innate repair receptor agonists that demonstrates potent immunomodulatory activity specifically targeting myeloid cell populations. This synthetic 11-amino acid peptide, derived from erythropoietin's helix B domain, selectively activates the innate repair receptor (IRR) without erythropoietic effects, making it a promising therapeutic candidate for inflammatory and autoimmune conditions. Through specific receptor-mediated signaling, this compound effectively suppresses pro-inflammatory cytokine production, inhibits myeloid cell infiltration at inflammatory sites, and modulates NF-κB pathway activation. This comprehensive technical review synthesizes current mechanistic understanding, experimental evidence, and therapeutic potential of this compound for researchers and drug development professionals working on innovative anti-inflammatory therapeutics.

Introduction to this compound and Molecular Mechanism

This compound represents a strategically engineered peptide designed to harness the tissue-protective properties of erythropoietin while eliminating undesirable erythropoietic effects. Its molecular mechanism involves precision receptor targeting that distinguishes it from conventional anti-inflammatory approaches:

  • Structural Foundation: this compound is an 11-amino acid linear peptide corresponding to the helix B surface region of erythropoietin, meticulously designed to selectively activate the innate repair receptor while showing minimal affinity for the homodimeric erythropoietin receptor responsible for red blood cell production [1] [2].

  • Receptor Specificity: The peptide specifically binds the heterodimeric innate repair receptor composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131), which is distinct from the homodimeric EPOR responsible for erythropoiesis [3] [2]. This receptor complex is preferentially expressed on tissues under inflammatory stress or injury conditions, providing a targeted therapeutic approach.

  • Signaling Cascade: Upon receptor engagement, this compound initiates a JAK2-dependent intracellular signaling cascade that activates multiple pathways including STAT, PI3K/Akt, and MAPK, ultimately leading to inhibition of pro-inflammatory transcription factors, particularly NF-κB [3] [2]. This coordinated signaling results in suppressed production of inflammatory mediators and enhanced cellular survival mechanisms.

  • Cellular Distribution: The IRR is expressed on various myeloid cells including macrophages, monocytes, and dendritic cells, positioning this compound as a precise modulator of innate immune responses [3] [2]. This expression pattern explains the peptide's particularly potent effects on myeloid lineage cells observed in multiple disease models.

Table 1: this compound Molecular Characteristics and Receptor Targets

Characteristic Description Functional Significance
Amino Acid Length 11 amino acids Small, stable peptide structure
Structural Origin Erythropoietin helix B domain Retains tissue-protective properties
Primary Receptor EPOR/CD131 heterodimer (IRR) Selective anti-inflammatory signaling
Erythropoietic Activity None Avoids cardiovascular risks of EPO
Expression Pattern Upregulated during inflammation Targeted action at disease sites

Mechanisms of Action in Myeloid Cells

Receptor-Mediated Signaling Pathways

This compound exerts its anti-inflammatory effects through orchestrated intracellular signaling that modulates myeloid cell activation at multiple levels. The mechanistic framework involves:

  • Initial Receptor Engagement: this compound binding to the IRR complex triggers JAK2 autophosphorylation, serving as the critical initiating event for downstream signaling [3]. This interaction shows specificity for the heterodimeric receptor configuration, with negligible binding to homodimeric EPOR complexes responsible for erythropoiesis.

  • Downstream Signal Transduction: Activated JAK2 stimulates three principal signaling cascades: (1) STAT3/STAT5 pathway promoting cellular survival signals; (2) PI3K/Akt pathway inhibiting mitochondrial permeability and apoptosis; and (3) MAPK pathway further reinforcing anti-apoptotic signals [2]. The integration of these pathways establishes a robust protective cellular environment.

  • NF-κB Inhibition: The PI3K/Akt axis phosphorylates and inhibits GSK3β, resulting in reduced NF-κB activity and subsequent decreases in pro-inflammatory gene transcription [3] [2]. This represents a key mechanism for this compound's anti-inflammatory effects, particularly in macrophages where NF-κB drives many pathological inflammatory responses.

  • Transcriptional Regulation: Through inhibition of the NF-κB subunit p65, this compound suppresses transcription of numerous inflammatory mediators including cytokines (TNF, IL-6, IL-1β), chemokines (CCL2, CCL3, CCL11), and inflammatory enzymes (iNOS) [3]. This comprehensive transcriptional modulation addresses multiple aspects of the inflammatory cascade simultaneously.

G This compound This compound IRR Innate Repair Receptor (EPOR/CD131) This compound->IRR JAK2 JAK2 IRR->JAK2 STAT STAT JAK2->STAT PI3K_Akt PI3K/Akt JAK2->PI3K_Akt MAPK MAPK JAK2->MAPK Anti_inflammatory Anti-inflammatory Effects STAT->Anti_inflammatory GSK3b GSK3β PI3K_Akt->GSK3b Inhibits PI3K_Akt->Anti_inflammatory MAPK->Anti_inflammatory NFkB NF-κB (p65) GSK3b->NFkB Regulates Inflammatory_Mediators Inflammatory Mediators (TNF, IL-6, IL-1β, CCL2, iNOS) NFkB->Inflammatory_Mediators Anti_inflammatory->Inflammatory_Mediators Suppresses

Figure 1: this compound's signaling pathway in myeloid cells, illustrating the sequence from receptor binding to anti-inflammatory effects

Modulation of Myeloid Cell Functions

This compound demonstrates pleiotropic effects on myeloid cell populations, influencing multiple aspects of their inflammatory potential and tissue interactions:

  • Cytokine and Chemokine Suppression: In LPS-activated primary macrophages, this compound treatment results in significant reduction of TNF (∼70%), IL-6 (∼65%), and IL-1β (∼60%) production through CD131 and JAK2-dependent mechanisms [3]. This cytokine modulation occurs at both transcriptional and secretory levels, effectively dampening the inflammatory milieu.

  • Chemotaxis Regulation: this compound substantially decreases production of key chemotactic factors including CCL2, CCL3, and CCL11, resulting in reduced recruitment of additional inflammatory cells to sites of inflammation [3]. This effect helps limit the amplification of inflammatory responses through cellular infiltration.

  • Oxidative Stress Modulation: Treatment leads to marked reduction in nitric oxide synthase-2 (NOS2) expression and subsequent nitric oxide production, diminishing reactive nitrogen species that contribute to tissue damage [3]. This antioxidant effect complements the cytokine-directed anti-inflammatory actions.

  • Polarization Shift: this compound promotes an anti-inflammatory macrophage phenotype characterized by decreased pro-inflammatory mediator production and enhanced resolution capabilities [3] [2]. This functional repolarization represents a reprogramming of myeloid cell function rather than mere suppression of activation.

  • Metabolic Reprogramming: Emerging evidence suggests this compound influences myeloid cell metabolism, shifting toward oxidative phosphorylation that supports alternative activation states [4]. This metabolic modulation potentially provides sustained anti-inflammatory effects beyond initial receptor signaling.

Experimental Evidence & Quantitative Data

Inflammatory Bowel Disease Models

The dextran sulphate sodium (DSS)-induced colitis model has provided comprehensive insights into this compound's therapeutic potential in intestinal inflammation:

  • Clinical Improvement: this compound treatment in DSS-colitis mice resulted in significantly improved weight gain (p<0.05) and reduced mortality (p<0.05) compared to solvent-treated controls, with efficacy comparable to full-length EPO but without erythropoietic effects [3]. These clinical improvements correlated with preserved tissue architecture and reduced disease activity scores.

  • Cellular Infiltration: Flow cytometric analysis demonstrated substantial reductions in lamina propria infiltration of neutrophils (∼50%), monocytes (∼45%), and eosinophils (∼40%), along with decreased CD4+ T cells producing IFN-γ or IL-17A [3]. This comprehensive reduction in inflammatory cell recruitment underscores this compound's broad immunomodulatory capacity.

  • Inflammatory Mediators: this compound treatment resulted in significant suppression of colonic pro-inflammatory cytokines including TNF (∼60% reduction), IL-1β (∼55% reduction), and IL-6 (∼65% reduction), along with diminished chemokine production [3]. This mediator suppression occurred in conjunction with reduced fecal hemoglobin content, indicating improved mucosal integrity.

Table 2: Quantitative Effects of this compound in DSS-Induced Colitis Model

Parameter Effect Size Statistical Significance Measurement Method
Weight Gain Significant improvement p < 0.05 Serial weight measurement
Survival Rate Significant increase p < 0.05 Kaplan-Meier analysis
Neutrophil Infiltration ∼50% reduction p < 0.05 Flow cytometry
Monocyte Infiltration ∼45% reduction p < 0.05 Flow cytometry
TNF Production ∼60% reduction p < 0.05 ELISA, intracellular staining
IL-6 Production ∼65% reduction p < 0.05 ELISA, intracellular staining
Fecal Hemoglobin Significant reduction p < 0.05 Biochemical assay
Additional Disease Models

Beyond intestinal inflammation, this compound demonstrates efficacy across multiple disease models with distinct inflammatory pathologies:

  • Apical Periodontitis: In experimental periapical lesions, this compound administration enhanced SIRT1 expression by approximately 40% while decreasing acetylated NF-κB (p65) by ∼75% and IL-1β by ∼62.5%, resulting in reduced inflammatory infiltration and osteoclastogenesis [5]. This effect was mechanistically linked to SIRT1/NF-κB/IL-1β pathway modulation.

  • Aging-Associated Inflammation: Chronic this compound treatment in aging rats reduced cardiac non-myocyte to myocyte ratio, infiltrating leukocytes and monocytes, and total NF-κB/p-NF-κB, while preserving left ventricular ejection fraction and reducing organism-wide frailty markers [4]. These findings highlight the potential for addressing inflammaging processes.

  • Systemic Lupus Erythematosus: In both pristane-induced and MRL/lpr genetic SLE models, this compound decreased antinuclear antibodies and anti-dsDNA autoantibodies, suppressed pro-inflammatory cytokines, and significantly improved kidney function [6]. This demonstrates efficacy in systemic autoimmune conditions with complex immune dysregulation.

Therapeutic Applications & Clinical Relevance

The targeted mechanism of this compound presents compelling therapeutic opportunities for conditions driven by myeloid-mediated inflammation:

  • Inflammatory Bowel Disease: this compound's ability to preserve intestinal barrier function and reduce myeloid cell infiltration positions it as a promising disease-modifying therapy for Crohn's disease and ulcerative colitis, particularly given its efficacy in DSS-colitis models [3] [6]. The non-immunosuppressive mechanism may offer advantages over current biologics.

  • Sarcoidosis and Neuropathic Conditions: Clinical trials have demonstrated improved nerve fiber density and reduced neuropathic pain in sarcoidosis and diabetic neuropathy, with this compound promoting small fiber nerve regeneration [1] [6]. These findings support applications in inflammatory conditions with neurological components.

  • Cardiometabolic Disorders: this compound improves glycemic control in diabetic models and demonstrates protective effects in diabetic macular edema, suggesting utility in diabetes-related complications [7] [4]. The cardiovascular benefits observed in aging models further support metabolic applications.

  • Autoimmune Conditions: Efficacy in SLE models and experimental arthritis suggests potential for broad autoimmune applications, particularly given the favorable safety profile compared to conventional immunosuppressants [6]. The immune-modulating rather than broadly immunosuppressive mechanism may benefit chronic conditions requiring long-term treatment.

Experimental Protocols & Methodologies

In Vivo Colitis Model

The preclinical assessment of this compound in inflammatory bowel disease involves a standardized approach:

  • Disease Induction: C57BL/6N mice receive 3% dextran sulphate sodium in drinking water for 7 days to induce epithelial damage and inflammation, followed by a 7-day recovery period with normal drinking water [3]. This model produces reproducible colonic inflammation with features resembling human ulcerative colitis.

  • Treatment Protocol: Following disease establishment (day 8), animals receive daily intraperitoneal injections of This compound (dose range: 100-120 μg/kg), EPO as positive control, or solvent vehicle for the duration of the recovery period [3] [5]. This therapeutic (rather than preventive) design better models clinical intervention.

  • Clinical Assessment: Daily monitoring includes body weight measurement, disease activity scoring (incorporating stool consistency, bleeding), and survival tracking throughout the experimental period [3]. These clinical parameters provide primary efficacy endpoints.

  • Tissue Collection and Analysis: At endpoint (day 14), colonic tissues are processed for histopathological scoring, flow cytometric immune profiling, and gene expression analysis of inflammatory mediators [3]. Multimodal assessment provides comprehensive mechanistic insights.

G DSS_phase DSS Administration (3% in drinking water, 7 days) Treatment_phase Treatment Period (this compound i.p. daily, 7 days) DSS_phase->Treatment_phase Analysis Endpoint Analysis Treatment_phase->Analysis Histology Histological Scoring Analysis->Histology Flow_cytometry Flow Cytometric Immune Profiling Analysis->Flow_cytometry Cytokine_measurement Cytokine/Chemokine Measurement Analysis->Cytokine_measurement Molecular_analysis Molecular Analysis (NF-κB activity, gene expression) Analysis->Molecular_analysis

Figure 2: Experimental workflow for evaluating this compound in DSS-induced colitis model

Macrophage Activation Assays

In vitro systems provide controlled environments for mechanistic investigations:

  • Cell Isolation and Culture: Primary macrophages are isolated from peritoneal exudates or bone marrow of C57BL/6 mice and differentiated with M-CSF (50 ng/mL) for 7 days [3]. Primary cells maintain physiological receptor expression and signaling relevant to inflammatory conditions.

  • Receptor Expression Analysis: Macrophages are assessed for EPOR and CD131 expression via RT-PCR and flow cytometry at baseline and following LPS stimulation (100 ng/mL, 24h) [3]. Receptor dynamics inform about target availability under inflammatory conditions.

  • Inflammatory Challenge: Cells are pretreated with this compound (10-100 nM) for 2h followed by LPS stimulation (100 ng/mL, 6-24h) to assess anti-inflammatory efficacy [3]. Pretreatment models prophylactic intervention while co-treatment better reflects therapeutic application.

  • Signaling Inhibition Studies: To establish mechanism, specific inhibitors targeting JAK2 (AG490), PI3K (LY294002), or other pathway components are applied 1h prior to this compound treatment [3]. Pharmacologic inhibition helps establish necessity of specific signaling elements.

  • Downstream Analysis: Supernatants are collected for cytokine measurement (ELISA), cells processed for NF-κB activation (EMSA, phospho-p65 Western), and RNA extracted for inflammatory gene expression (qPCR) [3]. Multilevel assessment confirms functional impact on signaling and output.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for modulating myeloid cell-driven inflammation through its targeted action on the innate repair receptor. The compelling preclinical data across diverse disease models, combined with its favorable safety profile and lack of erythropoietic activity, support continued development. Future research should focus on:

  • Combination Therapies: Exploring synergistic effects with existing immunomodulators may enhance efficacy while minimizing dosing requirements [6]. The non-immunosuppressive mechanism makes this compound particularly suitable for combination approaches.

  • Biomarker Development: Identifying predictive biomarkers of response could facilitate patient stratification in clinical trials [1]. Receptor expression patterns or inflammatory signatures may identify optimal candidate populations.

  • Formulation Optimization: Developing extended-release formulations or alternative delivery systems could enhance therapeutic utility [2]. Improved bioavailability or tissue targeting may increase efficacy while reducing dosing frequency.

  • Long-Term Safety: Comprehensive chronic toxicology studies will support potential lifelong treatment for chronic inflammatory conditions [1]. The established short-term safety profile provides a solid foundation for these investigations.

References

Mechanism of Action: Targeting the Innate Repair Receptor

Author: Smolecule Technical Support Team. Date: February 2026

Cibinetide (also known as ARA-290) is an 11-amino acid peptide synthetically derived from the helix B surface of EPO [1] [2]. Its unique effects are mediated through a specific receptor system.

  • Receptor Specificity: this compound selectively activates the innate repair receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131) [3] [4] [2].
  • Key Differentiator: Unlike full-length EPO, this compound does not activate the EPOR homodimer responsible for red blood cell production [3] [1]. This separation of function is its primary therapeutic advantage, eliminating risks like increased hematocrit and thrombosis associated with EPO therapy [1].
  • Downstream Signaling and Effects: IRR activation triggers several intracellular signaling pathways (including JAK2) that lead to [3] [1] [5]:
    • Inhibition of the NF-κB p65 subunit, reducing the production of pro-inflammatory cytokines.
    • Activation of cellular survival pathways and a reduction in apoptosis.
    • Decreased oxidative stress.

The diagram below illustrates this targeted signaling pathway.

G This compound Signaling via the Innate Repair Receptor This compound This compound IRR Innate Repair Receptor (IRR) (EPOR / CD131 Heterodimer) This compound->IRR Binds JAK2 JAK2 / STAT5 Signaling IRR->JAK2 Activates NFkB Inhibition of NF-κB p65 JAK2->NFkB Effects Anti-inflammatory Cytokine Reduction Tissue Protection & Anti-apoptosis Reduced Oxidative Stress NFkB->Effects

Therapeutic Applications & Key Experimental Data

This compound has demonstrated efficacy across various preclinical models of disease, with several applications advancing into human clinical trials.

The table below summarizes quantitative findings from key in vitro and in vivo studies.

Model/Condition Experimental Details Key Results & Quantitative Findings

| Experimental Colitis (Mouse) [3] | DSS-induced colitis; treatment with this compound or EPO after disease establishment. | • Improved survival & weight gain. • Reduced infiltration of myeloid cells (neutrophils, monocytes). • ↓ pro-inflammatory cytokines (TNF, IL-6, IL-1β). • Reduced anemia from intestinal bleeding. | | Ischemic Hindlimb (Mouse) [4] | Critical Limb Ischemia (CLI); ECFC transplantation with/without this compound. | • Enhanced blood flow recovery (79.2% with ECFC+this compound vs. 53.0% control). • Increased capillary density in ischemic muscle. • Improved ECFC homing to ischemic site. | | Retinal Ischemia (Mouse) [5] | Model of retinal ischemia; ECFC transplantation with this compound. | • Enhanced ECFC-mediated vascular regeneration. • ↓ inflammatory mediators (IL-1β, TNF-α) in retina. • Improved survival & homing of transplanted stem cells. | | Diabetic Neuropathy (Human) [1] | Clinical trials in patients. | • Reduced neuropathic pain. • Promoted small fiber nerve regeneration. | | Sarcoidosis Neuropathy (Human) [1] [5] | Clinical trials in patients. | • Improved nerve function and quality of life. • Increased corneal nerve fiber density. | | Endothelial Cells (in vitro) [4] | ECFCs exposed to H₂O₂ oxidative stress. | • Increased cell survival (77.1% at 1000 ng/mL). • Enhanced proliferation (136.4% at 100 ng/mL). • Promoted cell motility. | | Pancreatic Islets (in vitro) [4] | Islets from diabetic GK rats. | • Improved glucose-stimulated insulin secretion (2.7-fold increase). • Increased glucose oxidation & ATP production. |

Detailed Experimental Protocol: DSS-Colitis Model

The protocol from one of the key studies [3] provides a robust example of in vivo testing for anti-inflammatory efficacy:

  • Disease Induction: Administer 3% Dextran Sulphate Sodium (DSS) in the drinking water of C57BL/6N mice for 7 days.
  • Treatment Phase: From day 8 to day 14, switch to normal water and initiate daily intraperitoneal injections with either:
    • Solvent control (e.g., PBS)
    • This compound
    • Full-length EPO (as a comparator)
  • Endpoint Analysis (Day 14):
    • Clinical Scoring: Monitor body weight, survival, and fecal hemoglobin.
    • Histopathology: Analyze colon tissue for integrity, immune cell infiltration, and damage using a standardized colitis score.
    • Immune Cell Profiling: Use flow cytometry on lamina propria cells to quantify neutrophils, monocytes, macrophages, and T-cell subsets.
    • Cytokine/Chemokine Measurement: Quantify levels of TNF, IL-6, IL-1β, Ccl2, Ccl3, etc., from sorted immune cells or tissue homogenates via ELISA or RT-PCR.
    • Signaling Analysis: Assess NF-κB p65 binding activity in sorted macrophages via assays like EMSA.

The workflow of this protocol is visualized below.

G Experimental Workflow for DSS-Colitis Study cluster_metrics Analysis Metrics Start C57BL/6N Mice Phase1 Disease Induction (7 days) 3% DSS in drinking water Start->Phase1 Phase2 Treatment Phase (Days 8-14) Daily i.p. injection: • Solvent (PBS) • this compound • EPO Phase1->Phase2 Analysis Endpoint Analysis (Day 14) Phase2->Analysis M1 Clinical Scoring: Weight, Survival, Fecal Hb M2 Histopathology: Tissue Integrity, Colitis Score M3 Flow Cytometry: Immune Cell Infiltration M4 Molecular Analysis: Cytokines, NF-κB activity

Safety and Developmental Status

  • Safety Profile: Clinical trials have reported that this compound is generally well-tolerated [1]. The most common side effects are mild and transient, including headache, dizziness, nausea, and injection site reactions. Crucially, and by design, it does not increase hematocrit or hemoglobin levels, eliminating the cardiovascular risks associated with EPO [1].
  • Current Status: As of the latest information, this compound remains an investigational drug and has not yet received full regulatory approval for medical use [1]. It has progressed through Phase II and III clinical trials for conditions like diabetic neuropathy and sarcoidosis-associated neuropathy [1] [5].

Conclusion for Researchers

This compound represents a novel approach to treating tissue injury and chronic inflammation by harnessing the body's innate repair mechanisms. Its precise targeting of the IRR offers a favorable safety profile. Promising preclinical data across a range of conditions, supported by positive early clinical results in neuropathy, warrants continued investigation to fully establish its therapeutic potential and long-term safety.

References

Comprehensive Technical Analysis: Cibinetide versus Erythropoietin Receptor Binding Mechanisms and Functional Consequences

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The differential receptor binding between cibinetide (ARA290) and erythropoietin (EPO) represents a paradigm shift in cytokine receptor pharmacology, enabling selective activation of tissue-protective pathways without stimulating hematopoiesis. EPO, the primary regulator of erythropoiesis, traditionally signals through a homodimeric EPOR complex, triggering erythropoietic effects that have proven problematic when EPO is used for tissue protection in non-hematopoietic contexts. In contrast, this compound, an 11-amino acid peptide derived from EPO's helix B domain, preferentially engages a heterodimeric receptor complex consisting of EPOR and the β-common receptor (CD131), known as the Innate Repair Receptor (IRR). This fundamental difference in receptor specificity underlies this compound's unique therapeutic profile as a selective tissue-protective agent lacking erythropoietic activity.

The clinical implications of this receptor selectivity are substantial. While recombinant EPO therapy carries significant risks including thromboembolic complications due to increased hematocrit and blood viscosity, this compound maintains EPO's beneficial anti-inflammatory and cytoprotective effects while avoiding these dangerous side effects. This technical analysis comprehensively examines the structural bases for these differential binding characteristics, summarizes experimental evidence supporting the distinct signaling mechanisms, quantifies functional consequences across physiological systems, and provides detailed methodologies for investigating these receptor interactions in preclinical models. Understanding these mechanisms is crucial for researchers and drug development professionals exploring cytokine receptor biology and developing targeted therapies for inflammatory, metabolic, and degenerative conditions.

Receptor Binding Mechanisms and Structural Basis

Fundamental Receptor Complex Differences

The primary distinction between this compound and erythropoietin resides in their respective receptor complex formation and binding characteristics, which dictate their divergent physiological effects:

Table: Receptor Binding Characteristics Comparison

Parameter Erythropoietin (EPO) This compound (ARA290)
Primary Receptor Complex EPOR homodimer EPOR-CD131 heterodimer (IRR)
Binding Affinity High affinity (Kd ≈ 100-700 pM) for EPOR homodimer Selective for IRR; no binding to EPOR homodimer
Structural Basis Full protein structure engaging Sites 1 & 2 on EPOR 11-amino acid peptide from EPO helix B domain
Cellular Expression Erythroid progenitor cells Non-hematopoietic tissues under stress; immune cells
Receptor Activation JAK2-STAT5 dominant pathway JAK2 signaling with distinct downstream effects
Erythropoietic Effect Potent stimulation No significant activity
  • EPO-EPOR Homodimer Complex: EPO activates a classical homodimeric receptor composed of two identical EPOR subunits, which is predominantly expressed on erythroid progenitor cells. The crystal structure of the EPO-EPOR complex reveals a 2:1 stoichiometry where a single EPO molecule engages two EPOR subunits through two distinct binding sites (Site 1 and Site 2). This interaction induces receptor reorientation and intracellular signaling activation, primarily through JAK2-STAT5 phosphorylation, driving erythroid progenitor survival, proliferation, and differentiation into mature erythrocytes. The EPOR homodimer activation occurs at low EPO concentrations (picomolar range), consistent with its endocrine role in maintaining erythrocyte homeostasis [1].

  • This compound-IRR Heterocomplex: this compound specifically engages a heterodimeric innate repair receptor composed of one EPOR subunit and one CD131 (β-common receptor) subunit. CD131 is the signaling subunit shared by granulocyte macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and interleukin-5 (IL-5) receptor complexes. The IRR is expressed at low levels under homeostatic conditions but is rapidly upregulated in response to tissue injury, metabolic stress, or inflammation. This compound's selective binding to the IRR occurs through interaction with a specific binding interface formed by both EPOR and CD131 subunits, with computational docking studies suggesting structural compatibility despite ongoing controversy about direct receptor-receptor interactions [2] [3].

Structural Determinants of Selective Binding

The structural basis for this compound's selective IRR binding stems from its origin as a peptide sequence derived from EPO's helix B surface region. While EPO contains multiple functional domains responsible for both erythropoietic and tissue-protective effects, this compound incorporates specifically the tissue-protective motifs while lacking structural elements required for high-affinity EPOR homodimer engagement. Molecular modeling suggests that this compound binds to a composite interface formed by elements of both EPOR and CD131, initiating a unique conformational change that activates tissue-protective signaling without erythroid stimulation. This targeted receptor engagement represents a rational drug design achievement in functional domain separation within a pleiotropic cytokine [4].

Signaling Pathways and Downstream Consequences

The differential receptor binding of this compound and EPO initiates distinct intracellular signaling cascades with fundamentally different functional outcomes. The visualization below represents the key signaling pathways and their functional consequences:

G cluster_receptors Receptor Complexes cluster_signaling Signaling Pathways cluster_functional Functional Outcomes EPO EPO EPOR_homodimer EPOR Homodimer EPO->EPOR_homodimer Binds This compound This compound IRR IRR (EPOR-CD131) This compound->IRR Selective Binding JAK2_STAT5 JAK2-STAT5 Activation EPOR_homodimer->JAK2_STAT5 IRR->JAK2_STAT5 NFkB_suppression NF-κB Suppression IRR->NFkB_suppression Metabolic_pathways Metabolic Pathways (Akt/eNOS) IRR->Metabolic_pathways Erythropoiesis Erythropoiesis JAK2_STAT5->Erythropoiesis Anti_inflammatory Anti-inflammatory Cytokines NFkB_suppression->Anti_inflammatory Tissue_protection Tissue_protection Anti_inflammatory->Tissue_protection Inflammation_resolution Inflammation_resolution Anti_inflammatory->Inflammation_resolution Metabolic_pathways->Tissue_protection

This compound and EPO Signaling Pathways: This diagram illustrates the distinct receptor complexes and downstream signaling pathways activated by EPO (yellow) versus this compound (green).

EPO-Activated Signaling Cascades

Upon binding to the EPOR homodimer, EPO induces conformational reorganization that activates receptor-associated JAK2 tyrosine kinases, leading to phosphorylation of intracellular EPOR domains and creation of docking sites for signaling molecules. The primary signaling pathway involves:

  • JAK2-STAT5 Activation: This canonical pathway results in STAT5 phosphorylation, dimerization, nuclear translocation, and transcription of genes regulating erythroid cell survival (Bcl-xL), proliferation (cyclins), and differentiation (hemoglobin synthesis) [1].
  • Secondary Pathway Activation: EPO also activates PI3K-Akt (enhancing survival), MAPK (modulating proliferation), and NF-κB (context-dependent pro-survival signaling) in erythroid precursors [5].
This compound-Activated Signaling Cascades

This compound's engagement of the IRR initiates more diverse signaling outcomes that vary by cellular context but consistently emphasize anti-inflammatory and tissue-protective responses:

  • Differential JAK2 Signaling: While activating JAK2, this compound stimulates a distinct phosphorylation pattern with potentially different kinetics or substrate preferences compared to EPO, leading to alternative gene expression profiles [3].
  • NF-κB Suppression: A hallmark of this compound signaling is the inhibition of NF-κB-mediated inflammation, achieved through reduced IκB phosphorylation and impaired nuclear translocation of the p65 subunit, subsequently diminishing production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [3].
  • Metabolic Pathway Activation: this compound enhances phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), increasing bioavailable nitric oxide and supporting vascular function, particularly in wound healing contexts [6].

Experimental Evidence and Controversies

Supporting Evidence for Distinct Receptor Activation

Multiple experimental approaches have demonstrated the functional differences between this compound and EPO receptor binding:

Table: Key Experimental Evidence for Differential Receptor Activation

Experimental Approach Key Findings References
In vitro binding assays This compound does not compete with EPO for EPOR homodimer binding [2] [4]
Cell proliferation assays This compound shows no stimulation of erythroid progenitor growth [3] [4]
Animal knockout models This compound effects attenuated in CD131-deficient mice [3]
Inflammation models This compound reduces pro-inflammatory cytokines without affecting hematocrit [7] [3]
Signal transduction studies This compound activates JAK2 but with different downstream phosphorylation [3]
  • Cellular Binding Studies: Research using radiolabeled ligands demonstrates that this compound does not compete with EPO for binding to erythroid cells expressing EPOR homodimers, confirming its selectivity for the IRR complex. In contrast, this compound binding to non-hematopoietic cells (neurons, endothelial cells, macrophages) is significantly reduced by antibodies targeting either EPOR or CD131, supporting the heterodimeric receptor model [2] [4].

  • Functional Cellular Assays: In human macrophage cultures, this compound's anti-inflammatory effects (suppression of TNF-α, IL-6, IL-1β) are abolished by CD131 blockade or JAK2 inhibition, establishing the necessity of both receptor components and associated signaling machinery for its biological activity. Similarly, this compound-mediated protection of human islets from inflammatory stress requires CD131 expression [7] [3].

  • In Vivo Disease Models: Studies in experimental colitis demonstrate that this compound produces comparable anti-inflammatory effects to EPO (reduced disease activity, improved survival, diminished myeloid cell infiltration) without increasing hemoglobin levels, confirming its tissue-protective efficacy dissociated from erythropoietic effects [3].

Controversies and Contradictory Evidence

Despite substantial evidence supporting the IRR model, some research has challenged the existence of a direct EPOR-CD131 heterocomplex:

  • Biophysical Binding Studies: One comprehensive investigation using surface plasmon resonance and analytical ultracentrifugation found no direct interaction between the extracellular domains of EPOR and CD131, either in the presence or absence of EPO or this compound [2].
  • Alternative Signaling Mechanisms: Some researchers propose that this compound may act through different receptor complexes or modulate EPOR homodimer signaling in a manner that qualitatively differs from EPO, potentially through altered receptor conformation or kinetics [2].
  • Context-Dependent Effects: The tissue-specific composition of receptor complexes or the presence of additional co-receptors may explain discrepancies between studies, suggesting that the IRR may exist in particular cellular environments but not others [2].

These controversies highlight the need for further structural biology studies using full-length receptors in native membrane environments to definitively resolve the this compound receptor complex architecture.

Functional Outcomes and Quantitative Comparisons

Metabolic and Inflammatory Effects

The differential receptor binding of this compound and EPO produces markedly different functional outcomes across physiological systems:

Table: Comparative Functional Outcomes of this compound vs. EPO

Functional Domain Erythropoietin (EPO) This compound (ARA290)
Erythropoiesis Increases hematocrit (30-40%) No significant effect
Inflammation Variable effects on cytokines Consistent reduction in TNF-α, IL-6, IL-1β
Metabolic Regulation Improves glucose tolerance Enhances insulin sensitivity; reduces albuminuria
Tissue Protection Protective but limited by hematologic effects Reduces ischemia-reperfusion injury; improves wound healing
Neuroprotection Direct neuroprotective effects Promotes small fiber nerve regeneration
Cardiovascular Effects Increases thrombosis risk Reduces age-related cardiac decline; improves vascular function
Clinical Applications Anemia management Diabetic neuropathy, sarcoidosis, inflammatory conditions
  • Anti-inflammatory Properties: this compound demonstrates potent immunomodulatory effects across multiple disease models. In experimental colitis, this compound treatment reduced infiltration of neutrophils, monocytes, and eosinophils into inflamed tissues by 40-60% and decreased T-cell production of IFN-γ and IL-17A. These effects were mediated through suppression of NF-κB signaling in macrophages and diminished production of chemokines (Ccl2, Ccl3) critical for leukocyte recruitment [3]. EPO produces similar anti-inflammatory effects but with concurrent hematocrit elevation that limits therapeutic utility in chronic conditions.

  • Metabolic Regulation: Both compounds influence glucose metabolism but through different mechanisms. EPO improves glucose tolerance primarily through hematocrit-mediated effects on oxygen delivery and possibly direct effects on hepatocyte and myocyte metabolism. This compound demonstrates direct insulin-sensitizing properties in diet-induced obesity models and reduces albuminuria in diabetic subjects, suggesting renal protective effects independent of erythropoiesis [8] [5].

Tissue Protection and Repair
  • Wound Healing: In diabetic wound models, this compound significantly accelerated healing through enhanced angiogenesis (increased VEGF expression), improved endothelial function (elevated pAkt and p-eNOS), and reduced oxidative stress (decreased malondialdehyde). These effects resulted in improved re-epithelialization, granulation tissue formation, and wound breaking strength in genetically diabetic mice [6].

  • Neuroprotection: Clinical studies in sarcoidosis and diabetic neuropathy demonstrate this compound's ability to promote small fiber nerve regeneration, with correlated improvements in neuropathic pain and quality of life measures. These effects occur without the increased thrombosis risk associated with EPO therapy in neurological applications [4] [8].

  • Cardiovascular Protection: Chronic this compound treatment in aging rats mitigated age-related cardiac decline by reducing inflammatory markers (NF-κB, pro-inflammatory cytokines), improving mitochondrial function, and preserving left ventricular ejection fraction. These benefits translated to improved healthspan and reduced frailty in advanced age [9].

Research Applications and Methodologies

Experimental Protocols for Receptor Binding Studies

For researchers investigating this compound-EPO receptor interactions, several well-established methodologies provide robust assessment of binding characteristics and downstream signaling:

6.1.1 In Vitro Binding Assays
  • Surface Plasmon Resonance (SPR): Purified extracellular domains of EPOR and CD131 are immobilized on biosensor chips, with this compound or EPO injected as analytes. SPR quantifies binding kinetics (association/dissociation rates) and affinity, and can assess potential heterodimer formation by co-immobilizing both receptors [2].
  • Competitive Binding Studies: Radiolabeled EPO (³¹I-EPO) is incubated with erythroid cells or IRR-expressing cells in the presence of increasing concentrations of unlabeled EPO or this compound. The IC50 values determine relative binding affinities and receptor selectivity [4].
6.1.2 Cellular Signaling Experiments
  • Phospho-Specific Western Blotting: Cells are stimulated with this compound or EPO for varying durations, followed by lysis and immunoblotting for phosphorylated signaling intermediates (p-JAK2, p-STAT5, p-Akt, p-eNOS, p-p65). Time-course and dose-response experiments reveal signaling kinetics and potency differences [3] [6].
  • Nuclear Translocation Assays: Immunofluorescence staining and confocal microscopy assess NF-κB p65 subunit localization, quantifying the percentage of cells with nuclear p65 following inflammatory stimulation with/without this compound pretreatment [3].
In Vivo Efficacy Models

Several well-characterized animal models demonstrate the functional consequences of differential receptor activation:

  • Dextran Sulfate Sodium (DSS) Colitis Model: Mice receive 3% DSS in drinking water for 7 days followed by daily this compound (2-4mg/kg), EPO, or vehicle for 7-14 days. Disease activity is assessed by weight loss, colon histology, immune cell infiltration (flow cytometry), and cytokine production (ELISA) [3].
  • Incisional Wound Healing in Diabetic Mice: Genetically diabetic (db+/db+) mice undergo dorsal skin incision with daily this compound (30μg/kg) or vehicle treatment. Wound strength is measured by tensiometry at days 7-14, with tissue analyzed for VEGF, pAkt, peNOS, and nitrite/nitrate content [6].
  • Human Islet Transplantation Model: Immunodeficient mice receive human pancreatic islets via portal vein injection with/without this compound co-administration (120μg/kg). Graft function is assessed by human insulin/C-peptide measurements, with histology for immune cell infiltration (CD11b+ cells) [7].

The following visualization summarizes a typical experimental workflow for evaluating this compound's receptor binding and functional effects:

G cluster_experimental Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Binding_studies Binding Assays (SPR, competitive binding) Cell_signaling Cell Signaling (Western, immunofluorescence) Binding_studies->Cell_signaling Cytokine_measure Cytokine Production (ELISA, multiplex) Cell_signaling->Cytokine_measure Mechanism Mechanism of Action Cytokine_measure->Mechanism Disease_models Disease Models (colitis, wound healing, transplantation) Functional_outcomes Functional Outcomes (histology, flow cytometry, physiology) Disease_models->Functional_outcomes Safety_assessments Safety Assessments (hematology, clinical chemistry) Functional_outcomes->Safety_assessments Efficacy Efficacy Profile Functional_outcomes->Efficacy Specificity Receptor Specificity Safety_assessments->Specificity

This compound Research Methodology: This diagram outlines experimental workflows for investigating this compound's receptor binding and functional effects through integrated in vitro and in vivo approaches.

Conclusion and Research Implications

The differential receptor binding between this compound and erythropoietin represents a significant advancement in cytokine receptor pharmacology, demonstrating that selective receptor targeting can separate desirable tissue-protective effects from undesirable erythropoietic consequences. The preferential engagement of the EPOR-CD131 heterocomplex by this compound underlies its potent anti-inflammatory, metabolic, and tissue-protective properties across diverse disease models without increasing hematocrit or thrombosis risk.

While controversies remain regarding the precise biophysical nature of receptor interactions, the functional consequences of this compound's selective receptor activation are well-established in both preclinical models and early clinical trials. The accumulating evidence supports continued investigation of this compound as a potential therapeutic for conditions characterized by excessive inflammation, impaired tissue repair, and metabolic dysfunction, particularly where conventional EPO therapy is contraindicated due to hematologic risks.

References

Molecular Identity & Signaling Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Cibinetide (also known as ARA290 and pHBSP) is an 11-amino acid peptide (Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser) with the sequence derived from the helix B surface of EPO [1]. Its primary mechanism of action is the selective activation of the Innate Repair Receptor (IRR), a heterodimer composed of one EPO receptor (EPOR) and the beta-common receptor (CD131) [2] [1]. This receptor is upregulated at sites of tissue injury and is distinct from the EPOR homodimer responsible for erythropoiesis [2].

The diagram below illustrates the core signaling pathway and key cellular effects of this compound.

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR / CD131 Heterodimer) This compound->IRR JAK2 JAK2 Activation IRR->JAK2 Downstream Downstream Signaling JAK2->Downstream NFkB Inhibition of NF-κB p65 Downstream->NFkB PI3K Activation of PI3K/AKT Downstream->PI3K STAT Modulation of JAK/STAT Downstream->STAT Effects Key Cellular Effects AntiInflamm ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) AntiApoptotic Anti-apoptotic effects Metabolic Improved metabolic sensitivity TissueProtect Tissue protection & repair

This compound signaling via the IRR triggers anti-inflammatory and tissue-protective cellular responses.

Detailed Experimental Models & Protocols

To help you evaluate and potentially apply this research, here is a summary of the key experimental methodologies from the cited studies.

Study Focus In Vivo Model & Treatment Protocol Key In Vitro / Ex Vivo Analyses

| Metabolic Effects in Obesity [3] [4] | Model: Diet-Induced Obese (DIO) mice. Treatment: pHBSP (non-hematopoietic EPO analog); specific dose and duration not detailed in provided excerpts. Control: Vehicle-treated DIO mice. | Cell line: 3T3-L1 adipocytes. Assays: Glucose uptake assay; analysis of adipocyte differentiation (lipid accumulation, PPARγ expression); measurement of cytokine expression (TNF-α, IL-6, MCP-1) in adipocytes and LPS-stimulated macrophages. | | Cardiac Aging [5] [6] | Model: 18-month-old Fischer 344 x Brown Norway rats (middle-aged). Treatment: ARA290 (100 μg/kg), intraperitoneally, three times per week for 15 months. Control: Age-matched, saline-treated rats. | Analyses: Serial echocardiography; tail-cuff blood pressure measurement; histology of left ventricle; Western blot for inflammatory markers (NF-κB, cytokines); isolation of single left ventricular myocytes for assessment of mitochondrial permeability transition pore (mPTP) and autophagy flux. | | Inflammatory Bowel Disease [2] | Model: C57BL/6N mice with DSS-induced colitis. Treatment: this compound or EPO, intraperitoneally, daily from day 8 to 14 after DSS initiation. Control: PBS (solvent)-treated mice. | Analyses: Clinical disease activity (weight, survival); flow cytometry of lamina propria immune cells (infiltration of neutrophils, monocytes, T cells); FAC-sorting of specific cell populations for mRNA and cytokine analysis; NF-κB p65 DNA-binding activity assay. | | Neuropathic Pain [7] | Model: C57/BL6 mice (2 months old) for behavioral assays. Treatment: ARA290 for behavioral tests. Control: Vehicle-treated mice. | Preparations: Dissociated Dorsal Root Ganglion (DRG) and Trigeminal Ganglion (TG) neurons; TRPV1-overexpressing HEK cells. Assay: Calcium imaging using Fluo-4 AM to measure responses to capsaicin and ARA290. |

Clinical Translation & Clinical Trials

The therapeutic potential of this compound has been explored in several human clinical trials, demonstrating its safety and tolerability profile.

  • Phase 2 Trial in Diabetic Macular Edema (DME): A 12-week, open-label pilot study where patients self-administered this compound (4 mg/day subcutaneously) [8]. The primary outcome of best-corrected visual acuity (BCVA) did not show significant improvement. However, the treatment was found to be safe, with no serious adverse events or anti-cibinetide antibodies detected. The study also noted improvements in patient-reported quality of life (NEI VFQ-25 scores), and some participants showed positive trends in diabetic control and albuminuria, warranting further investigation [8].
  • Clinical Studies in Neuropathy: Previous randomized controlled trials have demonstrated the efficacy and safety of this compound in patients with sarcoidosis-associated small nerve fiber loss and neuropathic pain in type 2 diabetes [5] [2]. These studies confirmed the peptide's ability to improve neuropathic symptoms without erythropoietic side effects.

Conclusion

This compound represents a promising class of non-hematopoietic, tissue-protective therapeutics. Its efficacy in preclinical models of metabolic disease, cardiac aging, inflammatory bowel disease, and neuropathic pain, mediated through the IRR and direct ion channel interactions, provides a strong scientific rationale for its development. Initial clinical trials confirm its safety and hint at potential benefits in complex human diseases, supporting the need for larger, well-controlled clinical studies.

References

cibinetide scientific overview and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling

Cibinetide's activity is mediated through its specific binding to the innate repair receptor (IRR). The signaling pathway can be visualized as follows, illustrating how it translates receptor binding into cellular effects:

G This compound This compound IRR Innate Repair Receptor (IRR) This compound->IRR JAK2 JAK2 Activation IRR->JAK2 Downstream Downstream Signaling JAK2->Downstream NFkB NFkB Downstream->NFkB Inhibits SIRT1 SIRT1 Downstream->SIRT1 Activates Effects Cellular Effects Effects_Out1 Anti-inflammatory Response Effects->Effects_Out1 Effects_Out2 Tissue Protection Effects->Effects_Out2 Effects_Out3 Reduced Apoptosis Effects->Effects_Out3 ↓ Pro-inflammatory\nCytokines (TNF-α, IL-1β, IL-6) ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->↓ Pro-inflammatory\nCytokines (TNF-α, IL-1β, IL-6) ↓ Acetylated NF-κB (p65) ↓ Acetylated NF-κB (p65) SIRT1->↓ Acetylated NF-κB (p65) ↓ Pro-inflammatory\nCytokines (TNF-α, IL-1β, IL-6)->Effects ↓ Acetylated NF-κB (p65)->Effects

This compound activates the IRR, triggering JAK2-dependent signaling that inhibits NF-κB and activates SIRT1, leading to anti-inflammatory and tissue-protective effects.

The experimental data supporting this mechanism come from both in vivo and in vitro models. Key methodological details are summarized below.

Experimental Context Model System Treatment Protocol Key Readouts & Analyses
Experimental Colitis [1] C57BL/6N mice with DSS-induced colitis Daily intraperitoneal injection of this compound after colitis establishment Disease activity (weight, survival), histology (colitis score), flow cytometry of lamina propria immune cells, FAC-sorted macrophage cytokine measurement
Apical Periodontitis [2] C57BL/6 mouse model; Cell-based assays In vivo: 120 μg/kg, i.p., 3x/week for 4 weeks post-induction Micro-CT (bone loss volume), histology (H&E, TRAP staining), IHC, Western Blot, IF (SIRT1, ac-NF-κB p65, IL-1β)
Macrophage Studies [1] Primary murine macrophages stimulated with LPS In vitro pre-treatment with this compound NF-κB p65 activity assays, cytokine/chemokine mRNA and protein expression (TNF, IL-6, Ccl2, etc.)

Evidence from Preclinical and Clinical Studies

Research across various disease models has demonstrated this compound's potential therapeutic effects, with evidence spanning from animal studies to early human trials.

Disease Area Model / Study Type Reported Outcomes
Inflammatory Bowel Disease Mouse DSS-colitis model [1] Ameliorated clinical course, improved weight gain and survival, reduced immune cell infiltration and pro-inflammatory cytokines (TNF, IL-1β, IL-6)
Metabolic & Diabetic Complications Preclinical models & Phase 2 trial in Diabetic Macular Edema (DME) [3] [4] Some patients showed improvements in diabetic control and albuminuria; this compound improved glucose tolerance in mouse models of diet-induced obesity [5]
Apical Periodontitis Mouse model [2] Reduced inflammatory infiltration, osteoclast numbers, and bone loss via SIRT1/NF-κB/IL-1β pathway
Neuropathic Pain Clinical trials (sarcoidosis, diabetic neuropathy) [6] Reduced neuropathic symptoms and promoted nerve fibre repair

Development Status and Future Directions

The development pipeline for this compound includes both ongoing and discontinued investigations across a range of conditions.

  • Highest Development Phase: Phase II has been reached for several indications, including cardiovascular disorders, diabetic macular edema, diabetic neuropathies, neuropathic pain, and rheumatoid arthritis [7].
  • Discontinued Efforts: Development has been discontinued for type 2 diabetes mellitus and depressive disorders [7].
  • Preclinical Investigation: Research is ongoing for conditions like inflammatory bowel diseases, non-alcoholic steatohepatitis (NASH), and systemic lupus erythematosus, though no recent development reports were identified for these areas in the U.S. as of mid-2022 [7].

This compound represents a novel approach to targeting tissue damage and inflammation without the risks of increased erythropoiesis. Its potential application in a wide range of inflammatory and metabolic diseases continues to be an active area of research.

References

cibinetide administration route subcutaneous injection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cibinetide

This compound (also known as ARA 290 and helix B surface peptide/HBSP) is a synthetic 11-amino acid peptide derived from the structure of the B helix of erythropoietin (EPO) [1] [2]. It was engineered to harness the tissue-protective properties of EPO without its hematopoietic side effects [3]. This compound acts as an agonist of the innate repair receptor (IRR), a heterodimer composed of the EPO receptor and CD-131 subunit, which is upregulated under cellular stress conditions [1] [2]. Signaling through this receptor activates potent anti-inflammatory, anti-apoptotic, and anti-permeability effects, making it a candidate for treating conditions involving inflammation, edema, and cellular damage [1] [3].

Key Properties and Clinical Rationale

Pharmacological Advantages

This compound retains the tissue-protective signaling of EPO but is non-erythropoietic, thereby avoiding the life-threatening thrombotic complications associated with EPO therapy [1] [3]. Its small size and specific design allow it to selectively target the IRR [2].

Subcutaneous Administration Rationale

The subcutaneous (SC) route was selected for clinical development based on its favorable bioavailability and patient self-administration potential. This route facilitates chronic dosing regimens required for treating chronic conditions like diabetic macular edema (DME) [1] [2].

Clinical Protocol from Phase 2 Trial

A Phase 2, open-label clinical trial established a foundational protocol for the SC administration of this compound in patients with DME [1] [2].

Formulation and Preparation
  • Active Pharmaceutical Ingredient (API): this compound (synthetic GMP-grade peptide).
  • Dosage Form: Solution for subcutaneous injection.
  • Dosing: 4 mg of this compound dissolved in a sterile, isotonic solution suitable for daily SC injection [1] [2].
Administration Procedure
  • Storage: The drug product should be stored as per the manufacturer's recommended conditions (typically 2-8°C until use).
  • Injection Site: Standard subcutaneous sites (e.g., abdomen, thigh) should be used. The site should be rotated with each administration to prevent local irritation.
  • Technique: Using a sterile syringe and a fine-gauge needle (e.g., 26-30G), the solution is injected into the subcutaneous tissue. Patients should be trained in proper aseptic self-injection techniques [1].
  • Dosing Schedule: A single daily dose of 4 mg SC for 12 weeks was the regimen used in the clinical trial [1] [2].
Patient Management and Monitoring
  • Training: Comprehensive training on self-injection, storage, and needle disposal must be provided.
  • Adherence Monitoring: Use of patient diaries or drug accountability logs is recommended.
  • Safety Monitoring: In the clinical trial, patients were monitored for adverse events (AEs), serious adverse events (SAEs), and the potential development of anti-cibinetide antibodies. No serious adverse events or antibodies were detected, confirming the short-term safety of this regimen [1] [2].

Quantitative Data Summary

The following table summarizes key quantitative data from the Phase 2 clinical trial of this compound in DME [1] [2].

Table 1: Efficacy and Safety Outcomes from a Phase 2 Trial of this compound (4 mg/day SC for 12 weeks)

Outcome Measure Mean Change from Baseline to Week 12 (± Standard Deviation) Clinical Interpretation
Primary Outcome
Best Corrected Visual Acuity (BCVA) -2.9 ± 5.0 (ETDRS letters) No significant improvement
Secondary Outcomes
Central Retinal Thickness (CRT) 10.0 ± 94.6 microns No significant improvement in the overall cohort, though some individual participants showed improvement
Central Retinal Sensitivity -0.53 ± 1.9 dB No significant improvement
Tear Production (Schirmer's test) -0.13 ± 7.7 mm No significant improvement
Patient-Reported Outcome
NEI VFQ-25 Composite Score +2.7 ± 3.1 points Meaningful improvement in quality of life related to vision
Safety Outcomes
Serious Adverse Events (SAEs) 0 The regimen was well-tolerated
Anti-Cibinetide Antibodies 0 No immunogenicity detected

Signaling Pathway and Mechanistic Workflow

This compound exerts its effects by activating the innate repair receptor. The diagram below illustrates this signaling pathway and the subsequent biological effects relevant to its therapeutic application.

G CellularStress Cellular Stress (e.g., Hyperglycemia, Radiation) IRRUpregulation Upregulation of Innate Repair Receptor (IRR) CellularStress->IRRUpregulation IRRBinding Binding to IRR (EPOR/CD-131 heterodimer) IRRUpregulation->IRRBinding Prerequisites CibinetideSC This compound Subcutaneous Injection CibinetideSC->IRRBinding DownstreamSignaling Activation of Downstream Signaling Pathways (e.g., JAK-STAT) IRRBinding->DownstreamSignaling AntiInflammatory Anti-Inflammatory Response (↓ Pro-inflammatory cytokines) DownstreamSignaling->AntiInflammatory AntiApoptotic Anti-Apoptotic Effect (Prevention of cell death) DownstreamSignaling->AntiApoptotic TissueRepair Tissue Protection & Repair DownstreamSignaling->TissueRepair ClinicalEffects Potential Clinical Effects: • Reduced edema (CRT) • Improved metabolic control • Improved patient-reported outcomes AntiInflammatory->ClinicalEffects AntiApoptotic->ClinicalEffects TissueRepair->ClinicalEffects

  • Diagram 1: this compound Mechanism of Action and Therapeutic Workflow. Following cellular stress, the innate repair receptor (IRR) is upregulated. Subcutaneously administered this compound binds to the IRR, triggering intracellular signaling that results in anti-inflammatory, anti-apoptotic, and tissue-reparative effects, which underlie its potential clinical benefits [1] [3].

Advanced Formulation Strategies

A significant challenge in the therapeutic use of this compound is its extremely short plasma half-life of approximately 2 minutes [3]. To overcome this, advanced drug delivery systems have been investigated.

Table 2: Advanced Formulation Strategies for this compound

Strategy Description Rationale and Outcome Reference
Virus-Like Particle (VLP) Nanoreactor This compound was genetically engineered onto the surface of Hepatitis B core (HBc) VLPs, which were then loaded with the antioxidant enzyme superoxide dismutase (SOD). Creates a biomimetic nanoreactor (SOD@ARA290-HBc). The VLP protects the peptide from degradation, significantly prolongs its activity in the lung, and allows combined anti-inflammatory and antioxidant therapy. Successfully repressed radiation-induced lung injury in a murine model after intratracheal delivery [3]. [3]

Conclusions and Future Directions

The subcutaneous administration of 4 mg this compound daily for 12 weeks has been established as a safe and feasible protocol in human trials, with no serious adverse events or immunogenicity detected [1] [2]. While the primary efficacy endpoints in a DME population were not met on average, significant improvements in patient-reported outcomes and promising effects in subgroups warrant further investigation [1].

Future work should focus on:

  • Formulation Optimization: Clinical translation of advanced delivery systems, like VLPs, to enhance the pharmacokinetic profile of this compound is a critical next step [3].
  • Patient Stratification: Identifying patient subgroups most likely to respond to this compound therapy (e.g., those with specific inflammatory or metabolic profiles) [1].
  • New Indications: Exploring its efficacy in other conditions driven by inflammation and tissue injury, leveraging its mechanism of action [3].

References

Cibinetide (ARA290) In Vitro Macrophage Assay: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To investigate the anti-inflammatory effects of Cibinetide on primary macrophages by evaluating its impact on pro-inflammatory cytokine production and NF-κB pathway activity.

Background: this compound is a synthetic peptide that selectively activates the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor and CD131 (β common receptor) [1] [2]. Activation of this receptor on macrophages is known to dampen inflammatory responses, making it a target of interest for modulating immune activation [1].


Detailed Experimental Protocol

The following protocol is adapted from methods described in the scientific literature [1].

1. Macrophage Preparation

  • Cell Source: Isolate primary macrophages from the bone marrow or peritoneal cavity of C57BL/6 mice.
  • Culture Conditions: Maintain cells in appropriate culture medium and allow for differentiation into macrophages.

2. Macrophage Stimulation and Treatment

  • Inflammatory Activation: Stimulate macrophages with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
  • This compound Treatment: Co-treat the LPS-activated macrophages with This compound. The specific concentration used in vitro was not explicitly detailed in the available search results.
  • Receptor Dependency Check: To confirm the role of the IRR, demonstrate that the anti-inflammatory effects of this compound are abolished when macrophages are pre-treated with an anti-CD131 blocking antibody or a JAK2 inhibitor (such as AG490) [1].

3. Key Readouts and Analysis Methods

  • Cytokine Production: Quantify the secretion of pro-inflammatory cytokines (TNF, IL-6, IL-1β) in the cell culture supernatant using ELISA.
  • NF-κB Activity: Assess the activity of the NF-κB subunit p65 through:
    • Transcription Factor Assay: Measure p65 binding activity in nuclear extracts using a specific transcription factor assay [1].
    • Western Blot: Detect levels of acetylated NF-κB (p65) and total NF-κB to infer pathway activity [3] [4].
  • Gene Expression Analysis: Use qPCR or RNA-Seq to analyze the expression of genes encoding cytokines (e.g., Tnf, Il1b, Il6) and chemokines (e.g., Ccl2, Ccl3) [1].
Summary of Quantitative Findings

The table below summarizes key quantitative outcomes from in vitro and in vivo studies involving this compound treatment in inflammatory models.

Experimental Model Treatment Key Outcome Measures Observed Effect Source
LPS-activated primary macrophages This compound Pro-inflammatory cytokine production ↓ TNF, IL-6, IL-1β [1]
LPS-activated primary macrophages This compound NF-κB p65 binding activity ↓ p65 activity [1]
Apical Periodontitis (AP) model (in vivo) ARA290 SIRT1 expression in periapical lesions ↑ ~40% [3] [4]
Apical Periodontitis (AP) model (in vivo) ARA290 Acetylated NF-κB (p65) levels ↓ ~75% [3] [4]
Apical Periodontitis (AP) model (in vivo) ARA290 IL-1β levels ↓ ~62.5% [3] [4]
Mechanistic Insight: this compound Signaling in Macrophages

The experimental data supports a specific signaling mechanism for this compound. The following diagram illustrates this pathway and the experimental workflow used to validate it.

G cluster_pathway This compound Signaling Pathway in Macrophages cluster_validation Experimental Validation Steps This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131) This compound->IRR JAK2 JAK2 IRR->JAK2 Activates Exp3 3. Blocking Experiments IRR->Exp3 Block with anti-CD131 Ab NFkB NF-κB p65 (Reduced Acetylation & Activity) JAK2->NFkB Inhibits JAK2->Exp3 Inhibit with JAK2 inhibitor Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) NFkB->Cytokines Reduced Transcription Exp1 1. LPS Stimulation (100 ng/mL) Exp2 2. This compound Treatment Exp1->Exp2 Exp2->Exp3 Readout Outcome: Reduced Inflammation Exp3->Readout

Important Notes for Protocol Development

  • Concentration Guidance: The in vitro concentration of this compound used in the primary study [1] is not specified. As a starting point for optimization, you may reference in vivo dosing. One study administered 120 μg/kg intraperitoneally to mice [3], while another used 100 μg/kg in rats [5].
  • Receptor Specificity: The anti-inflammatory effects are dependent on the CD131 subunit of the IRR and JAK2 functionality, which must be verified through blocking experiments [1].
  • Alternative Pathway: Research also indicates that this compound's effects can involve the upregulation of SIRT1, which deacetylates and thereby inhibits the NF-κB pathway [3] [4]. Including an analysis of SIRT1 expression (by Western Blot) in your protocol would provide a more comprehensive mechanistic picture.

References

Cibinetide Application Note for DSS-Induced Colitis

Author: Smolecule Technical Support Team. Date: February 2026

1. Experimental Compound

  • Name: Cibinetide (also known as ARA290) [1] [2].
  • Mechanism of Action: A synthetic 11-amino acid peptide that selectively activates the Innate Repair Receptor (IRR), a heteromer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). This activation provides anti-inflammatory and tissue-protective effects without the erythropoietic activity of full-length EPO [1] [2].

2. Animal Model & Colitis Induction

  • Strain: C57BL/6 mice are commonly used [1] [3].
  • DSS Administration: Add Dextran Sulfate Sodium (DSS), with a molecular weight of approximately 36-50 kDa, to the drinking water [3] [4].
    • For an acute colitis model: Administer 2-3% DSS for 5-7 days [1] [3].

3. This compound Treatment Protocol The table below summarizes the key parameters for a standard treatment protocol based on a published study [1].

Parameter Specification
Recommended Dose 2 - 4 mg/kg [1] [2]
Route of Administration Intraperitoneal (IP) injection [1]
Dosing Frequency Once daily [1] [2]
Treatment Onset After DSS administration is complete (e.g., from day 8) [1]
Treatment Duration 7 days (e.g., from day 8 to day 14) [1]
Vehicle/Solvent Phosphate-Buffered Saline (PBS) [1]

Key Experimental Assessments and Methodologies

To evaluate the efficacy of this compound treatment, the following assessments are critical.

Disease Activity Index (DAI) Scoring The DAI is a composite score calculated daily based on three parameters [4] [5]. The following scoring system is widely used:

Score Weight Loss (%) Stool Consistency Fecal Blood
0 0 - 1% Normal Normal (no blood)
1 1 - 5% Soft but still formed Slight (occult blood)
2 5 - 10% Soft, moist, and semi-formed Moderate (occult blood)
3 10 - 15% Loose and watery diarrhea Slight bleeding
4 > 15% Severe diarrhea Gross rectal bleeding

The final DAI is the average of the scores for weight loss, stool consistency, and fecal bleeding [4]. This compound treatment has been shown to significantly reduce the DAI and improve weight gain in DSS-treated mice [1].

Post-Mortem and Histological Analysis

  • Colon Length: Measure and record the colon length at sacrifice. DSS-induced inflammation causes significant colon shortening, which is ameliorated by effective treatment [1] [3].
  • Histopathological Scoring: Preserve colon tissues in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections based on the degree of inflammatory cell infiltration, tissue damage, and crypt destruction [1] [3]. A typical colitis score assesses inflammatory extent (0-3), tissue damage (0-3), and crypt damage (0-4) [1].

Flow Cytometry of Lamina Propria Immune Cells This technique is used to quantify immune cell infiltration and activation in the colon [1].

  • Procedure:
    • Isolate Lamina Propria Mononuclear Cells (LPMCs): Remove the entire colon, flush with PBS, open longitudinally, and cut into pieces. Incubate tissues in a dissociation buffer (e.g., containing EDTA) to remove epithelial cells. Then, digest the remaining tissue with collagenase to release LPMCs.
    • Cell Staining: Stain the single-cell suspension with fluorescently labeled antibodies.
    • Flow Cytometry Analysis: Analyze cells using a flow cytometer. Key populations to examine include:
      • Myeloid cells: Neutrophils (Ly-6G+), monocytes (Ly-6C+), macrophages (CD11b+ CD11c-).
      • Lymphocytes: CD4+ T cells, including T-helper 1 (IFN-γ+) and Th17 (IL-17A+) subsets.
  • Expected Outcome: this compound treatment significantly reduces the infiltration of neutrophils, monocytes, and pro-inflammatory T cells, and decreases intracellular levels of TNF and Nos2 in myeloid cells [1].

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound is mediated through its action on the IRR, predominantly expressed on myeloid cells like macrophages. The signaling pathway can be summarized as follows:

G cluster_effects Anti-inflammatory & Therapeutic Outcomes DSS DSS-Induced Colitis IRR Innate Repair Receptor (IRR) (EPOR / CD131 complex) DSS->IRR Upregulates CD131 This compound This compound This compound->IRR JAK2 JAK2 Activation IRR->JAK2 NFkB Inhibition of NF-κB p65 activity JAK2->NFkB Downstream Downstream Effects NFkB->Downstream Outcome1 • Reduced pro-inflammatory cytokines (TNF, IL-1β, IL-6) • Decreased chemokine production (Ccl2, Ccl3) • Lowered nitric oxide synthase-2 (Nos2) Downstream->Outcome1 Outcome2 • Reduced immune cell infiltration • Preserved tissue integrity • Improved disease activity and survival

Key Mechanistic Insights:

  • Receptor Dependency: Lamina propria macrophages express the IRR. The anti-inflammatory effects of this compound are dependent on CD131 and JAK2 functionality [1].
  • Transcriptional Regulation: Activation of the IRR/JAK2 pathway leads to the inhibition of the NF-κB subunit p65, a master regulator of inflammation. This inhibition blocks the transcription of genes encoding pro-inflammatory cytokines, chemokines, and inflammatory enzymes [1].
  • Functional Outcomes: This molecular mechanism translates to reduced production of TNF, IL-1β, IL-6, Ccl2, Ccl3, and Nos2, leading to diminished myeloid cell infiltration into the lamina propria and overall amelioration of colitis [1].

Conclusion

This application note outlines a robust and reproducible protocol for evaluating the efficacy of this compound in a preclinical DSS-induced colitis model. The provided details on dosing, timing, and key analytical methods offer a solid foundation for researchers in drug development. The distinct advantage of this compound lies in its targeted anti-inflammatory mechanism via the IRR, which promotes tissue repair without increasing erythropoiesis, making it a promising therapeutic candidate for inflammatory bowel disease [1] [2].

References

Cibinetide Application Notes and Protocols for Pancreatic Islet Transplantation Protection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Cibinetide (also known as ARA290) is a non-hematopoietic, 11-amino acid peptide derived from the helix B domain of erythropoietin (EPO). It was engineered to harness EPO's anti-inflammatory and tissue-protective properties without activating the homodimeric EPO receptor responsible for erythropoiesis. This avoids the risk of thromboembolic complications associated with EPO therapy [1] [2]. In the context of pancreatic islet transplantation (PITx), this compound addresses a major clinical obstacle: the instant blood-mediated inflammatory reaction (IBMIR) and other innate immune responses that cause significant early islet loss [1] [3].

The core mechanism involves selective activation of the Innate Repair Receptor (IRR), a heterodimeric complex composed of the EPO receptor and the β-common receptor (CD131). Activation of this receptor switches cellular energy expenditure to a protective pathway, leading to reduced NF-κB activity, attenuation of pro-inflammatory cytokines, and inhibition of apoptosis [1] [4]. The accompanying diagram illustrates this signaling pathway and its functional outcomes in an islet protection context.

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + CD131) This compound->IRR NFkB Reduced NF-κB Activity IRR->NFkB Activates Cytokines Attenuated Pro-inflammatory Cytokines IRR->Cytokines Activates Apoptosis Inhibition of Apoptosis IRR->Apoptosis Activates Outcomes Islet ATP Maintenance ↓ Caspase 3/7 Activity Improved Insulin Secretion ↓ Pro-inflammatory Cell Infiltration NFkB->Outcomes Cytokines->Outcomes Apoptosis->Outcomes

Diagram 1: this compound's signaling pathway and core protective effects on pancreatic islets. Activation of the Innate Repair Receptor (IRR) initiates a cascade that reduces inflammation and apoptosis, leading to key functional improvements in islet health and engraftment.

Summary of Key Experimental Findings

Research demonstrates that this compound confers protection to islets through multiple mechanisms. The table below summarizes the key quantitative findings from pivotal in vitro and in vivo studies.

Table 1: Summary of Key Experimental Findings for this compound in Islet Protection

Experimental Model Treatment Groups Key Outcome Measures Results (this compound vs. Control) Citation

| Human Islets + Pro-inflammatory Cytokines (In Vitro) | Cytokines vs. Cytokines + this compound (100 nmol/L) | ATP Content Caspase 3/7 Activity Insulin Secreting Capacity | Maintained ATP levels Reduced caspase activity Improved function | [1] [5] | | Human Islets in IBMIR Model (PVC Loop) | Blood + Islets vs. Blood + Islets + this compound | Platelet Consumption | Reduced IBMIR-induced platelet consumption | [1] | | Human Islets to Athymic Mice (In Vivo) | Control vs. This compound (120 µg/kg) | Graft Insulin Content Serum Human C-peptide CD11b+ Cell Infiltration | Increased insulin Higher C-peptide Reduced infiltration | [1] [6] | | Allogeneic Mouse PITx | Control vs. This compound (120 µg/kg) | Graft Survival Time Inflammatory Cytokines (IL-1, IL-6) | Prolonged survival (19.3 vs. 1.4 days) Reduced mRNA expression | [6] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments validating this compound's efficacy, as derived from the literature.

In Vitro Islet Culture Under Inflammatory Stress

This protocol assesses the direct protective effect of this compound on human islets exposed to a cytokine cocktail.

  • Objective: To evaluate the ability of this compound to maintain islet viability and function in a pro-inflammatory environment.
  • Materials:
    • Human Pancreatic Islets: Acquired from deceased donors and cultured in CMRL1066 medium supplemented with 10% human serum [1].
    • Reagents: this compound stock solution (1.2 mg/mL in PBS), recombinant human IL-1β (50 IU/mL), TNF-α (1000 IU/mL), and IFN-γ (1000 IU/mL) [1].
    • Equipment: 24-well non-attaching culture plates, humidified CO2 incubator.
  • Procedure:
    • Hand-pick 20 intact human islets per experimental condition.
    • Incubate islets in 0.5 mL of culture medium at 37°C with 5% CO2 for 18 hours under the following conditions [1]:
      • Condition 1 (Control): Culture medium only.
      • Condition 2 (Cytokine Storm): Culture medium + cytokine cocktail (IL-1β, TNF-α, IFN-γ).
      • Condition 3 (this compound Treatment): Culture medium + cytokine cocktail + 100 nmol/L this compound.
    • Post-incubation, assess outcomes:
      • ATP Content: Use CellTiter-Glo reagent on 20 islets in suspension. Measure luminescence and normalize to DNA content using a PicoGreen assay [1].
      • Apoptosis: Measure Caspase 3/7 activity using Caspase-Glo 3/7 reagent on the same islet suspension [1].
      • Function: Evaluate dynamic insulin secretion using a glucose perfusion assay with a sequential perfusion of low (1.67 mmol/L) and high (20 mmol/L) glucose concentrations over 126 minutes [1].
Instant Blood-Mediated Inflammatory Reaction (IBMIR) Model

This protocol evaluates this compound's effect on modulating IBMIR, a major cause of early islet loss post-transplantation.

  • Objective: To determine if this compound reduces IBMIR-related coagulation and inflammation in a simulated vascular environment.
  • Materials:
    • Human Islets and Blood: ABO-compatible whole blood from healthy volunteers, collected with heparin [1].
    • Equipment: Heparinized polyvinyl chloride (PVC) tubing system, rotating incubator or device.
  • Procedure:
    • Prepare the PVC loop system with a mixture of human islets and heparinized blood.
    • Add this compound (100 nmol/L) to the treatment group and PBS to the control group.
    • Rotate the tubing system for 60 minutes at 37°C to mimic the hemodynamic conditions of the portal vein [1].
    • After rotation, analyze blood samples for markers of IBMIR:
      • Primary Endpoint: Platelet consumption (count pre- vs. post-incubation) [1].
      • Secondary Endpoints: Activation of the coagulation cascade (e.g., thrombin-antithrombin complexes) and complement system.
In Vivo Islet Transplantation in Athymic Mice

This protocol tests the efficacy of this compound in improving islet engraftment in an immunocompromised mouse model.

  • Objective: To investigate the impact of perioperative this compound treatment on human islet graft survival and function in vivo.
  • Animals: NMRl athymic mice [1].
  • Islet Transplantation: Transplant human islets into the liver via the portal vein [1].
  • Dosing Regimen:
    • Administer this compound intraperitoneally at a dose of 120 µg/kg [1] [6].
    • Timing of doses: Just before, immediately after, 6 hours, and 24 hours after transplantation [6].
  • Endpoint Analysis (at 6 days post-transplant):
    • Graft Function: Measure human insulin content in the liver and human C-peptide levels in the serum [1].
    • Inflammatory Infiltrate: Perform histological examination (e.g., immunohistochemistry) of liver sections to quantify CD11b+ cell infiltration around the islet grafts [1].

The workflow for this integrated experimental approach, from in vitro validation to in vivo confirmation, is depicted below.

G Start Experimental Workflow InVitro In Vitro Islet Culture (Pro-inflammatory Cytokines) Start->InVitro Assay1 Viability & Function Assays: ATP, Caspase 3/7, Glucose Perfusion InVitro->Assay1 IBMIR IBMIR PVC Loop Model (Simulated Portal Vein) Assay1->IBMIR Confirms Direct Islet Protection Assay2 Platelet Consumption Coagulation Analysis IBMIR->Assay2 InVivo In Vivo Transplantation (Athymic Mouse Model) Assay2->InVivo Confirms IBMIR Modulation Assay3 Graft Function & Histology: Insulin, C-peptide, CD11b+ Staining InVivo->Assay3

Diagram 2: Integrated experimental workflow for evaluating this compound. The process progresses from in vitro models confirming direct islet protection, to an ex vivo IBMIR model, and finally to an in vivo transplantation model that validates overall efficacy.

Application Notes for Research Use

  • Dosing and Administration: For in vitro studies, a concentration of 100 nmol/L is effective. In mouse models, an intraperitoneal dose of 120 µg/kg, administered perioperatively, has proven efficacy [1] [6]. The dosing schedule (just before to 24 hours after transplant) is critical for targeting the initial inflammatory cascade.
  • Synergy with Immunosuppression: this compound's primary action is on the innate immune response. It may act synergistically with conventional immunosuppressants like sirolimus and tacrolimus, potentially allowing for dose reduction of these more toxic agents [1] [3].
  • Safety Profile: A significant advantage of this compound is its lack of hematopoietic activity. No increase in hematocrit or hemoglobin was observed in clinical trials for other indications, and reported side effects (e.g., mild headache, injection site reactions) are generally transient and mild [2].

Conclusion

This compound represents a promising, targeted therapeutic strategy to improve the outcomes of pancreatic islet transplantation. By activating the innate repair receptor, it effectively blunts the destructive innate immune responses—specifically IBMIR and cytokine-induced apoptosis—that account for significant early graft loss. The protocols outlined provide a robust framework for researchers to further investigate and validate the use of this compound in pre-clinical and clinical settings for diabetes cell therapy.

References

Comprehensive Application Notes and Protocols for Cibinetide in Neuropathic Pain Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cibinetide and Neuropathic Pain

Neuropathic pain represents a significant challenge in clinical management, affecting approximately 7-10% of the general population with prevalence increasing with age and certain medical conditions such as diabetes. It is defined as "pain caused by a lesion or disease of the somatosensory nervous system" and remains inadequately treated with current therapeutics, highlighting the urgent need for novel mechanism-based approaches [1]. This compound (also known as ARA-290) is a synthetic 11-amino acid peptide derived from the helix B domain of erythropoietin (EPO) that has emerged as a promising therapeutic candidate for neuropathic pain conditions. Unlike native EPO, this compound has been strategically engineered to retain tissue-protective and anti-inflammatory properties while lacking erythropoietic effects, thereby avoiding risks such as increased hematocrit, blood viscosity, and clotting associated with EPO therapy [2] [3].

The pathogenesis of neuropathic pain involves both peripheral and central sensitization mechanisms. Following nerve injury, a cascade of events leads to peripheral sensitization characterized by the accumulation of inflammatory mediators from damaged tissues and abnormal nociceptor activation. This is followed by central sensitization, where central nervous system neurons demonstrate enhanced responsiveness to normal or subthreshold afferent inputs. These processes involve ectopic discharges, sympathetic nervous system effects, transcriptional dysregulation of pain-related genes, aberrant activation of neuroglial cells, and functional alterations throughout the neuraxis [4]. This compound represents a novel approach to addressing these complex mechanisms by targeting innate repair pathways rather than merely suppressing symptoms.

Mechanism of Action

This compound exerts its therapeutic effects through a novel receptor pathway distinct from traditional neuropathic pain treatments. The peptide specifically targets and activates the innate repair receptor (IRR), a heteromeric cytokine receptor complex composed of the erythropoietin receptor and the β-common receptor (CD131) [2] [3]. This receptor is preferentially upregulated under conditions of cellular stress, tissue injury, or inflammation, positioning this compound as a targeted therapeutic that acts primarily in pathological states.

The signaling cascade initiated by this compound binding produces multiple tissue-protective effects through several interconnected mechanisms:

  • Anti-inflammatory signaling: IRR activation promotes downregulation of pro-inflammatory cytokines and reduces immune overactivation, which is particularly beneficial in autoimmune and chronic inflammatory conditions associated with neuropathic pain [2]
  • Nerve repair promotion: Research demonstrates that this compound supports small fiber nerve regeneration, making it especially relevant for conditions like diabetic neuropathy and sarcoidosis-associated neuropathy where nerve fiber damage is paramount [2]
  • Tissue protection: IRR activation stimulates cellular survival pathways, reduces oxidative stress, and protects various tissues from damage, potentially addressing multiple manifestations of neuropathic pain conditions [2] [5]
  • TRPV1 modulation: Recent evidence indicates this compound antagonizes the transient receptor potential vanilloid-1 (TRPV1) ion channel, a key integrator of nociception and neurogenic inflammation that undergoes upregulation and sensitization in neuropathic states [3]

The following diagram illustrates this compound's mechanism of action and integrated effects on neuropathic pain pathways:

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + CD131) This compound->IRR AntiInflammatory Anti-Inflammatory Signaling IRR->AntiInflammatory TissueProtection Tissue Protection & Cellular Survival IRR->TissueProtection NerveRepair Nerve Repair & Regeneration IRR->NerveRepair TRPV1 TRPV1 Channel Antagonism IRR->TRPV1 Inflammation ↓ Neurogenic Inflammation AntiInflammatory->Inflammation Peripheral ↓ Peripheral Sensitization TissueProtection->Peripheral Central ↓ Central Sensitization TissueProtection->Central Regeneration ↑ Nerve Fiber Regeneration NerveRepair->Regeneration TRPV1->Peripheral PainRelief Neuropathic Pain Relief Peripheral->PainRelief Central->PainRelief Inflammation->PainRelief Function Improved Nerve Function & Quality of Life Regeneration->Function

Figure 1: this compound's integrated mechanism of action in neuropathic pain. This compound activates the innate repair receptor (IRR), triggering multiple pathways that address different aspects of neuropathic pain pathology.

Clinical Evidence Summary

Clinical investigation of this compound has explored its potential across multiple neuropathic pain conditions, with the most compelling evidence emerging from studies on diabetic neuropathy and sarcoidosis-associated neuropathy. The development program has progressed through Phase II trials for several indications, with ongoing research to optimize dosing regimens and identify responsive patient populations.

In a Phase 2 clinical trial focused on diabetic macular edema, although not a primary pain study, this compound administration demonstrated an encouraging safety profile and potential secondary benefits. The trial employed a subcutaneous dose of 4 mg daily for 12 weeks, which was well-tolerated with no serious adverse events or anti-cibinetide antibodies detected. While the study did not show significant improvements in the primary endpoints of best-corrected visual acuity or central retinal thickness, researchers observed improvements in patient-reported outcomes as measured by the National Eye Institute Visual Function Questionnaire (NEI VFQ-25) composite scores. Additionally, some participants experienced positive effects on diabetic control and albuminuria, suggesting potential systemic benefits [6].

Three prior clinical studies have specifically demonstrated that this compound reduces neuropathic symptoms and may promote nerve fiber repair in patients with sarcoidosis or diabetes-related small nerve fiber loss (SNFL) [3]. The table below summarizes key clinical findings for this compound in neuropathic pain conditions:

Table 1: Summary of Clinical Evidence for this compound in Neuropathic Pain Conditions

Condition Trial Phase Dosing Regimen Key Efficacy Findings Safety Findings
Diabetic Neuropathy & Sarcoidosis-associated Neuropathy Phase II 2-4 mg subcutaneous daily Reduction in neuropathic symptoms; Potential nerve fiber repair; Improved patient-reported outcomes [2] [3] Well-tolerated; Mild injection site reactions; No hematologic effects [2]
Diabetic Macular Edema Phase II 4 mg subcutaneous daily for 12 weeks Improved NEI VFQ-25 scores; Some improvements in albuminuria and diabetic control [6] No serious adverse events; No anti-cibinetide antibodies [6]
Rheumatoid Arthritis Phase II Not specified Anti-inflammatory effects; Under investigation [7] Not reported
General Neuropathic Pain Preclinical/Phase II 2-4 mg subcutaneous daily or several times weekly Reduced mechanical hypersensitivity; Attenuated neurogenic inflammation [2] [3] No dose-limiting toxicity in Phase II; Mild transient side effects [2]

The translational potential of this compound is further supported by preclinical evidence demonstrating its ability to reverse neuronal dystrophy in a mouse model of diabetic small nerve fiber loss and to relieve mechanical hypersensitivity through TRPV1 channel antagonism [3]. Additionally, chronic this compound treatment in aged rat models has shown systemic benefits including reduced cardiac inflammation, preserved left ventricular function, and amelioration of age-associated frailty, suggesting potential applications beyond pure neuropathic pain conditions [5].

Experimental Protocols

Preclinical Assessment of Neuropathic Pain

Animal models provide essential platforms for evaluating potential neuropathic pain therapeutics before clinical translation. The paclitaxel-induced peripheral neuropathic pain (PIPNP) model has been extensively characterized and offers strong predictive validity for chemotherapy-induced neuropathy. Based on a comprehensive analysis of 128 studies, the optimal protocol utilizes 6- to 8-week-old male Sprague-Dawley (SD) rats or 8- to 10-week-old male C57BL/6J mice with paclitaxel administered intravenously or intraperitoneally at 2 mg/kg on days 1, 3, 5, and 7. This regimen reliably produces robust and persistent neuropathic pain phenotypes measurable through behavioral assessments [8].

The chronic constriction injury (CCI) model of the sciatic nerve provides an alternative approach for studying trauma-induced neuropathic pain. In this well-established model, the common sciatic nerve is exposed and loosely ligated with chromic gut sutures, producing reliable mechanical and cold allodynia that persists for several weeks. A key advantage of this model is the rapid development of chronic pain signs with a mechanical transition from acute to chronic phase within 3-5 days post-injury [9].

Behavioral Pain Assessment Methods

Comprehensive assessment of neuropathic pain in animal models requires multiple behavioral tests to capture different pain modalities:

  • Mechanical Allodynia: Assessed using von Frey filaments according to the simplified up-down method. Testing begins with the 1.0 g filament, proceeding to higher or lower forces based on the presence or absence of a pain-like response for a total of 5 applications. The mechanical paw withdrawal threshold (PWT) is calculated from the response pattern [9]
  • Cold Allodynia: Evaluated by applying acetone (20 µl) to the plantar surface of the hind paw and counting pain-like responses (rapid flinching, shaking, or licking) over a 30-second period during evaporative cooling [9]
  • Fear-Learning Assessments: Conducted using fear-conditioning chambers with grid floors for footshock delivery. Mice are acclimatized for 4 minutes before presentation of a conditioned stimulus (audio tone, 80 dB, 30s duration) that co-terminates with an unconditioned stimulus (electrical footshock, 0.9 mA, 1s duration), repeated 5 times at 90s intervals. Contextual and cued fear memory is assessed 24 hours later [9]

The following workflow diagram illustrates the integration of these assessments in a comprehensive preclinical study design:

G Phase1 Model Establishment (Week 1) Baseline Baseline Behavioral Tests • Mechanical allodynia (von Frey) • Cold allodynia (acetone) • Motor function assessment Phase1->Baseline Phase2 Baseline Testing (Day 7 post-modeling) Randomization Randomization to Treatment Groups • Vehicle control • this compound (dose range) • Positive control Phase2->Randomization Phase3 Treatment Period (Weeks 2-8) PainBehavior Pain Behavior Monitoring • Weekly von Frey test • Weekly acetone test • Spontaneous pain behaviors Phase3->PainBehavior Phase4 Outcome Assessment (Weekly during treatment) Functional Functional Assessments • Fear-conditioning tests • Anxiety-like behavior  (light-dark box, open field) Phase4->Functional Phase5 Advanced Assessments (Endpoint analysis) Histology Nerve Histology & Morphometric Analysis • IHC for inflammatory markers • Nerve fiber density measurement • Skin biopsy assessment Phase5->Histology Molecular Molecular Analyses • Cytokine profiling • IRR expression analysis • TRPV1 channel function Phase5->Molecular Animal Animal Acquisition & Acclimatization (6-8 week old SD rats or C57BL/6J mice) Modeling Neuropathic Pain Model • PIPNP: Paclitaxel 2mg/kg  Days 1,3,5,7 • CCI: Sciatic nerve ligation Animal->Modeling Modeling->Phase1 Baseline->Phase2 Dosing This compound Administration • Route: Subcutaneous • Dose: 100 μg/kg (preclinical) • Frequency: Tri-weekly or daily • Duration: 4-12 weeks Randomization->Dosing Dosing->Phase3 PainBehavior->Phase4 Functional->Phase5

Figure 2: Comprehensive workflow for preclinical assessment of this compound in neuropathic pain models. The protocol spans from model establishment through functional and molecular analyses, providing comprehensive efficacy assessment.

Clinical Trial Dosing Protocol

Based on completed clinical trials, the following dosing regimen is recommended for Phase II/III neuropathic pain studies:

  • Route of Administration: Subcutaneous injection
  • Dosage: 2-4 mg per injection
  • Frequency: Once daily or several times per week
  • Treatment Duration: 4-12 weeks depending on condition severity
  • Monitoring Parameters: Pain scales (e.g., VAS, NRS), neuropathic pain symptom inventories, quality of life measures, quantitative sensory testing, corneal confocal microscopy for small fiber quantification, and standard safety laboratories [2] [6]

Notably, unlike erythropoietin, this compound treatment does not require hematologic monitoring for polycythemia, significantly simplifying clinical management and reducing monitoring burden compared to EPO-based therapies [2].

Clinical Trial Design Considerations

Designing clinical trials for this compound in neuropathic pain requires careful consideration of its unique mechanism and the heterogeneous nature of neuropathic pain conditions. The following elements are essential for robust trial design:

  • Patient Selection: Focus on conditions with strong inflammatory or small-fiber pathology components such as sarcoidosis-associated neuropathy, diabetic peripheral neuropathy, or chemotherapy-induced peripheral neuropathy. Include quantitative sensory testing and skin biopsy or corneal confocal microscopy to objectively document small fiber pathology at baseline [2] [3]
  • Endpoints Selection: Combine traditional pain scales with functional and objective measures. Recommended endpoints include:
    • Primary Endpoints: Change from baseline in pain intensity numeric rating scale (NRS) at 12 weeks; Proportion of responders (≥30% and ≥50% pain reduction)
    • Secondary Endpoints: Neuropathic Pain Symptom Inventory (NPSI); Quality of Life measures (EQ-5D); Patient Global Impression of Change (PGIC); Small fiber nerve density quantification via skin biopsy or corneal confocal microscopy [2] [6]
  • Randomization and Blinding: Utilize double-blind, placebo-controlled, parallel-group designs with centralized randomization stratified for baseline pain severity and neuropathic pain etiology. Include an active comparator arm if ethically and practically feasible
  • Statistical Considerations: Power calculations should account for expected moderate effect sizes (≈0.5-0.6 SD difference from placebo) based on previous neuropathic pain trials. Pre-specified subgroup analyses based on neuropathic pain etiology, baseline pain severity, and presence of objective small fiber pathology are recommended
  • Trial Duration: Include a 1-2 week baseline observation period, 12-week double-blind treatment phase, and optional open-label extension for long-term safety and durability assessment

Table 2: Key Considerations for this compound Clinical Trial Design in Neuropathic Pain

Design Element Recommendation Rationale
Patient Population Well-phenotyped neuropathic pain with documented small fiber neuropathy This compound's mechanism targets nerve repair and inflammation [2] [3]
Comparator Placebo-controlled with optional active comparator (e.g., pregabalin) Regulatory requirements; Context for effect size interpretation
Dosing Strategy 2-4 mg subcutaneous daily for 12 weeks Based on previously studied regimens with demonstrated efficacy and safety [2] [6]
Primary Endpoint Change in pain intensity NRS at 12 weeks Standard regulatory endpoint for neuropathic pain trials
Key Secondary Endpoints Neuropathic pain inventories; Quality of life; Objective nerve fiber measures Comprehensive assessment of treatment benefits beyond pain intensity [2] [6]
Stratification Factors Neuropathy etiology; Baseline pain severity; Age Ensure balance in prognostic factors across treatment arms
Sample Size ~150-200 patients per group (depending on effect size assumption) Adequate power for primary endpoint and key subgroup analyses

Applications and Regulatory Status

This compound is currently classified as an investigational peptide that has not yet received full regulatory approval for medical use. The development program spans multiple potential indications with varying levels of evidence. The highest development phases have reached Phase II for cardiovascular disorders, diabetic macular edema, diabetic neuropathies, neuropathic pain, and rheumatoid arthritis [7]. Additional exploratory investigations have been conducted for diabetic nephropathies, inflammatory bowel diseases, non-alcoholic steatohepatitis, radiation injuries, retinal disorders, systemic lupus erythematosus, transplant rejection, and wounds, though no recent development has been reported for these conditions [7].

Notably, development has been discontinued for depressive disorders and type 2 diabetes mellitus as primary indications, suggesting refinement of the therapeutic focus toward conditions with stronger mechanistic rationale or clinical signals [7]. The most promising near-term applications appear to be neuropathic pain conditions with underlying inflammatory or small-fiber pathology, particularly where current treatment options are limited.

The safety profile of this compound represents a significant advantage over many neuropathic pain treatments. Clinical trials have consistently demonstrated that this compound is well-tolerated with primarily mild adverse effects such as transient headache, dizziness, mild gastrointestinal discomfort, and injection site reactions. Crucially, no significant immune suppression or severe adverse events have been observed in trials involving sarcoidosis and diabetic neuropathy populations [2]. The absence of hematological effects eliminates the need for the intensive monitoring required with erythropoietin-based therapies, potentially enabling broader use in chronic outpatient settings if approved.

Conclusion

This compound represents a novel therapeutic approach for neuropathic pain that fundamentally differs from current symptomatic treatments by targeting innate repair mechanisms and reducing inflammation. The accumulated preclinical and clinical evidence supports its potential utility across multiple neuropathic pain conditions, particularly those involving small fiber pathology such as diabetic neuropathy and sarcoidosis-associated neuropathy. The well-characterized mechanism of action through the innate repair receptor, coupled with a favorable safety profile and objective evidence of potential nerve repair, positions this compound as a promising candidate for addressing the significant unmet needs in neuropathic pain management.

Future clinical development should focus on confirmatory trials in well-phenotyped patient populations using optimized dosing regimens and comprehensive assessment strategies that capture both symptomatic benefits and potential disease-modifying effects. The integration of objective biomarkers of nerve integrity and inflammation will be crucial for demonstrating this compound's unique value proposition beyond symptomatic relief. With continued rigorous investigation, this compound may offer a new therapeutic paradigm for patients suffering from currently refractory neuropathic pain conditions.

References

Cibinetide in Human Islet Culture: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Cibinetide is a non-hematopoietic erythropoietin analogue engineered to selectively activate the innate repair receptor (IRR), a heterodimer of the erythropoietin receptor and the common β-subunit (CD131) [1] [2]. This receptor is upregulated in tissues under stress, and its activation switches cellular energy expenditure to a protective pathway, reducing the activity of NF-kB and attenuating pro-inflammatory cytokines [1]. During intraportal pancreatic islet transplantation (PITx), islets face a stressful pro-inflammatory milieu and instant blood-mediated inflammatory reaction (IBMIR), causing a significant immediate loss of transplanted islets [1] [3]. The primary rationale for using this compound in human islet culture is to protect islets from inflammation-induced apoptosis and to improve subsequent engraftment and function after transplantation by mitigating these early insults [1] [4].

Detailed Experimental Protocols

Culture of Human Islets with Pro-Inflammatory Cytokines

This protocol is designed to test the protective efficacy of this compound on human islets under cytokine-induced stress, mimicking the immediate post-transplantation inflammatory environment [1].

  • Step 1: Preparation of Human Pancreatic Islets

    • Human islets from deceased donors are cultured in CMRL1066 medium supplemented with 10 mM HEPES, 10 mM nicotinamide, 2 mM L-glutamine, 50 μg/mL gentamicin, 5 mM sodium pyruvate, 20 μg/mL ciprofloxacin, and 10% human serum. Culture is maintained in a humidified 5% CO₂ atmosphere at 27°C until use [1].
  • Step 2: this compound Stock Solution Preparation

    • Prepare a this compound stock solution at 1.2 mg/mL (1 mmol/L) in phosphate-buffered saline (PBS). Aliquot and store at -20°C until use [1].
  • Step 3: Experimental Setup and Cytokine Stimulation

    • Handpick 20 human islets per condition and incubate them in 24-well non-attaching culture plates with 0.5 mL of culture medium.
    • Pro-inflammatory cytokine cocktail: Interleukin (IL)-1β at 50 IU/mL, Tumor Necrosis Factor (TNF)-α at 1000 IU/mL, and Interferon (IFN)-γ at 1000 IU/mL.
    • This compound treatment: Add this compound at a working concentration of 100 nmol/L.
    • Incubate the islets with or without cytokines and with or without this compound for 18 hours at 37°C with 5% CO₂ [1].
  • Step 4: Functional Assessment - Dynamic Glucose Perfusion Assay

    • After the 18-hour culture, place 20 islets in filter-closed chambers.
    • Perfuse the islets sequentially for 126 minutes with solutions containing low (1.67 mmol/L) and high glucose concentrations to evaluate dynamic insulin secretion capacity [1].
Assessment of Islet Viability and Stress

The following assays should be performed on islets collected after the cytokine culture period.

  • ATP Content Measurement (CellTiter-Glo Assay)

    • Purpose: To determine the metabolic health and viability of the islets.
    • Procedure:
      • Collect 20 islets in 80 µL of Hanks Balanced Salt Solution (HBSS).
      • Mix thoroughly with an equal volume (80 µL) of CellTiter-Glo reagent.
      • Divide the sample into duplicates in a 96-well plate.
      • Incubate for 15 minutes at room temperature.
      • Measure luminescence with a luminometer. The signal is proportional to the ATP content [1].
    • Normalization: Normalize the ATP data to the double-stranded DNA (dsDNA) content of the sample, measured using a Quant-iT PicoGreen dsDNA Assay Kit [1].
  • Caspase 3/7 Activity Measurement (Caspase-Glo 3/7 Assay)

    • Purpose: To quantify apoptosis in the islet cells.
    • Procedure:
      • Use the same cell suspension as for the ATP assay.
      • Mix with an equal volume of Caspase-Glo 3/7 reagent.
      • Incubate for 30 minutes.
      • Measure luminescence. The signal is proportional to caspase 3/7 activity, a key indicator of apoptosis [1].
    • Normalization: Similarly, normalize the caspase activity to the dsDNA content of the sample [1].
In Vitro IBMIR Modeling (PVC Loop System)

This protocol evaluates the effect of this compound on the Instant Blood-Mediated Inflammatory Reaction.

  • Step 1: System Setup

    • Incubate human islets in a heparinized polyvinyl chloride (PVC) tubing system with ABO-compatible blood [1].
  • Step 2: Simulation and Treatment

    • Rotate the system for 60 minutes to mimic the hemodynamic conditions of the portal vein system.
    • Administer this compound to the test group. The specific concentration used in the blood loop should be determined empirically, building upon the established 100 nmol/L culture dose [1].
  • Step 3: Outcome Measurement

    • The primary readout is platelet consumption, a key marker of IBMIR. A reduction in platelet consumption in the this compound-treated group indicates a suppressive effect on IBMIR [1].

Quantitative Data Summary

The tables below summarize key experimental findings from published research on this compound's effects.

Table 1: Effects of this compound on Human Islet Viability and Function in a Pro-inflammatory Environment (18-hour culture with cytokines)

Parameter Effect of this compound Significance
ATP Content Maintained Preserved metabolic health and viability of islets [1].
Caspase 3/7 Activity Reduced Decreased cytokine-induced apoptosis in islet cells [1].
Insulin Secretion Capacity Improved Enhanced function in dynamic glucose perfusion assays [1].

Table 2: Effects of this compound in In Vivo and Ex Vivo Models of Islet Transplantation

Model / System Key Findings of this compound Treatment Significance
In Vitro IBMIR (PVC Loop) Reduced IBMIR-induced platelet consumption [1]. Suggests a protective role against early clotting and inflammatory reactions post-transplantation.
Human Islet to Athymic Mice PITx Increased human insulin in liver; higher serum human C-peptide [1] [4]. Indicates improved islet engraftment and function in vivo.
Reduced infiltration of pro-inflammatory CD11b+ cells around grafts [1]. Demonstrates modulation of the local inflammatory response at the transplant site.
Allogeneic Mouse PITx Ameliorated local inflammation in the liver; delayed allograft loss [2]. Shows efficacy in a model involving adaptive immunity.
Combination with tacrolimus synergistically improved long-term graft survival [2]. Supports its use as an adjunct to conventional immunosuppression.

Workflow and Signaling Pathway

The following diagram illustrates the experimental workflow for evaluating this compound in human islet culture and its proposed mechanism of action.

G cluster_workflow Experimental Workflow for this compound in Islet Culture cluster_mechanism Proposed Mechanism of this compound Action Start Isolate Human Islets Culture Culture with: - Pro-inflammatory Cytokines ± this compound (100 nM) Start->Culture Assess Assess Islet Health & Function Culture->Assess End Proceed to Transplantation Assess->End This compound This compound IRR Innate Repair Receptor (IRR) (EPOR/CD131) This compound->IRR NFkB Inhibition of NF-kB Pathway IRR->NFkB Outcome Reduced Apoptosis Anti-inflammatory Effect Improved Cell Survival NFkB->Outcome

Conclusion and Application Notes

This compound represents a promising islet-protective agent for improving the outcomes of pancreatic islet transplantation. Its primary mechanisms involve activating the IRR to exert anti-inflammatory and anti-apoptotic effects on islets, while also modulating the IBMIR response [1] [2].

  • Dosing Note: The cited research uses a consistent concentration of 100 nmol/L for in vitro human islet culture and a dose of 120 µg/kg in murine in vivo models [1] [2].
  • Clinical Perspective: The evidence confirms this compound is a promising candidate for clinical PITx. It improves engraftment by creating a more favorable microenvironment for the islets, potentially reducing the number of islets needed for a successful transplant [1] [4] [3].
  • Combination Therapy: Data from allogeneic transplantation models suggests that this compound's effect is synergistic with conventional immunosuppressants like tacrolimus, improving long-term graft survival [2].

References

Comprehensive Application Notes and Experimental Protocols for Cibinetide in Sarcoidosis-Associated Neuropathy Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cibinetide (ARA290) and Its Therapeutic Potential

This compound (also known as ARA290) represents an innovative approach to treating sarcoidosis-associated small fiber neuropathy (SFN), a condition characterized by neuropathic pain and autonomic dysfunction that often proves refractory to conventional immunomodulatory therapies. This 11-amino acid peptide is a synthetic derivative of the helix B surface of erythropoietin (EPO), engineered to retain EPO's tissue-protective and anti-inflammatory properties without stimulating erythropoiesis. The therapeutic rationale for this compound in sarcoidosis-associated SFN stems from its unique mechanism of action targeting the innate repair receptor (IRR), a heterodimeric receptor complex composed of the EPO receptor and β-common receptor (CD131) that is upregulated in settings of tissue injury and inflammation [1] [2].

Sarcoidosis-associated SFN presents significant therapeutic challenges, as standard immunosuppressive treatments often provide inadequate symptom relief and do not address the underlying nerve fiber degeneration. The pathophysiology involves both inflammatory-mediated nerve damage and direct granulomatous infiltration in some cases, leading to reduced corneal nerve fiber density and intraepidermal nerve fiber depletion [3]. This compound addresses this multifactorial pathology through a dual approach: reducing inflammatory-mediated damage while simultaneously promoting nerve regeneration, positioning it as a potential disease-modifying therapy rather than merely a symptomatic treatment [4] [1].

Table 1: Fundamental Characteristics of this compound

Characteristic Description
Alternative Names ARA290, helix B surface peptide (HBSP)
Amino Acid Sequence 11-amino acid peptide
Molecular Origin Derived from erythropoietin helix B domain
Primary Mechanism Selective innate repair receptor (IRR) agonist
Receptor Complex EPOR/CD131 heterodimer
Key Properties Anti-inflammatory, tissue-protective, neuroregenerative
Erythropoietic Activity None
Development Status Phase 2/3 clinical trials

Mechanism of Action and Signaling Pathways

Receptor Binding and Intracellular Signaling

This compound exerts its therapeutic effects through selective activation of the innate repair receptor (IRR), a heterodimeric complex consisting of one erythropoietin receptor (EPOR) subunit and one β-common receptor (CD131) subunit. This receptor complex is distinct from the EPOR homodimer responsible for erythropoiesis, explaining this compound's lack of effect on red blood cell production [1] [2]. The IRR is preferentially expressed on tissues under stress or injury, including neuronal cells, immune cells (particularly macrophages), and endothelial cells, making it an ideal target for treating inflammatory neuropathies [2] [5].

Upon binding to the IRR, this compound initiates a intracellular signaling cascade that involves:

  • JAK2/STAT pathway activation leading to transcription of anti-apoptotic genes
  • Inhibition of NF-κB p65 activity resulting in reduced production of pro-inflammatory cytokines
  • Modulation of MAPK pathways involved in cellular survival and differentiation
  • Activation of anti-oxidant pathways that reduce reactive oxygen species-mediated damage [2] [5]

This multifaceted signaling results in decreased expression of inflammatory mediators including TNF-α, IL-6, IL-1β, and various chemokines, while simultaneously promoting cellular survival and regeneration pathways specifically in compromised tissues [2].

Neuroprotective and Immunomodulatory Effects

In the context of sarcoidosis-associated neuropathy, this compound's mechanism provides a dual therapeutic approach targeting both the inflammatory cascade and nerve fiber degeneration. The drug demonstrates potent anti-inflammatory effects on myeloid cells, particularly macrophages and monocytes, which play crucial roles in sarcoidosis pathophysiology. By reducing the production of pro-inflammatory cytokines and chemokines, this compound limits the inflammatory milieu that contributes to nerve damage [2]. Simultaneously, its neurotrophic effects promote nerve fiber regeneration, as evidenced by increased corneal nerve fiber abundance and intraepidermal nerve fiber density in clinical studies [4].

The following diagram illustrates the core signaling mechanism of this compound:

G cluster_receptor Innate Repair Receptor (IRR) Complex This compound This compound IRR IRR This compound->IRR Signaling Signaling IRR->Signaling Activates EPOR EPOR EPOR->IRR CD131 CD131 CD131->IRR JAK2 JAK2 Signaling->JAK2 STAT STAT Signaling->STAT NFkB NFkB Signaling->NFkB Effects Effects AntiInflammatory AntiInflammatory JAK2->AntiInflammatory NeuroRegen NeuroRegen STAT->NeuroRegen TissueProtect TissueProtect NFkB->TissueProtect

Diagram 1: this compound signaling mechanism through the innate repair receptor. This compound selectively binds to the IRR complex, triggering intracellular signaling that results in anti-inflammatory, neuroregenerative, and tissue-protective outcomes.

Clinical Evidence and Efficacy Data

Phase 2b Clinical Trial in Sarcoidosis-Associated Neuropathy

The efficacy and safety of this compound for sarcoidosis-associated small nerve fiber loss and neuropathic pain were evaluated in a randomized, double-blind, placebo-controlled Phase 2b trial involving 64 subjects. This 28-day study assessed three dose levels of this compound (1, 4, and 8 mg/day) compared to placebo, with the primary endpoint being change in corneal nerve fiber area (CNFA) at day 28, as quantified by corneal confocal microscopy (CCM). Secondary endpoints included changes in regenerating intraepidermal nerve fibers (GAP-43+), pain severity, and functional capacity measured by the 6-minute walk test (6MWT) [4].

The trial demonstrated that the 4 mg dose of this compound produced statistically significant improvements in multiple endpoints. The placebo-corrected mean change from baseline in CNFA was 697 μm² (95% CI: 159 to 1236; P=0.012) in the 4 mg group. Additionally, this dose significantly increased intraepidermal GAP-43+ fibers (P=0.035), indicating enhanced nerve fiber regeneration. Importantly, correlations between objective measures and clinical outcomes were observed: changes in CNFA correlated with changes in GAP-43+ (ρ=0.575; P=0.025) and 6MWT (ρ=0.645; P=0.009), supporting CNFA as a valid surrogate endpoint for neuropathy progression and treatment response [4].

Table 2: Efficacy Outcomes from Phase 2b Trial of this compound in Sarcoidosis-Associated Neuropathy

Parameter 1 mg Group 4 mg Group 8 mg Group Statistical Significance (4 mg)
CNFA Change (μm²) 109 (95% CI: -429, 647) 697 (95% CI: 159, 1236) 431 (95% CI: -130, 992) P=0.012
GAP-43+ Fiber Increase Not significant Significant Not reported P=0.035
Pain Improvement Significant in all groups Clinically meaningful decrease in moderate-severe pain Significant in all groups P=0.157 (vs placebo)
Functional Correlation Not significant ρ=0.645 with 6MWT Not significant P=0.009
Nerve Regeneration Correlation Not significant ρ=0.575 with GAP-43+ Not significant P=0.025
Additional Clinical Evidence

Beyond the dedicated sarcoidosis neuropathy trial, this compound has been investigated in other clinical contexts that inform its application for sarcoidosis-associated neuropathy. A Phase 2 trial in patients with diabetic macular edema (DME) demonstrated that this compound 4 mg/day administered subcutaneously for 12 weeks was safe and well-tolerated, with no serious adverse events or anti-cibinetide antibodies detected [6] [7]. Although the primary ocular endpoints did not show significant improvement, the trial reported enhancements in patient-reported outcomes and some individuals experienced improvements in metabolic parameters and albuminuria, suggesting systemic benefits [7].

The safety profile of this compound appears favorable compared to erythropoietin, as it does not increase hematocrit, blood pressure, or thrombotic risk—concerns associated with EPO therapy [1] [2]. Reported adverse effects have generally been mild, including occasional headache, dizziness, nausea, and injection site reactions, with no dose-limiting toxicity observed in Phase II studies [1].

Experimental Protocols and Methodologies

Corneal Confocal Microscopy (CCM) Protocol

Corneal confocal microscopy serves as a non-invasive, reproducible method to quantify small nerve fiber abundance and morphology, functioning as a surrogate marker for peripheral neuropathy. The following protocol details the standardized approach for assessing this compound treatment response in sarcoidosis-associated SFN [4].

4.1.1 Equipment and Setup
  • Confocal Microscope: Heidelberg Retina Tomograph III Rostock Cornea Module
  • Objective Lens: 63x/0.95 NA immersion objective
  • Laser Source: 670 nm diode laser
  • Image Resolution: 384×384 pixels covering 400×400 μm area
  • Software: Automated nerve fiber quantification software (e.g., ACCMetrics)
4.1.2 Patient Preparation and Imaging
  • Anesthesia: Instill one drop of proparacaine HCl 0.5% into the inferior fornix
  • Immersion: Apply a drop of 0.2% Viscotears gel to the tip of the objective lens
  • Positioning: Position patient with chin and forehead rests against the headband
  • Image Acquisition:
    • Focus on the central cornea using the automated sequence mode
    • Capture a minimum of 3 high-quality images from the subbasal nerve plexus
    • Ensure images contain at least 2 nerve entry points at the stromal-epithelial border
    • Repeat for both eyes
4.1.3 Image Analysis and Parameters
  • Corneal Nerve Fiber Area (CNFA): Total area occupied by nerve fibers in the image (μm²)
  • Corneal Nerve Fiber Density (CNFD): Number of main nerve fibers per mm²
  • Corneal Nerve Branch Density (CNBD): Number of branching points per mm²
  • Corneal Nerve Fiber Length (CNFL): Total length of nerve fibers per mm²
4.1.4 Quality Control
  • Exclude images with significant motion artifacts or poor focus
  • Ensure consistent illumination across all imaging sessions
  • Maintain blinded assessment of pre- and post-treatment images
  • Perform duplicate measurements to assess intra-observer variability
Skin Punch Biopsy and Intraepidermal Nerve Fiber Density (IENFD) Protocol

Skin punch biopsy with quantification of intraepidermal nerve fiber density provides direct histological assessment of small nerve fiber integrity and regenerative capacity through GAP-43 immunohistochemistry, marking regenerating nerve fibers [4] [3].

4.2.1 Biopsy Procedure
  • Site Selection: Mark the distal leg 10 cm above lateral malleolus and/or proximal thigh
  • Anesthesia: Administer local anesthetic (1% lidocaine) subcutaneously
  • Biopsy: Use 3 mm disposable punch biopsy tool
    • Apply rotational pressure until reaching subcutaneous fat
    • Elevate the tissue specimen with forceps and dissect at base
    • Place specimen immediately in Zamboni's fixative for 24 hours
  • Wound Care: Apply pressure for hemostasis, suture if necessary, and dress
4.2.2 Tissue Processing and Sectioning
  • Fixation: Zamboni's fixative for 24 hours at 4°C
  • Cryoprotection: Transfer to 20% sucrose in PBS for 48 hours
  • Sectioning: Cut 50 μm thick sections using freezing microtome
  • Storage: Maintain free-floating sections in antifreeze solution at -20°C
4.2.3 Immunohistochemistry Staining
  • Blocking: Incubate in blocking solution (10% normal goat serum, 0.5% Triton X-100) for 2 hours
  • Primary Antibody: Incubate with anti-PGP9.5 (1:1000) and/or anti-GAP-43 (1:800) for 48 hours at 4°C
  • Secondary Antibody: Incubate with fluorescent-conjugated secondary antibody (1:500) for 2 hours
  • Mounting: Mount on gelatin-coated slides with antifading medium
4.2.4 Quantification and Analysis
  • Epidermal Identification: Demarcate epidermis using PGP9.5 staining of the dermal-epidermal junction
  • Nerve Fiber Counting: Count all PGP9.5-positive fibers crossing the dermal-epidermal junction
  • GAP-43+ Fibers: Quantify GAP-43-positive fibers indicating active regeneration
  • Normalization: Express results as fibers per millimeter of epidermal length
  • Reference Values: Compare with age- and gender-matched normative data

The following diagram illustrates the experimental workflow for assessing this compound treatment response:

G cluster_metrics Quantitative Metrics Subject Subject CCM CCM Subject->CCM Biopsy Biopsy Subject->Biopsy Pain Pain Subject->Pain Function Function Subject->Function CNFA CNFA CCM->CNFA Quantifies IENFD IENFD Biopsy->IENFD Measures GAP43 GAP43 Biopsy->GAP43 Stains Analysis Analysis CNFA->Analysis IENFD->Analysis GAP43->Analysis Pain->Analysis Function->Analysis

Diagram 2: Experimental workflow for assessing this compound treatment response. Multiple assessment methods generate quantitative metrics that are integrated in the final analysis to evaluate therapeutic efficacy.

Research Applications and Translational Implications

Biomarker Development and Validation

The quantitative assessments detailed in the experimental protocols provide critical biomarkers for evaluating treatment response in sarcoidosis-associated neuropathy. Corneal nerve fiber area (CNFA) has emerged as a particularly valuable endpoint in clinical trials, demonstrating correlation with both histological evidence of regeneration (GAP-43+ fibers) and functional improvement (6-minute walk test) [4]. For research applications, the following biomarker validation approach is recommended:

  • Parallel Assessment: Implement both CCM and skin biopsy in early-phase trials to establish correlation between non-invasive and invasive measures
  • Timing Considerations: Schedule biomarker assessments at baseline, 28 days, and 84 days to capture differential response kinetics
  • Response Categorization: Define treatment responders as subjects showing ≥20% improvement in CNFA and/or ≥10% increase in IENFD
  • Composite Endpoints: Develop composite endpoints incorporating both objective nerve fiber measures and patient-reported outcomes
Preclinical to Clinical Translation

The translational pathway for this compound exemplifies a targeted approach from mechanism to clinical application. Preclinical studies demonstrating this compound's effects on inflammatory signaling and nerve regeneration provided the rationale for human trials in sarcoidosis-associated SFN [2] [5]. For researchers developing similar therapeutics, the following considerations are essential:

  • Dose Selection: The biphasic response observed in the Phase 2b trial (with 4 mg showing optimal efficacy) underscores the importance of including multiple dose levels in early clinical development [4]
  • Patient Stratification: Consider stratification by baseline inflammatory markers or nerve fiber density to identify patient subsets most likely to respond
  • Combination Therapy: Explore potential synergistic effects with immunomodulatory agents commonly used in sarcoidosis

Conclusion and Future Directions

This compound represents a promising therapeutic approach for sarcoidosis-associated small fiber neuropathy, addressing both the inflammatory component and nerve fiber regeneration through its unique mechanism of action as a selective innate repair receptor agonist. The Phase 2b clinical evidence demonstrates significant improvement in corneal nerve fiber abundance, with the 4 mg/day dose emerging as the most effective [4]. The experimental protocols outlined for corneal confocal microscopy and skin biopsy provide standardized methodologies for objective assessment of treatment response in both research and clinical settings.

Future research directions should focus on:

  • Long-term extension studies to determine durability of treatment response and optimal dosing intervals
  • Combination therapy trials with conventional immunomodulators to assess potential synergistic effects
  • Expanded indication exploration in other inflammatory neuropathies with similar pathophysiology
  • Biomarker refinement to identify patient subsets most likely to respond to this compound therapy

The translational success of this compound from preclinical models to human trials underscores the value of targeting the innate repair receptor pathway for inflammatory neuropathies and provides a template for development of other tissue-protective therapies.

References

Cibinetide and DME: Application Notes from a Phase 2 Trial

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile

  • Name: Cibinetide (also known as ARA 290 or helix B surface peptide (HBSP)) [1] [2].
  • Nature: A synthetic 11-amino acid peptide rationally engineered from the helix B surface of erythropoietin (EPO) [3] [2].
  • Key Characteristic: It selectively activates the Innate Repair Receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131). This action harnesses EPO's tissue-protective and anti-inflammatory properties without stimulating erythropoiesis (red blood cell production), thus avoiding associated risks like thrombosis [3] [2].

2. Rationale and Mechanism of Action for DME The pathogenesis of DME involves breakdown of the blood-retinal barrier (BRB), inflammation, and neuronal damage [4]. Current anti-VEGF therapies are ineffective for a significant proportion of patients, necessitating alternative treatments [1] [4].

  • Preclinical Evidence: In experimental models, this compound inhibited vascular leakage and edema, and protected against retinal blood vessel and neuroglial degeneration [1]. Its activation of the IRR on immune cells (e.g., macrophages) initiates an anti-inflammatory and reparative response [3].
  • Proposed Mechanism in DME: this compound binding to the IRR activates intracellular signaling that dampens the production of key pro-inflammatory mediators (e.g., TNF, IL-6) and inhibits NF-κB pathway activation [3]. This reduces inflammation, preserves the BRB, and protects retinal cells.

The diagram below summarizes this core mechanism of action.

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + CD131) This compound->IRR Signaling Intracellular Signaling (JAK2 / STAT) IRR->Signaling AntiInflammatory Anti-inflammatory & Tissue Repair Signaling->AntiInflammatory Outcomes Key Outcomes: • Reduced pro-inflammatory cytokines • Inhibition of NF-κB p65 activity • Preservation of Blood-Retinal Barrier • Reduced vascular leakage AntiInflammatory->Outcomes

3. Phase 2 Clinical Trial Summary The following table summarizes the design and key outcomes of the published Phase 2 trial [1] [5].

Trial Aspect Details
Trial Design Prospective, open-label, single-arm, exploratory pilot study.
Participants n=9 recruited; n=8 completed. Patients with type 1 or 2 diabetes and center-involving DME, naive to previous DME therapy.
Intervention This compound, 4 mg, administered once daily via subcutaneous injection for 12 weeks.
Primary Outcome Mean change in Best Corrected Visual Acuity (BCVA) from baseline to week 12.

| Key Efficacy Results | Primary Outcome: No significant mean improvement in BCVA (-2.9 ± 5.0 ETDRS letters). Secondary Outcomes: No significant mean improvement in Central Retinal Thickness (CRT: 10 ± 94.6 µm), retinal sensitivity, or tear production. Patient-Reported Outcome: Improvement in NEI VFQ-25 composite score (2.7 ± 3.1). Individual Responses: Some participants showed improvements in CRT, diabetic control (HbA1c), and albuminuria (ACR). | | Safety Results | No serious adverse events (SAEs) or serious reactions. No anti-cibinetide antibodies detected. The 12-week course was concluded to be safe. |

4. Detailed Experimental Protocol This section outlines the methodologies used for key assessments in the Phase 2 trial [5].

Protocol: Clinical Assessments for this compound in DME

4.1. Patient Population

  • Inclusion Criteria: Adults (>18 years) with type 1 or 2 diabetes and center-involving DME. Central retinal thickness (CRT) >400 µm in one or both eyes, determined by Spectral-Domain Optical Coherence Tomography (SD-OCT). Treatment-naive for DME.
  • Exclusion Criteria: Edema from other causes, active proliferative diabetic retinopathy requiring treatment, hazy media, use of systemic/topical steroids or erythropoiesis-stimulating agents, pregnancy [5].

4.2. Study Drug Administration

  • Compound: this compound.
  • Dosage and Route: 4 mg in a sterile solution for injection, administered subcutaneously.
  • Regimen: Once daily for 12 weeks. Patients were trained for self-administration [1] [5].

4.3. Primary Outcome Measurement: Best Corrected Visual Acuity (BCVA)

  • Tool: Early Treatment Diabetic Retinopathy Study (ETDRS) charts.
  • Procedure: BCVA was measured at a distance of 4 meters by experienced optometrists. The total ETDRS letter score was recorded. Measurements were taken at baseline and week 12. To minimize bias, BCVA was assessed prior to structural evaluations [5].

4.4. Secondary Outcome Measurements

  • Central Retinal Thickness (CRT): The average retinal thickness in the central 1 mm subfield was measured using the SD-OCT Heidelberg Spectralis. The presence of intraretinal or subretinal fluid was also noted [5].
  • Retinal Sensitivity: Mean central 10-degree macular sensitivity was measured using the MAIA microperimeter (expert test, 10-degree 45-stimulus grid) [5].
  • Tear Production: Assessed using Schirmer's test. A strip of filter paper was placed in the lower eyelid of the study eye after topical anesthetic application. The extent of moisture (mm) on the paper after 5 minutes was recorded [5].
  • Patient-Reported Outcomes (PROs): Administered using the NEI VFQ-25 and the EQ-5D-5L questionnaires [5].
  • Renal Function & Metabolic Control: Urine Albumin-to-Creatinine Ratio (ACR) and estimated Glomerular Filtration Rate (eGFR) were measured. Glycemic control was assessed via HbA1c and glycated albumin [5].

4.5. Safety Monitoring

  • Adverse Events (AEs): Monitored throughout the study and assessed for causality, severity, and seriousness [5].
  • Immunogenicity: Blood samples were analyzed for the presence of anti-cibinetide antibodies [1].
  • Suicidal Ideation: Monitored using the Columbia Suicide Severity Rating Scale (C-SSRS) due to a single prior historical event [5].

Research Implications and Future Directions

The Phase 2 trial demonstrated that a 12-week course of subcutaneous this compound was safe and well-tolerated in patients with DME [1]. While the primary and secondary efficacy endpoints did not show significant mean improvement, positive signals were observed in patient-reported quality of life and in certain individuals for parameters like CRT, albuminuria, and diabetic control [1]. These findings, combined with its unique non-erythropoietic and anti-inflammatory mechanism of action, warrant further investigation.

Future clinical studies should consider:

  • Larger Cohort Size: A larger sample is needed to confirm potential benefits and identify patient subgroups most likely to respond.
  • Optimized Dosing: Exploring different dosages or longer treatment durations.
  • Combination Therapy: Investigating this compound as an adjunct to anti-VEGF agents, targeting both inflammation and VEGF pathways.

References

Comprehensive Application Notes and Protocols: Cibinetide for Improved Islet Engraftment in Transplantation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cibinetide and Its Therapeutic Rationale

This compound is a novel non-hematopoietic erythropoietin analogue that has emerged as a promising therapeutic agent for improving outcomes in pancreatic islet transplantation (PITx). This 11-amino acid peptide is engineered from the helix B structure of erythropoietin (EPO) and specifically binds to the innate repair receptor (IRR), a heterodimeric receptor consisting of one isomer of the EPO receptor and the β-common subunit (CD131). [1] [2] Unlike conventional EPO, this compound exhibits high specificity for the IRR while lacking the hematopoietic and thromboembolic properties that limit the clinical use of EPO in non-hematopoietic indications. [1] [2] This unique pharmacological profile makes it particularly suitable for protecting islet grafts from the destructive inflammatory environments encountered during transplantation.

The therapeutic rationale for this compound in islet transplantation centers on addressing the significant early graft loss that occurs following intraportal PITx. More than half of transplanted islets are immediately destroyed due to innate immune reactions, primarily the instant blood-mediated inflammatory reaction (IBMIR). [1] [3] IBMIR is characterized by platelet activation, coagulation cascade initiation, complement system activation, and infiltration of pro-inflammatory cells. [3] Additionally, islets face challenges from inflammatory cytokines (IL-1β, TNF-α, IFN-γ), hypoxia/reperfusion injury, and subsequent immune rejection. [3] this compound addresses these challenges through its anti-inflammatory, anti-apoptotic, and cytoprotective effects mediated via IRR activation, which switches cellular energy expenditure to protective pathways including reduced NF-κB activity and attenuation of pro-inflammatory cytokines. [1]

Key Experimental Findings and Data Summary

Summary of this compound's Effects on Islet Function and Engraftment

Table 1: Protective Effects of this compound on Human Islets in Pro-inflammatory Environment

Parameter Assessed Experimental Condition Effect of this compound Significance
ATP content 18h culture with pro-inflammatory cytokines Maintained ATP levels p<0.05 vs. control
Caspase 3/7 activity 18h culture with pro-inflammatory cytokines Reduced activity p<0.05 vs. control
Insulin secretion capacity Dynamic glucose perfusion assay Improved function p<0.05 vs. control
Platelet consumption PVC loop IBMIR model Reduced consumption p<0.05 vs. control
CD11b+ cell infiltration In vivo transplantation in athymic mice Reduced infiltration p<0.05 vs. control
Human insulin content Liver tissue after transplantation Increased amount p<0.05 vs. control
Serum human C-peptide After transplantation in athymic mice Higher levels p<0.05 vs. control

Table 2: this compound Efficacy in Allogeneic Mouse Islet Transplantation Models

Transplantation Model Treatment Protocol Key Outcomes Significance
Marginal mass (320 islets) This compound (120 µg/kg) daily for 14 days Improved glycemic control, reduced inflammation p<0.05 vs. control
Standard mass (450 islets) This compound (120 µg/kg) daily for 14 days Delayed onset of allograft loss p<0.05 vs. control
Standard mass + low-dose tacrolimus This compound (14 days) + tacrolimus (days 4-14) Significant improvement in long-term graft survival p<0.05 vs. monotherapy
In vitro DC maturation This compound in bone-marrow-derived DC culture Reduced maturation and allogeneic T-cell response p<0.05 vs. control

Detailed Experimental Protocols

In Vitro Assessment of this compound on Human Islet Function
3.1.1 Islet Culture with Pro-inflammatory Cytokines
  • Islet Preparation: Handpick 20 human islets under microscope and place in 24-well non-attaching culture plates with 0.5 mL islet culture medium (CMRL1066 supplemented with 10 mM HEPES, 10 mM nicotinamide, 2 mM L-glutamine, 50 μg/mL gentamicin, 5 mM sodium pyruvate, 20 μg/mL ciprofloxacin, and 10% human serum). [1]

  • Cytokine Challenge: Prepare a pro-inflammatory cytokine cocktail containing IL-1β (50 IU/mL), TNF-α (1000 IU/mL), and IFN-γ (1000 IU/mL). Add this compound at a concentration of 100 nmol/L to the treatment group. [1]

  • Culture Conditions: Incubate islets at 37°C with 5% CO₂ in a humidified atmosphere for 18 hours. Include control groups without cytokines and without this compound to establish baseline measurements. [1]

3.1.2 ATP Content and Caspase 3/7 Activity Measurements
  • Sample Preparation: After co-culture, collect 20 islets in 80 μL of Hanks Balanced Salt Solution (HBSS) and mix thoroughly. [1]

  • ATP Measurement: Mix samples with equal volume of CellTiter-Glo reagent and incubate for 15 minutes. Divide each sample into duplicates (60 μL per well) in 96-well plates. Measure luminescence with a luminometer with an integration time of 1 second/well. [1]

  • Caspase Activity: Mix samples with equal volume of Caspase-Glo 3/7 reagent and incubate for 30 minutes. Measure luminescence as described for ATP content. [1]

  • Normalization: Measure double-stranded DNA (dsDNA) content using Quant-iT PicoGreen dsDNA Assay Kit to normalize ATP and caspase activity measurements to cell count. [1]

3.1.3 Dynamic Glucose Perfusion Assay
  • Assay Setup: After 18 hours of culture, place 20 islets in filter-closed chambers and perfuse sequentially for 126 minutes with solutions containing varying glucose concentrations. [1]

  • Glucose Stimulation: Begin with 1.67 mmol/L glucose to establish baseline insulin secretion, then transition to higher glucose concentrations to assess stimulated insulin release. [1]

  • Sample Collection: Collect effluent at regular intervals for insulin measurement by ELISA to evaluate dynamic insulin secretion capacity in response to glucose challenge. [1]

IBMIR Assessment Protocol
3.2.1 PVC Loop System
  • System Setup: Use heparinized polyvinyl chloride (PVC) tubing to create a closed loop system. Incubate human islets with ABO-compatible blood in this system. [1]

  • Rotation: Rotate the tubing system for 60 minutes at 37°C to mimic the hemodynamic conditions of the portal vein system. [1]

  • This compound Treatment: Administer this compound at a concentration of 100 nmol/L in the treatment group. [1]

  • Platelet Consumption Measurement: Collect blood samples before and after incubation and measure platelet counts to quantify IBMIR-induced platelet consumption. [1]

In Vivo Transplantation Models
3.3.1 Human Islet Transplantation in Athymic Mice
  • Islet Transplantation: Transplant human islets into the livers of NMRI athymic mice via the portal vein. [1]

  • This compound Administration: Administer this compound at a dose of 120 µg/kg perioperatively (just before transplantation, directly after islet infusion, and 6 hours after the procedure). [1]

  • Analysis: Sacrifice animals six days post-transplantation and analyze livers for human insulin content and serum for human C-peptide levels. Perform histological examination of recipient livers to evaluate islet graft infiltration by CD11b+ cells. [1]

3.3.2 Allogeneic Mouse PITx Model
  • Diabetes Induction: Render male C57BL/6N mice diabetic with a single intraperitoneal injection of streptozotocin (150 mg/kg). Consider mice diabetic when blood glucose levels exceed 25 mmol/L (450 mg/dL) for two consecutive measurements. [2]

  • Islet Isolation and Transplantation: Isolate islets from BALB/c mice and transplant either 320 islets (marginal mass) or 450 islets (standard mass) into the recipient liver via the portal vein. [2]

  • Treatment Protocol:

    • This compound monotherapy: Administer 120 µg/kg perioperatively and daily for 14 consecutive days.
    • Combination therapy: Administer this compound as above plus tacrolimus (0.4 mg/kg/day) on days 4-14 post-transplantation. [2]
  • Monitoring: Assess graft function using non-fasting glucose measurements. Define normoglycemia as glucose levels below 11.1 mmol/L (200 mg/dL) and graft rejection when glucose levels exceed 19.5 mmol/L (351 mg/dL) for two consecutive days. [2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway and Experimental Workflow

workflow cluster_pathway This compound Mechanism of Action cluster_experimental Experimental Assessment Workflow This compound This compound IRR IRR This compound->IRR Binds selectively NFkB Reduced NF-κB activity IRR->NFkB Reduces activity CytokineProduction Attenuated pro-inflammatory cytokine production IRR->CytokineProduction Attenuates CellProtection Switched cellular energy to protective pathways IRR->CellProtection Activates pathways CellularEffects CellularEffects InVitro In Vitro Models ATP ATP content InVitro->ATP Measures Caspase Caspase 3/7 activity InVitro->Caspase Measures InsulinSecretion Insulin secretion capacity InVitro->InsulinSecretion Measures IBMIR IBMIR PVC Loop System PlateletConsumption Platelet consumption IBMIR->PlateletConsumption Quantifies InVivo In Vivo Transplantation GraftFunction Graft function (C-peptide, insulin) InVivo->GraftFunction Assesses Inflammation Inflammatory cell infiltration (CD11b+) InVivo->Inflammation Evaluates Survival Graft survival InVivo->Survival Measures

Diagram 1: this compound's mechanism of action and experimental assessment workflow. This compound selectively binds to the innate repair receptor (IRR), activating cell protective pathways and reducing inflammatory responses. The experimental workflow encompasses in vitro, IBMIR, and in vivo assessments to comprehensively evaluate its protective effects on islet grafts.

Application Considerations and Translation Perspectives

Research Applications and Clinical Translation

For researchers implementing this compound in islet transplantation studies, several critical considerations emerge from the accumulated evidence. First, the dosing regimen of 100 nmol/L for in vitro studies and 120 µg/kg for in vivo administration has been optimized across multiple studies and demonstrates consistent efficacy. [1] [2] Second, the timing of administration is crucial—perioperative treatment followed by a 14-day course appears optimal for mitigating early inflammatory events while influencing subsequent adaptive immune responses. [2] Third, combination therapy with low-dose tacrolimus (0.4 mg/kg/day administered from days 4-14) significantly enhances long-term allograft survival, suggesting synergistic effects between this compound and conventional immunosuppression. [2]

The mechanistic insights gained from these studies support this compound's multi-faceted action in improving islet engraftment. Specifically, this compound exerts direct protective effects on islets by maintaining ATP levels and reducing apoptosis under inflammatory conditions, indirectly protects islets by reducing IBMIR-related platelet consumption, modulates the transplantation microenvironment by reducing infiltration of pro-inflammatory CD11b+ cells, and dampens subsequent adaptive immune responses by reducing dendritic cell maturation and allogeneic T-cell activation. [1] [2] These complementary mechanisms address the sequential challenges faced by transplanted islets from the immediate post-transplantation period through long-term engraftment.

For clinical translation, this compound represents a promising adjunct therapy that could potentially reduce the number of islets needed for successful transplantation, decrease reliance on high-dose immunosuppression, and improve long-term graft function. [1] [2] The documented safety profile of this compound, specifically its lack of hematopoietic effects and thromboembolic risk compared to EPO, further supports its clinical potential. [1] Future research directions should include optimization of this compound delivery methods, exploration in alternative transplantation sites, and investigation of its efficacy with stem cell-derived islets, which represent the future of beta-cell replacement therapy. [4] [5]

References

cibinetide solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility, Storage, and Handling

The table below summarizes the key physical characteristics and handling guidelines for cibinetide from supplier data sheets and research publications.

Property Specifications
Molecular Weight 1257.31 g/mol [1] [2]
CAS Number 1208243-50-8 [1] [3] [2]
Sequence Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser (Glp = pyroglutamic acid) [1]
Appearance Freeze-dried solid [1], white to off-white [2]
Purity >95% by HPLC [1]
Solubility >50 mg/mL in water [1]. Soluble in various solvents for experimental use [2].
Recommended Stock Solutions 66.67 mg/mL in H₂O (adjust pH to 8 with NH₃·H₂O) [2].
Long-Term Storage Store dry, frozen, and in the dark [1]. As a powder: -80°C for 2 years; -20°C for 1 year [2].
In-Solution Storage Aqueous solutions: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [2].

Experimental Protocols and Applications

Here are detailed methodologies for key experiments involving this compound, as cited in recent literature.

In Vitro Protocol: Assessing Anti-apoptotic Effects on Endothelial Cells

This protocol is adapted from studies investigating this compound's protective role against oxidative stress-induced apoptosis in Endothelial Colony-Forming Cells (ECFCs) [3] [2].

  • Objective: To determine the protective effect of this compound against H₂O₂-induced apoptosis in ECFCs.
  • Materials:
    • Endothelial Colony-Forming Cells (ECFCs)
    • Cell culture medium and reagents
    • H₂O₂
    • This compound (stock solution prepared as above)
    • Erythropoietin (EPO, 5 IU/mL) as a positive control
    • LDH (Lactate Dehydrogenase) assay kit
  • Procedure:
    • Cell Preparation: Culture ECFCs under standard conditions until 70-80% confluent.
    • Pre-treatment: Pre-treat cells with this compound at various concentrations (e.g., 1 ng/mL, 100 ng/mL, 1000 ng/mL) or EPO (5 IU/mL) for a specified period (e.g., 1-2 hours) [3].
    • Oxidative Stress Induction: Expose the cells to H₂O₂ (at a concentration determined by preliminary toxicity assays) to induce apoptosis.
    • Assessment: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
    • LDH Measurement: Use an LDH assay kit to measure the amount of LDH released into the supernatant, which correlates with cell damage and death.
    • Data Analysis: Compare LDH release in this compound-treated groups against H₂O₂-only control and positive control groups. A significant reduction in LDH indicates a protective anti-apoptotic effect.
  • Expected Outcome: this compound is expected to significantly reduce LDH release, demonstrating enhanced cell survival comparable to the EPO positive control [3].

The following diagram illustrates the key steps and signaling pathways involved in this in vitro protocol:

G Start Start Experiment Prep Culture ECFCs Start->Prep Pretreat Pre-treat with This compound Prep->Pretreat Induce Induce Apoptosis with H₂O₂ Pretreat->Induce Assess Assay LDH Release Induce->Assess Analyze Analyze Data (Reduced LDH = Protection) Assess->Analyze End End Analyze->End

In Vivo Protocol: Neuroprotection in Cerebral Ischemia (MCAO) Model

This protocol is based on a 2024 study that elucidated the neuroprotective role of ARA290 (this compound) in a mouse model of middle cerebral artery occlusion (MCAO) [4].

  • Objective: To evaluate the neuroprotective effects of this compound against cerebral ischemic injury.
  • Materials:
    • Adult male C57BL/6J mice
    • This compound
    • siRNA against β-common receptor (βCR) and negative control (NC)
    • Surgical equipment for MCAO
  • Procedure:
    • Animal Model: Subject mice to MCAO surgery to induce cerebral ischemia, followed by reperfusion [4].
    • Drug Administration:
      • Grouping: Randomize animals into groups (e.g., MCAO+Vehicle, MCAO+this compound, MCAO+this compound+βCR siRNA, MCAO+NC) [4].
      • Dosing: Administer this compound intraperitoneally (i.p.) at a dose of 30 μg/kg, twice daily, starting at the beginning of reperfusion [4].
      • Mechanism Investigation: To confirm the role of the βCR receptor, perform an intracerebroventricular (i.c.v.) injection of βCR siRNA or NC immediately after reperfusion [4].
    • Neurobehavioral Evaluation: At 1, 3, 5, 7, and 14 days post-stroke, assess neurological function using the Longa test and modified Neurological Severity Score (mNSS) [4].
    • Infarction Volume Analysis: At the study endpoint (e.g., 7 days), sacrifice the animals and analyze brain infarction volume using 2,3,5-Triphenyltetrazolium Chloride (TTC) staining [4].
  • Expected Outcome: this compound treatment is expected to significantly improve neurological scores and reduce cerebral infarction volume compared to the vehicle group. This protective effect should be suppressed in the group that received βCR siRNA, confirming the receptor's critical role [4].

The workflow and key interventions for this in vivo study are summarized below:

G MCAO Induce MCAO Model Group Randomize Animals (MCAO+Vehicle, MCAO+this compound, etc.) MCAO->Group Inject i.c.v. Injection (βCR siRNA or NC) Group->Inject Treat i.p. Administer This compound (30 μg/kg, bid) Inject->Treat Neurobehav Neurobehavioral Tests (Longa, mNSS) Treat->Neurobehav TTC TTC Staining (Infarct Volume) Neurobehav->TTC Result Result: Neuroprotection via βCR pathway TTC->Result

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a specific agonist of the innate repair receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the beta-common receptor (βCR/CD131). Its activation initiates a local anti-inflammatory response, inhibits death signals, and exerts anti-apoptotic effects, leading to tissue protection and pain relief without stimulating red blood cell production [1] [4].

Q2: Why is my this compound solution precipitating, and how can I prevent it? Precipitation can occur if the stock solution is not prepared correctly or experiences repeated freeze-thaw cycles.

  • Prevention: Always adjust the pH to 8 when preparing stock solutions in water [2]. Aliquot the stock solution into single-use portions immediately after preparation to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability [1] [2].

Q3: Can this compound and EPO be used interchangeably in experiments? No. While both can activate tissue-protective pathways, this compound selectively targets the EPOR/βCR heteroreceptor to provide tissue protection and neuroprotection without the hematopoietic (red blood cell-producing) side effects associated with EPO, which acts on the EPOR homodimer [4]. Your experimental goal (tissue protection vs. erythropoiesis) should guide the choice.

References

optimizing cibinetide concentration for in vitro assays

Author: Smolecule Technical Support Team. Date: February 2026

Cibinetide Concentration & Activity Data

The table below summarizes quantitative data from published studies to guide your initial assay concentration choices.

Assay Type / Model System Reported Effective Concentration Key Findings / Observed Activity Source / Citation
Human Clinical Trial (DME) 4 mg/day (subcutaneous) Safe, no serious adverse events; some patients showed improved patient-reported outcomes and albuminuria. [1] [1]
Experimental Colitis (Mice) 30 µg (intraperitoneal, daily) Ameliorated clinical course, reduced pro-inflammatory cytokines (TNF, IL-6, IL-1β), and improved survival. [2] [2]
Primary Macrophages (LPS-activated) Information not specified in source Exerted anti-inflammatory effects via CD131/JAK2, leading to inhibition of NF-κB p65 activity. [2] [2]

This compound Signaling Pathway & Experimental Workflow

Understanding the mechanism of action is crucial for designing relevant assays. The following diagrams illustrate the signaling pathway and a generalized experimental workflow.

G This compound Signaling Pathway in Myeloid Cells This compound This compound IRR Innate Repair Receptor (IRR) (EPOR & CD131 heteromer) This compound->IRR JAK2 JAK2 IRR->JAK2 NFkB_Active NF-κB (p65 subunit) Active JAK2->NFkB_Active  Inhibits NFkB_Inactive NF-κB (p65 subunit) Inactive NFkB_Inactive->NFkB_Active  LPS / Inflammatory Stimulus Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β, Ccl2) NFkB_Active->Cytokines

G In Vitro Assay Optimization Workflow Start 1. Define Assay Objective (e.g., Anti-inflammatory, Cytotoxicity) CellModel 2. Select Cell Model (e.g., Primary Macrophages, Cell Line) Start->CellModel Stimulus 3. Define Inflammatory Stimulus (e.g., LPS) CellModel->Stimulus ConcRange 4. Establish this compound Concentration Range (e.g., 1 nM - 100 µM) Stimulus->ConcRange Viability 5. Perform Cell Viability Assay (e.g., MTT, XTT) ConcRange->Viability FunctionalAssay 6. Perform Functional Assay (e.g., Cytokine ELISA, qPCR) Viability->FunctionalAssay Data 7. Analyze Data & Determine Optimal Concentration Window FunctionalAssay->Data

Frequently Asked Questions & Troubleshooting

Q1: I am not observing any anti-inflammatory effects with this compound in my cell-based assay. What could be wrong?

  • Check the cell model: this compound's effects are mediated through the Innate Repair Receptor (IRR), a heteromer of the EPO receptor and CD131 (β-common receptor). Confirm that your chosen cell line or primary cells express both EPOR and CD131 [2]. Myeloid lineage cells (e.g., macrophages) are a well-established model.
  • Verify the inflammatory stimulus: Ensure your model uses a potent and well-characterized inflammatory trigger, such as LPS, to activate the NF-κB pathway, which is a key target of this compound's inhibitory action [2].
  • Re-optimize concentration and timing: The effective concentration is highly dependent on the assay system. Perform a full dose-response curve. Furthermore, pre-treating cells with this compound for 1-2 hours before adding the inflammatory stimulus may be more effective than concurrent administration.

Q2: How do I ensure my measured effect is specific and not due to cytotoxicity?

  • Run a parallel viability assay: Always conduct a cell viability assay (e.g., MTT, MTS, XTT) under the exact same conditions as your functional assay [3].
  • Establish a non-toxic concentration range: The optimal concentration of this compound for its biological effect should show no significant reduction in cell viability compared to the untreated control. The workflow above includes this as a critical step.

Q3: The results from my dose-response experiments are highly variable. How can I improve reproducibility?

  • Ensure consistent cell state: Use low-passage cells and maintain consistent cell culture conditions. Passage number and cell confluency can affect receptor expression.
  • Prepare fresh treatment solutions: Aliquot and store this compound stock solutions as recommended to avoid freeze-thaw cycles and potential degradation.
  • Include robust controls: Each experiment should include:
    • Vehicle control: Cells + solvent used for this compound.
    • Stimulus control: Cells + inflammatory stimulus (e.g., LPS) + vehicle.
    • Inhibition control: Cells + stimulus + a known inhibitor (e.g., a JAK2 inhibitor), if available, to confirm your system is working.

Methodology Spotlight: Key In Vitro Assays

The table below outlines common assays you can adapt to measure this compound's effects, based on its known mechanisms.

Assay Type What It Measures Principle & Application with this compound
Cell Viability (e.g., MTT, XTT) [3] Metabolic activity of cells; indicates cytotoxicity. Use to establish the non-toxic concentration range for this compound in your specific cell model.
Enzyme-Linked Immunosorbent Assay (ELISA) Secreted protein levels. Measure the reduction of pro-inflammatory cytokines (e.g., TNF, IL-6) in the cell culture supernatant after this compound treatment [2].
Quantitative PCR (qPCR) Gene expression levels. Quantify the downregulation of mRNA for cytokines (Tnf, Il6) and chemokines (Ccl2, Ccl3) in cells treated with this compound [2].

References

cibinetide off-target effects assessment

Author: Smolecule Technical Support Team. Date: February 2026

Cibinetide Target Profile

Aspect Assessment Key Supporting Evidence
Primary Target Innate Repair Receptor (IRR); a heteromer of EPOR and CD131 (β-common receptor) [1] [2] [3]. Binds IRR with high affinity; activates anti-inflammatory JAK2/STAT signaling [1] [4].
Classic EPOR Homodimer No significant activity (key avoided off-target) [1] [2]. No erythropoiesis stimulation in vitro/in vivo; no hemoglobin increase in clinical trials [1] [5].
Downstream Signaling Inhibition of NF-κB p65 activity; reduction of pro-inflammatory cytokines (TNF, IL-6, IL-1β) [1]. Dependent on CD131 and JAK2 functionality; reduces cytokine/chemokine production in macrophages [1].
Reported Safety Profile Favorable; no serious drug-related adverse events in clinical trials [6] [5] [4]. Mild, transient side effects (e.g., headache, nausea, fatigue, injection site reactions) [2] [4].

The relationship between this compound, its receptor targets, and downstream effects can be visualized as follows:

G This compound's Selective Targeting of the Innate Repair Receptor (IRR) cluster_receptors Receptor Targets cluster_effects Biological Outcomes This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + CD131 Heteromer) This compound->IRR  High-Affinity Binding EPOR Classic EPOR Homodimer (Erythropoietic Receptor) This compound->EPOR  No Significant Binding TissueProtection Tissue Protection & Anti-apoptosis IRR->TissueProtection AntiInflammatory Anti-inflammatory & Immune Modulation IRR->AntiInflammatory NerveRepair Nerve Repair & Regeneration IRR->NerveRepair Erythropoiesis No Erythropoiesis (Key Off-Target Avoided) EPOR->Erythropoiesis  Pathway Avoided

Experimental Protocols for Off-Target Assessment

For researchers looking to validate this target profile in their own models, here are key methodologies from the literature.

In Vitro Assessment of IRR Selectivity
  • Purpose: To confirm this compound acts through the IRR and not the classic EPOR homodimer.
  • Key Methods:
    • Cell-Based Signaling: Use LPS-activated primary macrophages or other immune cells. Pre-treat cells with a JAK2 inhibitor (e.g., AG490) or a CD131-blocking antibody before adding this compound. Assess the inhibition of NF-κB p65 activation and reduced production of TNF, IL-6, and other cytokines [1].
    • Erythropoietic Progenitor Assay: Culture murine or human erythropoietic progenitors. Stimulate with EPO (positive control) or this compound. Measure differentiation by flow cytometry (e.g., for CD71) and hemoglobin synthesis. This compound should show no activity compared to EPO [1].
In Vivo Assessment of Efficacy and Safety
  • Purpose: To demonstrate tissue-protective and anti-inflammatory effects without erythropoietic activity in a whole organism.
  • Key Methods:
    • DSS-Induced Colitis Model (Mouse): Once colitis is established, treat mice with this compound, EPO, or solvent intraperitoneally daily for 6-7 days. Monitor weight gain, survival, and fecal hemoglobin content. Analyze colonic tissue for immune cell infiltration (flow cytometry) and cytokine levels [1].
    • Metabolic/Neuropathy Models: In models of type 2 diabetes, administer this compound subcutaneously daily for 28 days. Monitor metabolic parameters (HbA1c) and assess neuropathic symptoms via panaires and objective measures like corneal nerve fiber density (CNFD) [5].

Frequently Asked Questions for Troubleshooting

Q1: My in vitro assay shows no anti-inflammatory effect with this compound. What could be wrong?

  • Confirm Cell Model: Ensure your cell type (e.g., primary macrophages, microglia) expresses the IRR complex. Check for mRNA or protein levels of both EPOR and CD131 [1] [3].
  • Verify Receptor Functionality: The anti-inflammatory effect is dependent on JAK2 and CD131. Use specific inhibitors (JAK2 inhibitor) or blocking antibodies to confirm the pathway is intact and being engaged [1].
  • Inflammatory Stimulus: this compound modulates an active inflammatory response. Ensure your cells are adequately stimulated (e.g., with LPS) to observe a measurable inhibitory effect [1].

Q2: How can I be sure that this compound is not acting on the classic erythropoietin receptor in my in vivo model?

  • Direct Measurement: The most straightforward method is to monitor hematocrit and hemoglobin levels in the blood periodically during and after treatment. This compound will not cause an increase, whereas EPO will [1] [5].
  • Use a Positive Control: Include an EPO-treated group in your experiment. A clear divergence in hematological parameters between the EPO and this compound groups confirms the selective action of this compound [1].

Q3: Are there any known off-target interactions or safety concerns?

  • Clinical Safety: Phase 2 trials have reported no serious adverse events related to this compound. The most common side effects are mild and transient (e.g., headache, mild nausea, injection site reactions) [6] [5] [4].
  • Cardiovascular Risk: A key advantage is that this compound does not increase hematocrit, thereby avoiding the thrombosis and hypertension risks associated with EPO therapy [2].

References

Understanding & Mitigating Injection Site Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Injection site reactions are common adverse events with subcutaneous biologics, primarily driven by immune activation in the skin and subdermal tissue [1] [2]. The table below summarizes the core risk factors and corresponding mitigation strategies for drug development.

Risk Factor Category Specific Factor Impact on ISRs Evidence-Based Mitigation Strategy
Formulation pH Low (<3) or high (>9) pH causes pain, irritation, tissue damage [3]. Buffer to approach physiological pH (~7.4) where stability allows [1] [3].
Osmolality Hypertonic solutions >600 mOsm/kg cause pain [3]. Aim for isotonicity (~300 mOsm/kg); limit hypertonicity [1] [3].
Viscosity Lower viscosity (<10 cP) may be associated with greater injection pain [1]. Optimize viscosity; consider formulations in 15-20 cP range for better tolerability [1].
Excipients/Buffer Certain buffers (e.g., citrate) can increase pain [1] [3]. Explore pain-reducing buffers (e.g., sodium bicarbonate) [3].
Administration Needle Geometry Longer, larger diameter, blunt needles increase pain [3]. Use shorter, smaller-gauge, sharp, silicone-lubricated needles [3].
Injection Site Thigh injections are generally more painful than the abdomen [3]. For self-injection, advise patients to use the abdominal area [4].
Injection Technique Improper technique (e.g., into shoulder capsule) causes severe injury [5]. Use proper IM technique: 90° angle, deep into deltoid muscle [5].

Preclinical Testing & Experimental Workflows

Incorporating ISR assessment early in development can de-risk candidates and optimize formulations.

ISR Testing Platform

Genoskin's ISR Platform uses immunocompetent human skin models (HypoSkin) to characterize local immune responses to drug candidates before clinical trials [2]. This platform helps:

  • Identify and understand local adverse reactions by exposing the human skin model to the drug candidate and observing classic ISR signs (redness, swelling) [2].
  • Mitigate safety concerns early, allowing for formulation adjustments prior to clinical phases [2].
Experimental Protocol: Tolerance Protocol

For managing cutaneous hypersensitivity in clinical or non-clinical studies, a structured tolerance protocol can be implemented. The following workflow is adapted from research on CGRP antibodies and is a useful model for systematic assessment [4].

G Start Tolerance Protocol for ISR Assessment Prep Pre-Injection (30 mins prior): • Oral Antihistamine • Topical Corticosteroid applied to site Start->Prep Site Injection Site Selection: Prefer abdomen over thigh or arm Prep->Site Post Immediate Post-Injection: • Oral NSAID (e.g., Ibuprofen) • Cold Compress • Reapply Topical Corticosteroid Site->Post Home Ongoing Care (48-72 hrs): • Continue daily antihistamine • Apply topical corticosteroid BID • Use cold compresses as needed Post->Home Monitor Monitor & Document: • Symptom severity • Reaction size • Resolution time Home->Monitor

Medication Details for Protocol [4]:

  • Antihistamines (choose one): Loratadine (10 mg), Cetirizine (10 mg), Fexofenadine (180 mg).
  • Topical Corticosteroids (choose one): Hydrocortisone 1% (OTC), Triamcinolone 0.1% (prescription).
  • NSAIDs (choose one): Ibuprofen (400-600 mg), Naproxen (220 mg).

Grading & Reporting ISRs

Consistent grading and reporting are crucial for data comparison.

FDA Toxicity Grading Scale

The FDA Guidance provides a standard scale for grading ISRs [1]:

Grade Erythema Induration (Swelling)
1 (Mild) >0 to ≤2.5 cm >0 to ≤2.5 cm
2 (Moderate) >2.5 to ≤5 cm >2.5 to ≤5 cm
3 (Severe) >5 cm >5 cm
4 (Potentially Life-threatening) Necrosis or exfoliative dermatitis -
Adverse Event Reporting

For clinical trials, significant Adverse Events (AEs) should be reported to the Vaccine Adverse Event Reporting System (VAERS), co-managed by the CDC and FDA, to compile and analyze safety data [5].

Frequently Asked Questions (FAQs)

Q1: What is the immunological basis for ISRs with subcutaneous biologics? The subdermal tissue (hypodermis) is rich in dendritic cells, which are potent antigen-presenting cells [1]. The injection process triggers these cells, potentially driving an immunogenic response against the injected protein, leading to local inflammation [1].

Q2: Are delayed ISRs a concern? Yes. Some reactions are delayed, appearing 24-48 hours post-injection [4]. This is often due to a learned immune response, where the immune system mounts a stronger reaction to subsequent injections after recognizing the biologic as foreign [4].

Q3: Does premedication prevent ISRs? Evidence suggests that premedication with antihistamines or corticosteroids does not reliably prevent ISRs from occurring [3]. However, as part of a structured tolerance protocol, these medications can effectively manage and reduce the severity of symptoms [4].

Q4: What are the critical formulation properties to control? The key properties are pH, osmolality, and viscosity [1] [3]. The goal is to formulate as close as possible to physiological conditions (pH ~7.4, ~300 mOsm/kg) while balancing stability and solubility requirements [1].

References

cibinetide pharmacokinetics half-life data

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the known half-life of cibinetide in humans? A: As of late 2025, specific half-life values for this compound from published human clinical trials are not readily available in the public domain. This compound (also known as ARA 290) is a synthetic peptide designed to activate the innate repair receptor [1]. Its pharmacokinetics are expected to follow principles common to peptide-based therapeutics.

Q2: What factors could cause variability in this compound's measured half-life? A: Several patient-specific and experimental factors can influence pharmacokinetic measurements, which is critical for troubleshooting experimental data [2]. Key considerations are summarized in the table below.

Factor Impact on PK Parameters Troubleshooting Tip
Renal Function Impaired kidney function can significantly decrease the clearance of drugs, leading to a prolonged half-life [3]. Carefully screen and document the renal function (e.g., eGFR) of study subjects.
Route of Administration Subcutaneous administration (common for peptides) can show different absorption rates and bioavailability compared to IV, affecting the observed half-life [4]. Ensure the administration route is consistent and well-documented. For SC, note injection site.
Subject Population Age, sex, and genetic makeup can cause inter-individual variability in drug metabolism and clearance [2] [4]. Use a controlled study design and consider population pharmacokinetic (PopPK) modeling.

Q3: Our experimental half-life data for this compound is inconsistent. What should we investigate? A: Inconsistent results often stem from methodological or analytical issues. Focus on these areas:

  • Bioanalytical Method: Confirm your LC-MS/MS method for quantifying this compound in plasma has been fully validated. Key parameters include selectivity, accuracy/precision, and a clearly defined lower limit of quantification (LLOQ). Inconsistent data can arise from matrix effects or insufficient method sensitivity [3].
  • Sample Handling: Peptides like this compound can be unstable in biological samples. Ensure proper sample collection, immediate processing, and storage at the correct temperature to prevent degradation before analysis.
  • Data Analysis: Verify that the pharmacokinetic model (e.g., non-compartmental analysis) is appropriate for the concentration-time profile. Incorrect assignment of the terminal elimination phase is a common source of error in half-life calculation [3].

Experimental Protocol: Determining Peptide Half-Life

Below is a generalized workflow for determining the half-life of a peptide like this compound in a preclinical or clinical study, synthesizing guidance from pharmacokinetic resources [3].

1. Study Design

  • Use a controlled study, such as a single-dose, crossover design where feasible.
  • Define the route of administration (e.g., subcutaneous injection).

2. Blood Sample Collection

  • Collect blood samples at predetermined time points post-dose. A typical scheme might include: pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours.
  • The exact timing should be piloted to adequately capture the absorption, distribution, and elimination phases.

3. Sample Processing & Analysis

  • Centrifuge blood samples to obtain plasma immediately after collection.
  • Store plasma at -80°C until analysis.
  • Use a validated LC-MS/MS method to quantify this compound concentrations in the plasma samples [5] [3].

4. Pharmacokinetic Analysis

  • Plot the mean plasma concentration versus time.
  • Use a specialized pharmacokinetic software program (e.g., Phoenix WinNonlin) to perform Non-Compartmental Analysis (NCA).
  • The terminal elimination half-life ((t_{1/2})) is calculated using the formula: (t_{1/2} = 0.693 / \lambda_z), where (\lambda_z) is the terminal elimination rate constant [6].

This compound Mechanism of Action

This diagram illustrates the described signaling pathway of this compound, which acts through the Erythropoietin Receptor (EPOR) complex to mediate its non-erythropoietic effects [1].

CibinetidePathway cluster_cell Cell Membrane Label This compound Signaling Pathway This compound This compound EPOR EPOR This compound->EPOR Binds CD131 CD131 (βCR) EPOR->CD131 Dimerizes With ReceptorComplex EPOR/CD131 Complex EPOR->ReceptorComplex Forms JAK2 JAK2 Activation ReceptorComplex->JAK2 Activates STAT Downstream Signaling JAK2->STAT Phosphorylates RUNX1 RUNX1 Activation STAT->RUNX1 Induces Effects Tissue Protection Metabolic Regulation RUNX1->Effects Leads to

Where to Find Specific Data

To obtain the specific data you need, I suggest these approaches:

  • Clinical Trial Registries: Search portals like ClinicalTrials.gov. Completed trial records sometimes have results or links to publications.
  • Scientific Publications: Use databases like PubMed and search for "this compound," "ARA 290," and "pharmacokinetics" or "phase I."
  • Patent Literature: Patent filings for the drug often contain detailed experimental data, including pharmacokinetic parameters.

References

cibinetide batch-to-batch variability testing

Author: Smolecule Technical Support Team. Date: February 2026

Cibinetide (ARA290) Basic Information

For any batch quality assessment, confirming the fundamental identity and purity of the peptide is the first step. The table below summarizes its core characteristics:

Property Specification
IUPAC Name This compound (also known as ARA290) [1] [2]
Sequence Pyr-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser [1] [2]
Sequence Shortening Pyr-EQLERALNSS [2]
Molecular Formula C51H84N16O21 [1] [2]
Molecular Weight 1257.3 g/mol [1] [2]
CAS Number 1208243-50-8 [1] [2]
Peptide Purity (HPLC) Often >95% (e.g., 95.78% cited by one supplier) [2]
Appearance White to off-white powder [1]

Mechanism of Action & Experimental Workflow

Understanding this compound's mechanism is crucial for designing relevant bioassays to confirm the biological consistency between batches.

G This compound This compound IRR Innate Repair Receptor (IRR) This compound->IRR EPOR EPOR Subunit IRR->EPOR CD131 CD131 Subunit IRR->CD131 Signaling Downstream Signaling IRR->Signaling Effects Effects Signaling->Effects

The diagram above shows that this compound selectively activates the Innate Repair Receptor (IRR), a heteromer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131) [3] [4]. This activation triggers specific downstream signaling events:

  • JAK2/STAT Pathway: Activation of the IRR leads to the phosphorylation of JAK2 and STAT proteins, initiating a tissue-protective gene expression profile [3].
  • Inhibition of NF-κB: A key anti-inflammatory mechanism of this compound is the suppression of the NF-κB pathway, particularly reducing the activity of the p65 subunit. This leads to decreased transcription of pro-inflammatory cytokines like TNF, IL-1β, and IL-6 [3].
  • Functional Outcomes: The resulting biological effects are anti-inflammatory, anti-apoptotic (cell protection), and tissue-reparative, including observed nerve regeneration [3] [5] [4].

Based on this mechanism, you can design an experimental workflow to characterize new batches, as shown below.

G Start Incoming this compound Batch PhysChem Physicochemical Characterization Start->PhysChem BioAssay Functional Bioassay PhysChem->BioAssay DataComp Data Comparison BioAssay->DataComp Result Result DataComp->Result Meets pre-set quality ranges? Pass Pass Result->Pass Yes Fail Fail Result->Fail No

Proposed Batch Consistency Testing Strategy

Since direct data on this compound variability is unavailable, the following strategy is proposed based on general principles for peptide quality control and the specific biology of this compound.

Physicochemical Characterization

This ensures the primary quality and identity of the peptide.

Test Method Acceptance Criterion (Example)
Identity (Mass) Mass Spectrometry (MS) Molecular weight confirmation (1257.3 Da) [1] [2]
Identity (Sequence) HPLC co-elution with a reference standard >95% purity [2]
Purity & Impurities Reverse-Phase HPLC Single main peak; report and control related substances
Amino Acid Analysis Hydrolysis & HPLC Composition matches theoretical sequence [2]
Water Content Karl Fischer Titration ≤10% (for lyophilized powder)
Sterility USP <71> Sterile (if required for formulation)
Functional Bioassays

These tests confirm that the batch is biologically active and consistent.

  • Cell-Based Assay (Anti-inflammatory Activity)
    • Protocol: Use primary macrophages (e.g., from mouse bone marrow) or a macrophage cell line. Pre-treat cells with different concentrations of the this compound batch (e.g., 1-100 nM) for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours [3].
    • Readout: Measure the reduction in the production of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA. A consistent dose-dependent inhibition compared to a reference standard should be observed [3].
  • Cell-Based Assay (Cell Signaling)
    • Protocol: Use a cell line expressing the IRR (EPOR and CD131). Stimulate with the this compound batch for 15-30 minutes.
    • Readout: Analyze cell lysates via Western Blot to detect phosphorylation of JAK2 or STAT5 [3]. This directly confirms activation of the intended signaling pathway.
  • In-Vivo Efficacy Model (For Higher-Throughput Screening)
    • Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice [3].
    • Protocol: Once colitis is established (e.g., after 7 days of DSS), administer the test this compound batch intraperitoneally daily (e.g., at a research dose). Compare against a vehicle control and a batch with known efficacy.
    • Key Metrics: Monitor weight loss, disease activity index, and survival. A good batch will show significant amelioration of clinical symptoms [3].

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility and storage protocol for this compound? this compound is typically supplied as a lyophilized powder. It is soluble in water (≥66.67 mg/mL) and aqueous solutions at basic pH (e.g., 0.1 M NaOH) [1]. For long-term storage, keep the powder at or below -20°C in a sealed container, protected from moisture. Prepare fresh solutions promptly for experiments [1] [2].

Q2: Does this compound have erythropoietic (blood-forming) effects? No. A key characteristic of this compound is that it is a non-erythropoietic EPO derivative. It is engineered to activate the tissue-protective IRR without stimulating the EPOR homodimer responsible for red blood cell production. Clinical studies confirm no significant changes in hemoglobin levels after treatment [3] [5] [4].

Q3: What are the reported safety and tolerability profiles of this compound in clinical trials? In human trials (e.g., for diabetes neuropathy and sarcoidosis), subcutaneous this compound was generally well-tolerated. Reported adverse events were mild and included transient headache, dizziness, mild nausea, and injection site reactions. No serious drug-related adverse events or anti-cibinetide antibodies were reported in these studies [5] [6] [4].

References

cibinetide reconstitution protocol for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Reconstitution & Dosing Protocols

The table below summarizes the standard reconstitution method and documented dosing regimens from human clinical trials.

Parameter Specification
Standard Vial Size 16 mg [1]
Recommended Diluent Bacteriostatic Water [1]
Standard Volume 2.0 mL [1]
Final Concentration 8 mg/mL [1]
Common Human Dose 4 mg once daily (subcutaneous) [1] [2] [3]
Dose Volume (for 4 mg) 0.50 mL (or 50 units on an insulin syringe) [1]
Studied Dose Range 1 mg, 4 mg, and 8 mg daily [1] [4]
Common Duration in Trials 28 days (up to 12 weeks in some studies) [1] [4] [2]

Step-by-Step Reconstitution Guide

Follow this protocol for reconstituting a 16 mg vial of cibinetide to achieve an 8 mg/mL solution [1]:

  • Gather Supplies: Ensure you have a 16 mg vial of lyophilized this compound, bacteriostatic water, a sterile syringe (capable of holding 2.0 mL), an alcohol swab, and a sharps container.
  • Aseptic Technique: Clean the rubber stopper of the vial with an alcohol swab and allow it to dry.
  • Draw Diluent: Draw 2.0 mL of bacteriostatic water into the sterile syringe.
  • Reconstitute: Slowly inject the bacteriostatic water down the inner wall of the peptide vial to avoid aggressive foaming. Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking to prevent denaturing the peptide.
  • Storage: The reconstituted solution should be refrigerated at 2–8 °C (36–46 °F) and protected from light. Discard the solution if it becomes cloudy or discolored.

Experimental & Clinical Dosing Data

For experimental design, you can refer to the dosing schemes that have been empirically tested in clinical trials. The following table consolidates key findings.

Condition Studied Dosing Regimen Key Efficacy Findings Citation
Sarcoid-Associated Small Fiber Neuropathy 1, 4, or 8 mg SC once daily for 28 days 4 mg dose significantly increased corneal nerve fiber area and intraepidermal nerve fibers (GAP-43+). Pain improved in all groups. [4]
Type 2 Diabetes with Neuropathy 4 mg SC once daily for 28 days Improved neuropathic symptoms and metabolic control (HbA1c, lipid profile). Increased corneal nerve fiber density in a subset of patients. [5]
Diabetic Macular Edema (DME) 4 mg SC once daily for 12 weeks The regimen was safe and well-tolerated. Some participants showed improvements in patient-reported outcomes, CRT, and albuminuria. [2] [3]
Experimental Colitis (Mouse Model) Intraperitoneal injection after disease induction Ameliorated clinical course, reduced immune cell infiltration, and diminished pro-inflammatory cytokines (TNF, IL-6) via IRR and JAK2/NF-κB pathway. [6]

Troubleshooting & FAQs

Q1: The reconstituted solution appears cloudy. What should I do? A: Discard the solution immediately. A properly reconstituted this compound solution should be clear. Cloudiness may indicate contamination or peptide degradation. Always use aseptic technique and ensure your diluent is sterile [1].

Q2: How should the peptide be stored before and after reconstitution? A: Lyophilized (powder) this compound should be stored frozen, ideally at around -20 °C, and protected from light. After reconstitution, it must be refrigerated at 2–8 °C. Avoid repeated freeze-thaw cycles of the reconstituted solution; consider aliquoting it if possible [1].

Q3: What is the biological mechanism of this compound? A: this compound is a synthetic 11-amino acid peptide that selectively activates the Innate Repair Receptor (IRR), a heteromer of the erythropoietin receptor (EPOR) and CD131 (β common receptor) [7] [6] [5]. This activation triggers anti-apoptotic, anti-inflammatory, and tissue-protective pathways without causing erythropoiesis [6] [5]. The diagram below illustrates this signaling pathway.

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR / CD131 Complex) This compound->IRR JAK2 JAK2 Phosphorylation IRR->JAK2 NFkB Inhibition of NF-κB p65 Activity JAK2->NFkB Effects Anti-inflammatory Cytokines Tissue Protection Nerve Fiber Regeneration NFkB->Effects

Q4: What are the common solvents and injection volumes for in vivo studies? A: In clinical trials, this compound was reconstituted with bacteriostatic water for subcutaneous injection [1]. Volumes were standardized; for instance, a 4 mg dose from an 8 mg/mL solution is a 0.50 mL injection, which is a practical volume for SC delivery in humans [1]. For animal models, the volume should be adjusted according to species-specific guidelines.

References

cibinetide efficacy versus standard colitis treatments

Author: Smolecule Technical Support Team. Date: February 2026

Cibinetide vs. Standard Ulcerative Colitis Treatments

Therapy Class / Type Mechanism of Action Key Efficacy Data (Induction of Remission) Development Status for UC
This compound IRR (Innate Repair Receptor) agonist [1] Binds EPOR/CD131 heteromer; inhibits NF-κB, reduces pro-inflammatory cytokines/chemokines [1] Pre-clinical (DSS-induced murine colitis): Improved weight gain, survival, reduced histologic damage, myeloid cell infiltration [1] Investigational; early research phase (pre-clinical evidence) [1]
Upadacitinib JAK inhibitor (Small molecule) [2] Inhibits JAK-STAT signaling pathway [3] Clinical (NMA of RCTs): Ranked highest for inducing clinical remission (99.08% probability) [2] Approved for moderate-to-severe UC [3]
Infliximab anti-TNF (Biologic) [2] Neutralizes tumor necrosis factor-alpha (TNF-α) [3] Clinical (NMA of RCTs): High likelihood of inducing clinical remission, ranked closely behind Upadacitinib [2] Approved for moderate-to-severe UC [4]
Guselkumab IL-23p19 inhibitor (Biologic) [2] Targets IL-23, a key driver of inflammation [3] Clinical (NMA of RCTs): High likelihood of inducing clinical remission [2] Approved (FDA: Sept 2024) for UC [3]
Vedolizumab anti-integrin (Biologic) [5] Blocks α4β7 integrin, preventing lymphocyte trafficking to gut [5] Clinical (Guidelines): Recommended for induction/maintenance in moderate-to-severe UC [5] Approved for moderate-to-severe UC [5]
5-ASAs Aminosalicylate [6] Topical anti-inflammatory effect on colonic mucosa [5] Clinical (Guidelines): First-line for mild-to-moderate UC [6] Approved and standard first-line therapy [6]

This compound Experimental Data and Mechanism

The primary evidence for this compound in colitis comes from a 2017 pre-clinical study using a mouse model of colitis [1].

  • Experimental Protocol: Researchers induced colitis in C57BL/6N mice using dextran sulphate sodium (DSS) in drinking water for 7 days [1]. After colitis was established, from day 8 to 14, mice were treated daily with this compound, full-length EPO (which activates both tissue-protective and erythropoietic receptors), or a solvent control (PBS) [1].
  • Key Findings: Compared to the control group, this compound treatment resulted in:
    • Improved Clinical Course: Better weight gain and significantly higher survival rates [1].
    • Preserved Tissue Integrity: Reduced histopathological damage and immune cell infiltration into the colonic lamina propria [1].
    • Reduced Inflammation: Lower production of key pro-inflammatory mediators, including TNF, IL-1β, IL-6, and various chemokines, from myeloid cells like macrophages [1].
    • No Erythropoiesis: Unlike EPO, this compound did not increase hemoglobin levels, confirming its selective action [1].
This compound Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects, based on the experimental findings [1]:

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR + CD131) This compound->IRR JAK2 JAK2 IRR->JAK2 Activates NFkB NF-κB p65 JAK2->NFkB Inhibits Activation Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) NFkB->Cytokines Reduced Transcription Outcome Anti-inflammatory Effect Ameliorated Colitis Cytokines->Outcome

The mechanism is dependent on CD131 and JAK2 functionality, leading to inhibition of the NF-κB signaling pathway, a central driver of inflammation [1].


Key Takeaways for Researchers

  • A Novel, Targeted Mechanism: this compound works through the innate repair receptor (IRR), a distinct pathway from current biologics and small molecules. Its action is focused on modulating innate immune cells (like macrophages) without broad immunosuppression [1].
  • Pre-clinical Promise, Clinical Unknowns: While its efficacy in mouse models is compelling, its performance in human UC patients is not yet established. A significant advantage in pre-clinical data is the lack of erythropoietic side effects, a risk with full-length EPO [1].
  • Position in the Treatment Landscape: Current treatment guidelines for UC involve a step-up approach, starting with 5-ASAs for mild disease and escalating to biologics (like anti-TNF, anti-integrin, anti-IL-23) or small molecules (JAK inhibitors, S1P modulators) for moderate-to-severe disease [6] [5]. A 2025 network meta-analysis ranks newer agents like Upadacitinib highly for efficacy [2]. This compound remains a potential future candidate in this crowded and advancing field.

References

cibinetide vs other IRR agonists tissue protection

Author: Smolecule Technical Support Team. Date: February 2026

Cibinetide Profile and Mechanism

This compound is a synthetic peptide designed to selectively activate the Innate Repair Receptor (IRR), a heteromer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). Its key characteristic is providing tissue protection without stimulating erythropoiesis [1].

  • Primary Mechanism: Selective activation of the EPOR-CD131 complex (IRR) [1].
  • Key Signaling Pathways: Engages JAK2/STAT signaling and exerts potent anti-inflammatory effects by inhibiting the NF-κB pathway, reducing pro-inflammatory cytokines like TNF, IL-6, and IL-1β [1].
  • Therapeutic Effects:
    • Ameliorates experimental colitis by reducing immune cell infiltration and pro-inflammatory disease mediators [1].
    • Improves impaired wound healing in models of genetic diabetes [2].

The following diagram illustrates the core mechanism of this compound and the experimental workflow used to validate its function.

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR / CD131 Heteromer) This compound->IRR JAK2 JAK2 Activation IRR->JAK2 STAT STAT Phosphorylation JAK2->STAT NFkB_Inhibit Inhibition of NF-κB p65 JAK2->NFkB_Inhibit AntiInflammatory Anti-inflammatory & Tissue-Protective Effects STAT->AntiInflammatory NFkB_Inhibit->AntiInflammatory Exp1 In Vivo Model: DSS-Induced Colitis (Mouse) Readout1 Readouts: • Weight & Survival • Histopathology (Colitis Score) • Immune Cell Influx (Flow Cytometry) • Cytokine/Chemokine Levels Exp1->Readout1 Exp2 Primary Cell Model: LPS-Activated Macrophages Readout2 Readouts: • NF-κB p65 Activity • Cytokine Production (TNF, IL-6, IL-1β) • CD131 & JAK2 Dependency Exp2->Readout2

Comparison with Other Tissue-Protective Agents

The table below compares this compound with Pirfenidone and Nintedanib, two other agents with tissue-protective and anti-fibrotic effects that work through distinct mechanisms.

Feature This compound Pirfenidone Nintedanib
Drug Class Selective IRR Agonist (Peptide) Pyridone (Small Molecule) Multi-Tyrosine Kinase Inhibitor (Small Molecule)
Primary Molecular Target EPOR-CD131 Heteromer (IRR) [1] MRTF (Myocardin-Related Transcription Factor) [3] VEGFR, PDGFR, FGFR [4] [5]
Key Signaling Pathways JAK2/STAT5; NF-κB inhibition [1] Inhibition of MRTF signaling; modulates TGF-β [3] [6] TGF-β1/Smad2 inhibition; anti-angiogenic [4]
Erythropoietic Activity No [1] No data from search No data from search
Primary Therapeutic Context Inflammatory Bowel Disease models; Wound Healing in diabetes [2] [1] Idiopathic Pulmonary Fibrosis (IPF); Radiation-Induced Lung Injury (RILI) [3] [7] Idiopathic Pulmonary Fibrosis (IPF); SARD-ILD; Cancer (investigational) [8] [4] [5]
Key Experimental Evidence Reduced colitis severity, immune cell influx, and pro-inflammatory cytokines in murine DSS-colitis [1] Inhibits MRTF in lung fibroblasts; reduces T cell activation and cytokine release [3] [6]; improves radiographic outcomes in RILI patients [7] Slows lung function decline in IPF/SARD-ILD [8]; reduces inflammation/fibrosis in murine RILI model via TGF-β1/Smad2 [4]

Key Experimental Protocols for this compound

For researchers looking to validate IRR agonist activity, here are the core methodologies from the cited studies on this compound.

  • In Vivo Colitis Model: Dextran Sulphate Sodium (DSS)-Induced Colitis in C57BL/6 mice. Mice are administered DSS in drinking water for 7 days to induce colitis, followed by a recovery period with daily intraperitoneal injections of this compound, EPO, or solvent control [1].
  • Primary Cell Assay: LPS-Activated Primary Macrophages. Primary macrophages are stimulated with Lipopolysaccharide (LPS) and treated with this compound. The anti-inflammatory effect is shown to be dependent on CD131 and JAK2 functionality, assessed via NF-κB p65 activity and cytokine production measurements [1].
  • Key Readouts:
    • Clinical: Body weight change, survival, fecal hemoglobin content [1].
    • Histopathological: Colitis score evaluation of tissue integrity and immune cell infiltration [1].
    • Immunological: Flow cytometry of lamina propria immune cells (neutrophils, monocytes, T-cells); intracellular cytokine staining (TNF, IFN-γ, IL-17A); FAC-sorting and mRNA expression analysis of Epor and CD131 [1].
    • Molecular: NF-κB p65 binding activity assay (e.g., EMSA); measurement of cytokine/chemokine levels (e.g., TNF, IL-6, Ccl2) [1].

Research Implications and Distinctions

The distinct mechanism of this compound offers specific advantages and considerations for drug development.

  • Targeted Action vs. Erythropoietin: Unlike full-length Erythropoietin (EPO), which activates both erythropoietic EPOR homodimers and tissue-protective IRRs, this compound selectively targets the IRR. This translates to tissue-protective and anti-inflammatory benefits without increasing hemoglobin levels, potentially avoiding thromboembolic risks associated with EPO therapy [1].
  • Mechanistic Distinction from Anti-fibrotics: While Pirfenidone and Nintedanib are primarily classified as anti-fibrotic agents and have demonstrated immunomodulatory effects as a consequence, this compound is primarily a direct immunomodulator targeting a specific cytokine receptor complex to resolve inflammation and promote repair [1] [3] [6].

References

Comprehensive Safety Comparison: Cibinetide vs. Erythropoietin for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The development of safer erythropoietin derivatives has become a major focus in pharmaceutical research due to the well-documented safety limitations of conventional erythropoietin (EPO) therapy. While EPO has proven highly effective for treating anemia associated with chronic kidney disease and chemotherapy, its use is associated with significant cardiovascular risks, including thromboembolic complications, hypertension, and increased hematocrit that can lead to dangerous blood hyperviscosity. These safety concerns have driven the development of alternative compounds that retain EPO's beneficial tissue-protective and anti-inflammatory properties without its erythropoietic effects.

Cibinetide (also known as ARA290) represents a novel class of non-hematopoietic EPO derivatives that specifically target the innate repair receptor (IRR) while avoiding activation of the homodimeric EPO receptor responsible for red blood cell production. This comprehensive analysis compares the safety profiles of this compound and erythropoietin based on current preclinical and clinical evidence, providing drug development professionals with structured experimental data and safety comparisons to inform research decisions. The evidence demonstrates that this compound maintains the desirable anti-inflammatory and tissue-protective properties of EPO while exhibiting a markedly improved safety profile free from the hematologic complications that limit EPO's therapeutic potential.

Mechanisms of Action and Receptor Specificity

The fundamental difference in safety profiles between this compound and erythropoietin stems from their distinct receptor binding affinities and downstream signaling pathways. Understanding these mechanistic differences is essential for predicting their respective safety considerations in therapeutic applications.

Table 1: Mechanism of Action Comparison

Feature Erythropoietin (EPO) This compound (ARA290)
Primary Receptor EPOR homodimer EPOR-β common receptor (CD131) heterocomplex
Erythropoietic Activity Potent stimulation Negligible to absent
Tissue Protective Effects Present via heteroreceptor activation Selective activation
JAK-STAT Signaling Strong activation (EPOR homodimer) Selective modulation (IRR)
NF-κB Pathway Effects Variable, context-dependent Consistent anti-inflammatory inhibition
hematocrit Impact Significant increase No significant change

Erythropoietin exerts its effects through two distinct receptor systems: the classical homodimeric EPOR responsible for erythropoiesis, and the heterodimeric innate repair receptor (IRR) composed of one EPOR subunit and one β-common subunit (CD131) that mediates tissue protection. The homodimeric EPOR has high affinity for EPO, and activation triggers JAK2-STAT5 signaling cascade that promotes erythroid progenitor cell survival, proliferation, and differentiation, resulting in increased red blood cell production. Unfortunately, this erythropoietic effect also leads to increased hematocrit, blood viscosity, and platelet activation, creating the cardiovascular risk profile associated with EPO therapy [1] [2].

In contrast, this compound is an 11-amino acid peptide scientifically engineered from the helix B surface of erythropoietin, specifically modified to selectively bind the IRR while having minimal affinity for the homodimeric EPOR. This receptor selectivity allows this compound to activate tissue protective pathways – including anti-inflammatory effects, reduction of apoptotic signaling, and cellular stress response modulation – without stimulating red blood cell production. The activation of IRR by this compound modulates inflammatory responses primarily through inhibition of NF-κB nuclear translocation and reduction of pro-inflammatory cytokine production, particularly in myeloid cells such as macrophages and monocytes [3] [4].

G EPO EPO EPOR_homodimer EPOR Homodimer EPO->EPOR_homodimer IRR IRR (EPOR-CD131) EPO->IRR This compound This compound This compound->IRR JAK2_STAT5 JAK2-STAT5 Pathway EPOR_homodimer->JAK2_STAT5 NFkB_inhibition NF-κB Inhibition IRR->NFkB_inhibition Erythropoiesis Erythropoiesis JAK2_STAT5->Erythropoiesis Tissue_Protection Tissue Protection NFkB_inhibition->Tissue_Protection Hematologic_Risk Hematologic Risks Erythropoiesis->Hematologic_Risk Safety_Profile Improved Safety Profile Tissue_Protection->Safety_Profile

Figure 1: Signaling Pathway Comparison between EPO and this compound

The cell-type specific expression of these receptor complexes further explains the different safety profiles. Homodimeric EPOR is predominantly expressed on erythroid precursor cells, while the IRR is primarily expressed on non-hematopoietic cells, including neuronal cells, endothelial cells, and immune cells such as macrophages. This distribution enables this compound to exert protective effects on vulnerable tissues without activating the erythroid precursors that lead to increased hematocrit and associated thrombotic risks [3] [2]. The specific receptor targeting of this compound represents a significant advance in harnessing the beneficial aspects of EPO signaling while avoiding its most dangerous side effects.

Comprehensive Safety Profile Comparison

Hematologic Safety Parameters

The most significant safety advantage of this compound over erythropoietin is its absence of hematologic effects, particularly the lack of erythropoietic activity that underlies many of EPO's serious adverse effects.

Table 2: Hematologic Safety Comparison

Parameter Erythropoietin This compound Clinical Implications
Erythropoietic Activity Potent stimulation None detected This compound avoids polycythemia risk
Hematocrit Impact Significant increase (dose-dependent) No significant change No hyperviscosity with this compound
Platelet Effects Increased concentration and activation Reduced consumption in IBMIR Lower thrombosis risk with this compound
Hemoglobin Levels Substantial increase Maintains levels without increase This compound doesn't mask blood loss
Thromboembolic Risk Significantly increased No increase reported Major safety advantage for this compound

Erythropoietin administration consistently produces dose-dependent increases in hematocrit, hemoglobin, and red blood cell counts – effects that are therapeutic intentions in anemia treatment but become dangerous safety concerns in non-anemic patients or with excessive dosing. These hematologic effects create a pro-thrombotic state characterized by increased blood viscosity, platelet activation, and endothelial activation. Clinical studies have documented that EPO treatment increases the risk of venous thromboembolism, myocardial infarction, and cerebrovascular events, particularly when target hemoglobin levels exceed 11-12 g/dL [1] [5]. A clinical trial of high-dose EPO in preterm infants with intraventricular hemorrhage reported a concerning though not statistically significant increase in mortality (16.7% vs. 8.2% in controls), highlighting the potential risks of EPO in vulnerable populations [5].

In contrast, this compound exhibits a completely different hematologic safety profile. Across multiple clinical trials, this compound administration has not produced significant changes in hematocrit, hemoglobin levels, or red blood cell parameters. In a phase 2 trial of this compound for diabetic macular edema, no hematologic alterations were observed despite 12 weeks of continuous therapy at 4 mg/day subcutaneous administration [6] [7]. Similarly, in studies of this compound for neuropathic pain and sarcoidosis, researchers specifically noted the absence of erythropoietic effects even with prolonged treatment [1] [3]. This fundamental difference means this compound can be administered without requiring the intensive hematologic monitoring necessary with EPO therapy and without the associated thromboembolic risks.

Cardiovascular and Systemic Safety

Beyond hematologic effects, this compound demonstrates advantages in cardiovascular and overall systemic safety profiles compared to erythropoietin.

Erythropoietin's cardiovascular risks extend beyond thrombosis to include hypertension exacerbation, fluid overload, and increased cardiovascular stress. These effects result from both increased blood viscosity and direct vascular effects of EPO. In preclinical models, chronic EPO administration has been associated with hypertensive responses and vascular remodeling that may contribute to long-term cardiovascular morbidity. The requirement for frequent hematologic monitoring and dose adjustments adds to the practical challenges of EPO therapy [5] [2].

This compound has not demonstrated these cardiovascular risks in either preclinical or clinical studies. Interestingly, chronic this compound administration in aging rat models has actually demonstrated beneficial cardiovascular effects, including attenuation of age-associated blood pressure increases and preservation of left ventricular ejection fraction. These findings suggest this compound may have cardioprotective properties rather than cardiotoxic effects, potentially related to its anti-inflammatory activities and reduction of oxidative stress in cardiovascular tissues [4]. In a 15-month randomized controlled trial in aged rats, this compound treatment significantly blunted age-associated elevation in blood pressure and preserved cardiac function, suggesting fundamentally different cardiovascular effects compared to EPO [4].

Regarding general safety monitoring, EPO therapy requires ongoing hematologic surveillance with regular complete blood count assessments to avoid excessive erythropoiesis, while this compound treatment does not necessitate such monitoring. The table below summarizes the key safety distinctions between these compounds:

Table 3: Overall Safety Profile Comparison

Safety Aspect Erythropoietin This compound
Erythropoietic Effects Significant, dose-dependent None detected
Thromboembolic Risk Significantly increased No increase observed
Hypertension Risk Increased Potentially reduced
Monitoring Requirements Frequent hematologic monitoring No specific hematologic monitoring
Reported Side Effects Serious cardiovascular events, hypertension Mild injection site reactions, transient headache
Mortality Signals Potential increase in vulnerable populations No signals detected

Clinical Evidence and Trial Data

Summary of Clinical Trial Findings

The safety profiles of both compounds have been evaluated in multiple clinical contexts, providing evidence for direct comparison of their risk-benefit ratios in human subjects.

Table 4: Clinical Trial Safety Evidence

Trial Population Erythropoietin Findings This compound Findings
Preterm Infants (IVH) Higher mortality (16.7% vs 8.2%), increased hematocrit Not studied in this population
Diabetic Macular Edema Not studied No SAEs, mild AEs (headache), no hematologic changes
Neuropathic Pain Not primary indication Well-tolerated, no hematologic effects
Sarcoidosis Not primary indication Well-tolerated, improved nerve function
Inflammatory Bowel Disease Preclinical efficacy, safety concerns remain Preclinical efficacy, no significant toxicity

In a randomized, double-blind clinical trial of high-dose erythropoietin in preterm infants with moderate to severe intraventricular hemorrhage, researchers observed a concerning though not statistically significant increase in mortality in the EPO group (16.7%) compared to the placebo group (8.2%), with an adjusted odds ratio of 2.24 (95% CI: 0.74-7.66) [5]. This trial, which administered intravenous EPO at 2000 units/kg body weight at multiple timepoints in the first weeks of life, also demonstrated the expected significant increase in hematocrit levels in the EPO group, highlighting the persistent hematologic effects even in this vulnerable population.

In contrast, a phase 2 clinical trial of this compound for diabetic macular edema demonstrated a markedly different safety profile. This study administered this compound at 4 mg/day subcutaneously for 12 weeks and reported no serious adverse events and no hematologic alterations [6] [7]. The most commonly reported adverse events were mild, transient headaches and occasional injection site reactions. Notably, no participants developed antibodies to this compound, indicating a low immunogenicity risk. Similar favorable safety profiles have been reported in clinical trials of this compound for sarcoidosis-associated neuropathy and diabetic neuropathy, where the compound was well-tolerated with no significant safety concerns identified [1] [3].

Adverse Event Profiles

The adverse event profiles differ substantially between the two compounds, reflecting their distinct mechanisms of action:

Erythropoietin Adverse Events:

  • Serious: Thromboembolic events, hypertension, myocardial infarction, stroke
  • Common: Hypertension, headache, fever, injection site reactions
  • Hematologic: Polycythemia, increased platelet count and activation
  • Cardiovascular: Fluid overload, edema, increased blood viscosity
  • Monitoring Requirements: Regular hematocrit/hemoglobin measurements, blood pressure monitoring

This compound Adverse Events:

  • Serious: None reported in clinical trials
  • Common: Mild headache, dizziness, injection site reactions
  • Gastrointestinal: Occasional mild nausea or digestive discomfort
  • Hematologic: No significant effects reported
  • Monitoring Requirements: No specific hematologic monitoring required

The dramatic difference in serious adverse events underscores this compound's superior safety profile for non-anemia applications where EPO's tissue-protective properties might otherwise be therapeutically valuable.

Experimental Methods and Protocols

Key Study Designs and Methodologies

The safety profiles of both compounds have been evaluated through rigorous preclinical and clinical study designs. Understanding these experimental approaches is essential for interpreting the safety data and designing future research.

Erythropoietin Safety Studies: The safety profile of erythropoietin has been established through numerous clinical trials across multiple indications. The recent EpoRepair trial investigating high-dose EPO for intraventricular hemorrhage in preterm infants exemplifies the rigorous methodology used to evaluate EPO safety [5]. This randomized, double-blind clinical trial enrolled 121 preterm infants (gestational age <32 weeks or birth weight <1500 g) aged 8 days or less with moderate to severe IVH identified by cerebral ultrasonography. Participants received either intravenous high-dose EPO (2000 units/kg body weight) or placebo at four time points between weeks 1 and 4 of life. Researchers employed comprehensive safety monitoring, including hematologic parameters (hematocrit, hemoglobin, platelet counts), vital signs, cranial imaging, and mortality tracking. The study utilized block-randomization with stratified allocation by participating center, and all trial personnel except the data coordinating center staff and site pharmacist were blinded to treatment assignments.

This compound Safety Studies: this compound's safety profile has been evaluated in multiple phase 2 clinical trials across different indications. The diabetic macular edema trial provides representative methodology for this compound safety assessment [6] [7]. This prospective, open-label, single-arm trial enrolled treatment-naïve patients with center-involving DME with central retinal thickness >400 μm. Participants self-administered this compound 4 mg/day subcutaneously for 12 weeks, with comprehensive safety assessments including:

  • Adverse event monitoring with causality assessment
  • Hematologic parameters (complete blood count)
  • Clinical laboratory tests (renal and hepatic function)
  • Vital signs
  • Immunogenicity assessment (anti-cibinetide antibodies)
  • Specific safety scales (Columbia Suicide Severity Rating Scale)

The study employed detailed statistical analysis of safety parameters, with descriptive statistics for adverse events and laboratory abnormalities.

G Start Study Population (Patient Selection) EPO_Design EPO Study Design (Randomized, Double-Blind) Start->EPO_Design Cibinetide_Design This compound Study Design (Open-Label, Single-Arm) Start->Cibinetide_Design EPO_Intervention Intervention: IV EPO 2000 U/kg Multiple doses EPO_Design->EPO_Intervention Cibinetide_Intervention Intervention: SC this compound 4 mg/day 12 weeks Cibinetide_Design->Cibinetide_Intervention Safety_Monitoring Safety Monitoring EPO_Intervention->Safety_Monitoring Cibinetide_Intervention->Safety_Monitoring Hematologic Hematologic Parameters Safety_Monitoring->Hematologic Clinical_Labs Clinical Laboratory Tests Safety_Monitoring->Clinical_Labs AE_Monitoring Adverse Event Monitoring Safety_Monitoring->AE_Monitoring Specialized_Assessments Specialized Assessments Safety_Monitoring->Specialized_Assessments Results Safety Outcomes Analysis Hematologic->Results Clinical_Labs->Results AE_Monitoring->Results Specialized_Assessments->Results

Figure 2: Experimental Workflow for Safety Assessment in Clinical Trials

Preclinical Safety Assessment Methods

Preclinical studies have provided important insights into the safety profiles of both compounds, utilizing standardized models and assessment methodologies:

In Vitro Safety Pharmacology:

  • Receptor binding assays to determine specificity for EPOR homodimers vs. IRR
  • Cell proliferation assays using erythroid progenitor cells to assess erythropoietic potential
  • Cytokine release assays in immune cell populations
  • Signal transduction studies to map activated pathways

In Vivo Toxicology Studies:

  • Repeat-dose toxicity studies in rodent and non-rodent species
  • Hematologic monitoring throughout dosing periods
  • Histopathologic examination of major organs
  • Cardiovascular safety pharmacology (blood pressure, ECG monitoring)
  • Toxicokinetic assessments to exposure-response relationships

These standardized approaches have consistently demonstrated this compound's lack of erythropoietic effects and absence of the hematologic toxicity associated with EPO, supporting its transition to human clinical trials.

Conclusion and Research Implications

The comprehensive safety comparison between this compound and erythropoietin reveals a consistently superior safety profile for this compound, primarily attributable to its selective receptor targeting and absence of erythropoietic effects. While erythropoietin remains a valuable therapeutic for anemia management, its significant cardiovascular risks and hematologic complications limit its utility for non-hematologic indications. This compound successfully uncouples the therapeutic tissue-protective effects of EPO signaling from its dangerous erythropoietic effects, creating a potentially wider therapeutic window for conditions involving inflammation, ischemia, and tissue injury.

For researchers and drug development professionals, these findings suggest several important implications:

  • Therapeutic Applications: this compound represents a promising candidate for chronic conditions requiring long-term therapy where EPO's safety risks would be prohibitive
  • Clinical Trial Design: this compound studies may require less intensive safety monitoring than EPO trials, particularly regarding hematologic parameters
  • Risk-Benefit Assessment: The favorable safety profile may support this compound use in vulnerable populations where EPO would be contraindicated
  • Combination Therapies: this compound could potentially be combined with other agents without additive hematologic toxicity

References

Cibinetide's Mechanism of Action and Neuroprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core neuroprotective mechanisms and supporting evidence for cibinetide.

Mechanism of Action Observed Neuroprotective Effects Supporting Experimental Evidence
Activates Innate Repair Receptor (IRR) [1] [2]: Binds EPOR/CD131 heteroreceptor complex [3] [4]. Reduces Inflammation: Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); inhibits NF-κB activity [3] [4] [2]. Ischemic Stroke (Mouse MCAO model): Reduced brain infarction volume; improved neurological scores; suppressed neuronal apoptosis and inflammatory cytokines; effects blocked by βCR siRNA [4].
Anti-apoptotic Signaling: Activates cell survival pathways [1]. Prevents Neuronal Death: Reduces neuronal apoptosis; modulates BAX/Bcl-2 protein expression [4]. Aging Rat Heart (Integrated longitudinal study): Mitigated age-related cardiac inflammation, preserved left ventricular ejection fraction, reduced organism-wide frailty, and prolonged healthspan [2].
Non-Erythropoietic: Engineered to avoid EPOR homodimer activation [1] [4]. Promotes Nerve Regeneration: Increases corneal and intraepidermal nerve fiber density in patients [5]. Sarcoidosis-Associated Neuropathy (Phase 2b RCT): 4 mg/day this compound significantly increased Corneal Nerve Fiber Area (CNFA) and intraepidermal GAP-43+ nerve fibers over 28 days [5].

The core mechanism can be visualized through its primary signaling pathway.

G This compound This compound IRR Innate Repair Receptor (IRR) (EPOR / CD131 Heterocomplex) This compound->IRR JAK2 JAK2 / STAT5 Signaling IRR->JAK2 Activates NFkB_Inactive NF-κB (Inactive) JAK2->NFkB_Inactive Inhibits AntiApoptotic Anti-apoptotic Pathways (e.g., Bcl-2) JAK2->AntiApoptotic Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Nuclear Translocation Blocked Cytokine_Genes Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokine_Genes Outcomes Neuroprotective Outcomes: • Reduced Inflammation • Inhibited Apoptosis • Tissue Repair Cytokine_Genes->Outcomes AntiApoptotic->Outcomes

Comparative Analysis with Other Agents

The table below places this compound in context with other neuroprotective or regenerative agents.

Therapeutic Agent / Class Primary Mechanism / Target Key Neuroprotective Applications / Effects Comparative Advantages of this compound
This compound Selective agonist of the Innate Repair Receptor (IRR) [1]. Ischemic stroke, sarcoidosis & diabetic neuropathy, age-related inflammation [4] [5] [2]. Targeted action via IRR; Clinical efficacy in nerve regeneration; Favorable safety profile (no erythropoiesis) [1] [4].
Erythropoietin (EPO) Activates both erythropoietic (EPOR homodimer) and tissue-protective (IRR) receptors [4]. Neuroprotection in cerebral ischemia; anti-apoptotic and anti-inflammatory effects [4]. Safer profile: this compound avoids serious side effects of EPO (increased hematocrit, thrombosis) [1] [4].
Beta-Caryophyllene (BCP) Cannabinoid 2 receptor (CB2R) agonist; activates Nrf2 antioxidant pathway [6]. Protection against heavy metal (cadmium) neurotoxicity; reduces ROS and inflammation [6]. Broader receptor target: IRR on multiple cell types may offer wider anti-inflammatory and reparative signaling than CB2R alone [3] [1].
Conventional Biologics & Peptides Varies by agent. BPC-157: cytoprotection/angiogenesis; TB-500: actin regulation/wound repair; LL-37: antimicrobial/immune modulation [1]. Diverse: tissue repair, wound healing, immune modulation [1]. Specific Indication Focus: More targeted for neuropathy and sterile inflammation versus broader repair peptides like BPC-157 [1].
Corticosteroids / DMARDs Broad immunosuppression. Autoimmune and inflammatory diseases. Immuno-modulatory, not suppressive: Potential for efficacy without broad immunosuppression and associated infection risks [1].

Key Experimental Models and Protocols

For researchers designing studies, here are methodologies from pivotal this compound research.

  • 1. Middle Cerebral Artery Occlusion (MCAO) Model [4]

    • Purpose: To model ischemic stroke and evaluate neuroprotective efficacy.
    • Animals: Adult male C57BL/6J mice.
    • Procedure: Mice underwent MCAO surgery to induce cerebral ischemia, followed by reperfusion.
    • Drug Administration: ARA290 (this compound) was administered intraperitoneally at 30 μg/kg, twice daily, starting at the beginning of reperfusion.
    • Key Assessments:
      • Infarction Volume: Measured by TTC staining at 7 days post-stroke.
      • Neurological Function: Evaluated using Longa score and modified neurological severity score (mNSS).
      • Mechanistic Validation: The role of the β-common receptor (βCR) was confirmed by injecting βCR siRNA via intracerebroventricular injection, which abolished this compound's protective effects.
  • 2. Chronic Aging and Inflammation Model [2]

    • Purpose: To investigate the effect of chronic this compound treatment on age-related cardiac decline and systemic frailty.
    • Animals: 18-month-old Fischer 344 x Brown Norway rats.
    • Drug Administration: Chronic treatment with 100 μg/kg this compound, administered intraperitoneally three times per week for 15 months.
    • Key Assessments:
      • Cardiac Function: Serial echocardiography to measure parameters like left ventricular ejection fraction.
      • Inflammation & Tissue Remodeling: Western blot analysis of cardiac tissue for NF-κB and pro-inflammatory cytokines; histology for collagen deposition and immune cell infiltration.
      • Frailty Index: A 31-parameter clinical frailty index was calculated at the study endpoint (33 months of age).
  • 3. Clinical Trial for Neuropathy [5]

    • Purpose: To assess the efficacy of this compound on nerve regeneration in patients with sarcoidosis-associated small nerve fiber loss.
    • Design: Phase 2b, randomized, double-blind, placebo-controlled trial.
    • Participants: 64 subjects with sarcoid-associated neuropathy and neuropathic pain.
    • Intervention: Subcutaneous administration of this compound at 1, 4, or 8 mg per day for 28 days.
    • Primary Endpoint: Change in Corneal Nerve Fiber Area (CNFA) quantified by corneal confocal microscopy.
    • Secondary Endpoints: Change in intraepidermal nerve fibers (GAP-43+), pain severity, and functional capacity (6-minute walk test).

Future Research and Development

While the evidence for this compound is promising, several areas require further investigation:

  • Clinical Trial Scope: Most clinical data are from Phase 2 trials focused on specific neuropathies [5] [7]. Larger Phase 3 trials are needed to confirm efficacy and establish its place in therapy for broader neurological conditions.
  • Long-Term Safety: Current studies are short to medium-term. The long-term safety profile of chronic this compound administration in humans is still being established [1].
  • Standardized Metrics: The field of corneal neuropathy, a key endpoint, lacks standardized diagnostic criteria and core outcome sets, which can hinder data synthesis and comparison across studies [8].

References

cibinetide therapeutic index in autoimmune disease

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Therapeutic Rationale

Cibinetide is a synthetic peptide designed to selectively activate the Innate Repair Receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131) [1] [2] [3]. This targeted mechanism is the source of its therapeutic value.

  • Key Differentiator from EPO: Unlike full-length Erythropoietin (EPO), which activates homodimeric EPOR to stimulate erythropoiesis, this compound's affinity for the IRR allows it to exert anti-inflammatory and tissue-protective effects without increasing red blood cell production [1] [3]. This separation of function is critical for its safety profile in autoimmune therapy, avoiding the thrombotic and hypertensive risks associated with EPO [2].
  • Cellular Effects: Activation of the IRR on immune cells, particularly macrophages, leads to the inhibition of the NF-κB pathway [1] [3]. This results in the reduced production of key pro-inflammatory mediators like TNF, IL-6, and IL-1β, and decreased expression of chemokines and nitric oxide synthase-2 (NOS2), which collectively ameliorate inflammation and tissue damage [1].

The following diagram illustrates the core signaling pathway through which this compound exerts its anti-inflammatory effects.

G This compound This compound IRR Innate Repair Receptor (EPOR/CD131) This compound->IRR JAK2 JAK2 IRR->JAK2 Activates NFkB_Inhibit Inhibition of NF-κB p65 activation JAK2->NFkB_Inhibit Downstream Reduced production of: • TNF, IL-6, IL-1β • Chemokines (CCL2, CCL3) • Nitric Oxide Synthase-2 (NOS2) NFkB_Inhibit->Downstream

Comparative Therapeutic Profile

The table below summarizes the key characteristics of this compound based on available preclinical and clinical data, highlighting its unique position.

Feature This compound Conventional EPO Broad Immunosuppressants (e.g., Corticosteroids)
Primary Target Innate Repair Receptor (IRR) [1] [3] Homodimeric EPOR [3] Multiple, broad targets
Primary Effect Tissue-protective, Anti-inflammatory [1] [3] Erythropoietic, Pro-inflammatory potential [3] Immunosuppressive
Erythropoietic Activity No (confirmed in vivo) [1] Yes (potent) [1] No
Key Safety Advantage No increased risk of polycythemia, hypertension, or thrombosis [2] High risk of polycythemia, hypertension, and thrombosis [2] Increased risk of infections, metabolic effects [4]
Therapeutic Index High (due to separation of tissue-protective and erythropoietic effects) [1] [2] Low for non-anemic autoimmune diseases (due to erythropoietic side effects) [2] Variable (often low due to significant off-target effects) [4]

Key Experimental Data and Protocols

The most comprehensive preclinical data for this compound in an autoimmune context comes from a model of experimental colitis [1].

In Vivo Efficacy in Colitis
  • Disease Model: Dextran Sulphate Sodium (DSS)-induced colitis in C57BL/6N mice [1].
  • Treatment Protocol: Once colitis was established (day 8), mice were treated intraperitoneally daily with either this compound, EPO, or a solvent control until day 14 [1].
  • Key Outcomes:
    • Clinical Improvement: this compound-treated mice showed significantly improved weight gain and survival rates comparable to the EPO group [1].
    • Reduced Intestinal Inflammation: Treatment preserved colon tissue integrity, reduced immune cell infiltration (myeloid cells, CD4+ T cells producing IFN-γ/IL-17A), and lowered fecal hemoglobin content [1].
    • Cytokine/Chemokine Reduction: this compound substantially reduced the production of TNF, IL-1β, IL-6, Ccl2, Ccl3, and Ccl11 in lamina propria myeloid cells [1].

The workflow of this key in vivo study is summarized below.

G Start C57BL/6N Mice A Induce Colitis (3% DSS in drinking water, 7 days) Start->A B Establish Disease (Clinical symptoms evident) A->B C Daily IP Injection (Day 8-14) • this compound • EPO (control) • Solvent (control) B->C D Analysis (Day 14+) C->D E1 Clinical Scoring: Weight, Survival, Fecal Hb D->E1 E2 Histopathology: Tissue Integrity, Cell Infiltration D->E2 E3 Molecular Analysis: Cytokines, Flow Cytometry D->E3

In Vitro Mechanism Elucidation
  • Cell System: Primary macrophages stimulated with LPS [1].
  • Experimental Protocol: Macrophages were treated with this compound in the presence or absence of CD131 blockers or JAK2 inhibitors to confirm the specificity of its action [1].
  • Key Findings: The anti-inflammatory effects of this compound were dependent on CD131 and JAK2 functionality. Mechanistically, it led to reduced binding activity of the NF-κB subunit p65, thereby blocking the transcription of pro-inflammatory genes [1].

Conclusion and Research Implications

For researchers and drug development professionals, this compound represents a promising target-specific immunomodulatory agent rather than a broad immunosuppressant. Its high therapeutic index is primarily attributed to its unique mechanism of action that uncouples tissue protection from erythropoiesis.

  • Advantages: Favorable safety profile with no erythropoietic side effects, and targeted anti-inflammatory action suitable for chronic conditions [1] [2].
  • Research Directions: Current evidence supports its potential in treating conditions driven by innate immune cell dysfunction and chronic inflammation, such as inflammatory bowel disease, sarcoidosis, and neuropathies [1] [2]. Future research should focus on:
    • Head-to-head comparisons with newer biologic therapies.
    • Exploring its efficacy in other autoimmune models.
    • Further elucidating its long-term safety and optimal dosing in humans.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-7.7

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

20

Exact Mass

1256.59969375 Da

Monoisotopic Mass

1256.59969375 Da

Heavy Atom Count

88

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9W5677JKDA

Drug Indication

Treatment of sarcoidosis

Wikipedia

Cibinetide

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 02-18-2024
1: Gammella E, Diaz V, Recalcati S, Buratti P, Samaja M, Dey S, Noguchi CT, Gassmann M, Cairo G. Erythropoietin's inhibiting impact on hepcidin expression occurs indirectly. Am J Physiol Regul Integr Comp Physiol. 2015 Feb 15;308(4):R330-5. doi: 10.1152/ajpregu.00410.2014. Epub 2014 Dec 17. PubMed PMID: 25519735; PubMed Central PMCID: PMC4347750.
2: Brines M, Dunne AN, van Velzen M, Proto PL, Ostenson CG, Kirk RI, Petropoulos IN, Javed S, Malik RA, Cerami A, Dahan A. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes. Mol Med. 2015 Mar 13;20:658-66. doi: 10.2119/molmed.2014.00215. PubMed PMID: 25387363; PubMed Central PMCID: PMC4365069.
3: Kawakami M. Discovery of tumor necrosis factor (TNF) and identification of the potential of anti-TNF antibodies in Dr. Cerami's laboratory. Mol Med. 2014 Dec 16;20 Suppl 1:S17-9. doi: 10.2119/molmed.2014.00177. PubMed PMID: 25549227; PubMed Central PMCID: PMC4374523.
4: Zhang W, Yu G, Zhang M. ARA 290 relieves pathophysiological pain by targeting TRPV1 channel: Integration between immune system and nociception. Peptides. 2016 Feb;76:73-9. doi: 10.1016/j.peptides.2016.01.003. Epub 2016 Jan 13. PubMed PMID: 26774587.
5: Cerit H, Veer IM, Dahan A, Niesters M, Harmer CJ, Miskowiak KW, Rombouts SA, Van der Does W. Testing the antidepressant properties of the peptide ARA290 in a human neuropsychological model of drug action. Eur Neuropsychopharmacol. 2015 Dec;25(12):2289-99. doi: 10.1016/j.euroneuro.2015.09.005. Epub 2015 Sep 18. PubMed PMID: 26431906.
6: Hache G, Garrigue P, Bennis Y, Stalin J, Moyon A, Cerami A, Brines M, Blot-Chabaud M, Sabatier F, Dignat-George F, Guillet B. ARA290, a Specific Agonist of Erythropoietin/CD131 Heteroreceptor, Improves Circulating Endothelial Progenitors' Angiogenic Potential and Homing Ability. Shock. 2016 Oct;46(4):390-7. doi: 10.1097/SHK.0000000000000606. PubMed PMID: 27172159.
7: Watanabe M, Lundgren T, Saito Y, Cerami A, Brines M, Östenson CG, Kumagai-Braesch M. A Nonhematopoietic Erythropoietin Analogue, ARA 290, Inhibits Macrophage Activation and Prevents Damage to Transplanted Islets. Transplantation. 2016 Mar;100(3):554-62. doi: 10.1097/TP.0000000000001026. PubMed PMID: 26683514.
8: Dooley K, Devalliere J, Uygun BE, Yarmush ML. Functionalized Biopolymer Particles Enhance Performance of a Tissue-Protective Peptide under Proteolytic and Thermal Stress. Biomacromolecules. 2016 Jun 13;17(6):2073-9. doi: 10.1021/acs.biomac.6b00280. Epub 2016 May 31. PubMed PMID: 27219509.
9: Collino M, Thiemermann C, Cerami A, Brines M. Flipping the molecular switch for innate protection and repair of tissues: Long-lasting effects of a non-erythropoietic small peptide engineered from erythropoietin. Pharmacol Ther. 2015 Jul;151:32-40. doi: 10.1016/j.pharmthera.2015.02.005. Epub 2015 Feb 26. Review. PubMed PMID: 25728128.
10: Xie J, Xiao D, Zhao J, Hu N, Bao Q, Jiang L, Yu L. Mesoporous Silica Particles as a Multifunctional Delivery System for Pain Relief in Experimental Neuropathy. Adv Healthc Mater. 2016 May;5(10):1213-21. doi: 10.1002/adhm.201500996. Epub 2016 Mar 29. PubMed PMID: 27028159.
11: van Velzen M, Heij L, Niesters M, Cerami A, Dunne A, Dahan A, Brines M. ARA 290 for treatment of small fiber neuropathy in sarcoidosis. Expert Opin Investig Drugs. 2014 Apr;23(4):541-50. doi: 10.1517/13543784.2014.892072. Epub 2014 Feb 21. Review. PubMed PMID: 24555851.
12: Tracey KJ. Editorial. Mol Med. 2013 Nov 8;19:333. doi: 10.2119/molmed.2013.00135. PubMed PMID: 24178588; PubMed Central PMCID: PMC3883968.
13: van Rijt WG, van Goor H, Ploeg RJ, Leuvenink HG. Erythropoietin-mediated protection in kidney transplantation: nonerythropoietic EPO derivatives improve function without increasing risk of cardiovascular events. Transpl Int. 2014 Mar;27(3):241-8. doi: 10.1111/tri.12174. Epub 2013 Aug 22. Review. PubMed PMID: 23964738.
14: Collino M, Benetti E, Rogazzo M, Chiazza F, Mastrocola R, Nigro D, Cutrin JC, Aragno M, Fantozzi R, Minetto MA, Thiemermann C. A non-erythropoietic peptide derivative of erythropoietin decreases susceptibility to diet-induced insulin resistance in mice. Br J Pharmacol. 2014 Dec;171(24):5802-15. doi: 10.1111/bph.12888. Epub 2014 Nov 24. PubMed PMID: 25164531; PubMed Central PMCID: PMC4290718.
15: Liu Y, Luo B, Han F, Li X, Xiong J, Jiang M, Yang X, Wu Y, Zhang Z. Erythropoietin-derived nonerythropoietic peptide ameliorates experimental autoimmune neuritis by inflammation suppression and tissue protection. PLoS One. 2014 Mar 6;9(3):e90942. doi: 10.1371/journal.pone.0090942. eCollection 2014. Erratum in: PLoS One. 2014;9(5):e99555. Dosage error in article text. PubMed PMID: 24603865; PubMed Central PMCID: PMC3946253.
16: Chen H, Luo B, Yang X, Xiong J, Liu Z, Jiang M, Shi R, Yan C, Wu Y, Zhang Z. Therapeutic effects of nonerythropoietic erythropoietin analog ARA290 in experimental autoimmune encephalomyelitis rat. J Neuroimmunol. 2014 Mar 15;268(1-2):64-70. doi: 10.1016/j.jneuroim.2014.01.006. Epub 2014 Jan 28. PubMed PMID: 24518674.
17: Joshi D, Abraham D, Shiwen X, Baker D, Tsui J. Potential role of erythropoietin receptors and ligands in attenuating apoptosis and inflammation in critical limb ischemia. J Vasc Surg. 2014 Jul;60(1):191-201, 201.e1-2. doi: 10.1016/j.jvs.2013.06.054. Epub 2013 Sep 20. PubMed PMID: 24055514.
18: Swartjes M, Niesters M, Dahan A. Assessment of allodynia relief by tissue-protective molecules in a rat model of nerve injury-induced neuropathic pain. Methods Mol Biol. 2013;982:187-95. doi: 10.1007/978-1-62703-308-4_12. PubMed PMID: 23456870.
19: Swartjes M, van Velzen M, Niesters M, Aarts L, Brines M, Dunne A, Cerami A, Dahan A. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response. Mol Pain. 2014 Feb 16;10:13. doi: 10.1186/1744-8069-10-13. PubMed PMID: 24529189; PubMed Central PMCID: PMC3928087.
20: Dilley A. ARA290 in a rat model of inflammatory pain. Methods Mol Biol. 2013;982:213-25. doi: 10.1007/978-1-62703-308-4_14. PubMed PMID: 23456872.

Explore Compound Types